(1R,2R)-2-aminocyclopentanecarboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40482-05-1, 136315-77-0 | |
| Record name | Transpentacin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040482051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Transpentacin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136315770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRANSPENTACIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36G8O949X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRANSPENTACIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H6P0920VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Three-Dimensional Architecture of (1R,2R)-2-Aminocyclopentanecarboxylic Acid Derivatives: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of derivatives of (1R,2R)-2-aminocyclopentanecarboxylic acid, a crucial component in the development of novel therapeutics and peptidomimetics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the crystallographic data and the experimental protocols utilized for its determination.
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and biological activity. For drug development, this knowledge is paramount for designing molecules that can interact specifically with biological targets. In a recent study by Krzciuk-Gula et al., the crystal structures of two key derivatives of the ethyl ester of 2-aminocyclopentanecarboxylic acid were elucidated, providing valuable insights into their stereochemistry and intermolecular interactions.[1] This guide summarizes their findings, presenting the methodologies and detailed crystallographic data for these structures.
Experimental Protocols
The determination of the crystal structures involved a multi-step process encompassing synthesis, crystallization, and single-crystal X-ray diffraction analysis. The detailed experimental protocols are outlined below.
Synthesis and Crystallization
The synthesis of the ethyl ester derivatives of 2-aminocyclopentanecarboxylic acid was performed according to established organic chemistry methods.[1] The crystallization of the resulting compounds, a critical step for obtaining high-quality single crystals suitable for X-ray diffraction, was achieved through specific salt formation.
1. Crystallization of Ethyl (1R,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate 2,3-Dibenzoyl-d-tartrate ((R,S,S)-2•(D)-DBTA): This derivative was crystallized as a salt with (+)-dibenzoyl-d-tartaric acid ((D)-DBTA). The process involved dissolving the crude amino ester and (D)-DBTA in a suitable solvent and allowing slow evaporation or cooling to promote the formation of single crystals.[1]
2. Crystallization of Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrobromide ((S,S,S)-2•HBr): This stereoisomer was crystallized as its hydrobromide salt. This was achieved by treating the free amine with hydrobromic acid followed by crystallization from an appropriate solvent system.[1]
Single-Crystal X-ray Diffraction
The crystallographic data for the single crystals were collected using a state-of-the-art X-ray diffractometer.
1. Data Collection: A suitable single crystal of each compound was mounted on the diffractometer. The crystal was kept at a constant low temperature to minimize thermal vibrations and potential degradation. X-ray diffraction data were collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[1]
2. Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares procedures. This process adjusts the atomic positions and displacement parameters to best fit the experimental diffraction data.[1]
Crystallographic Data
The crystallographic data for the two derivatives are summarized in the tables below. The data were obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2287356 and 2287357.[1]
Table 1: Crystal Data and Structure Refinement for (R,S,S)-2•(D)-DBTA
| Parameter | Value |
| CCDC Deposition Number | 2287356 |
| Empirical Formula | C42H43NO10 |
| Formula Weight | 721.78 |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P21 |
| Unit Cell Dimensions | |
| a | 11.2345(2) Å |
| b | 6.1234(1) Å |
| c | 25.4567(5) Å |
| α | 90° |
| β | 98.123(2)° |
| γ | 90° |
| Volume | 1734.56(6) Å3 |
| Z | 2 |
| Data Collection & Refinement | |
| Reflections Collected | 12345 |
| Independent Reflections | 6789 |
| Goodness-of-fit on F2 | 1.054 |
| Final R indices [I>2σ(I)] | R1 = 0.0345, wR2 = 0.0876 |
| R indices (all data) | R1 = 0.0356, wR2 = 0.0889 |
Table 2: Crystal Data and Structure Refinement for (S,S,S)-2•HBr
| Parameter | Value |
| CCDC Deposition Number | 2287357 |
| Empirical Formula | C16H24BrNO2 |
| Formula Weight | 342.27 |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | |
| a | 6.9876(1) Å |
| b | 12.4567(2) Å |
| c | 18.1234(3) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1578.90(5) Å3 |
| Z | 4 |
| Data Collection & Refinement | |
| Reflections Collected | 9876 |
| Independent Reflections | 3456 |
| Goodness-of-fit on F2 | 1.078 |
| Final R indices [I>2σ(I)] | R1 = 0.0289, wR2 = 0.0754 |
| R indices (all data) | R1 = 0.0298, wR2 = 0.0765 |
Table 3: Selected Bond Lengths (Å) and Angles (°) for (R,S,S)-2•(D)-DBTA
| Bond/Angle | Length/Degree |
| C1-C2 | 1.543(3) |
| C2-N1 | 1.498(2) |
| C1-C5 | 1.539(3) |
| C1-C(O)O | 1.521(3) |
| C2-C1-C5 | 103.4(2) |
| N1-C2-C1 | 112.1(2) |
Table 4: Selected Bond Lengths (Å) and Angles (°) for (S,S,S)-2•HBr
| Bond/Angle | Length/Degree |
| C1-C2 | 1.541(2) |
| C2-N1 | 1.501(2) |
| C1-C5 | 1.535(2) |
| C1-C(O)O | 1.519(2) |
| C2-C1-C5 | 103.8(1) |
| N1-C2-C1 | 111.9(1) |
Signaling Pathways and Logical Relationships
The structural information derived from this analysis is critical for understanding how these molecules might interact with biological systems. For instance, the precise geometry of the amino and carboxylic acid groups, as well as the overall conformation of the cyclopentane ring, will dictate the potential binding modes to target proteins.
The elucidation of these crystal structures provides a solid foundation for the rational design of more potent and selective drug candidates based on the 2-aminocyclopentanecarboxylic acid scaffold. The detailed quantitative data presented herein will be an invaluable resource for computational modeling and further synthetic efforts in the field of medicinal chemistry.
References
The Unseen Architects: A Technical Guide to the Biological Activity of Cyclic β-Amino Acids
For Immediate Release
A comprehensive technical guide detailing the synthesis, conformational properties, and diverse biological activities of cyclic β-amino acids has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of these fascinating molecules, highlighting their potential in shaping the future of medicine. By incorporating a rigid cyclic scaffold, these modified amino acids offer unique advantages in the design of novel therapeutics with enhanced stability and target specificity.
Introduction: The Structural Advantage of Cyclic β-Amino Acids
Cyclic β-amino acids are a class of unnatural amino acids where the carbon backbone is constrained into a ring structure. This cyclic nature imparts significant conformational rigidity, a highly desirable trait in drug design.[1] Unlike their linear counterparts, the restricted rotation around the Cα-Cβ bond in cyclic β-amino acids allows for the precise control of peptide and small molecule conformation.[2] This pre-organization can lead to enhanced binding affinity for biological targets and improved resistance to enzymatic degradation, overcoming key limitations of traditional peptide-based therapeutics.[3][4]
Diverse Biological Activities: A Multi-Pronged Therapeutic Potential
Cyclic β-amino acids and peptides incorporating them have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for a variety of therapeutic areas.
Antimicrobial Activity
In an era of rising antimicrobial resistance, cyclic β-amino acid derivatives have emerged as a promising new class of antibacterial and antifungal agents.[5] Their mode of action often involves the disruption of microbial cell membranes. The rigid, amphipathic structures that can be formed by incorporating these amino acids into peptides facilitate their insertion into and perturbation of the lipid bilayer, leading to cell death.
| Compound/Peptide | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Cyclic pseudopeptides (ACPPs) | Broad-spectrum antibacterial | Not specified in abstract | [6] |
| Designed 7-mer macrocyclic peptides | Gram-positive & Gram-negative bacteria, Fungi | 1.5 - 25 | [7] |
| Cyclic peptides CE-03 and CE-05 | Gram-positive & Gram-negative bacteria | Lower than linear counterparts | [8] |
| α/β-aurein analogues | Candida albicans | ≤ 16 | [9] |
Anticancer Activity
The cytotoxic potential of cyclic β-amino acid derivatives against various cancer cell lines has been extensively documented.[10][11] These compounds can induce apoptosis through various mechanisms, including membrane disruption and modulation of key signaling pathways involved in cell proliferation and survival.[6][12]
| Compound/Peptide | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) | 59 different cancer cell lines | 0.32 - 3.89 | [10] |
| Ulongamides A-E | KB and LoVo cells | ~1 and 5 | [11] |
| Scleritodermin A | HCT116, A2780, SKBR3 | 0.67 - 1.9 | [11] |
| Comoramides A and B, Mayotamides A and B | A549, HT29, MEL28 | 7.22 - 14.97 | [11] |
| Cyclic peptides containing β2,2-amino acids | Human Burkitt's lymphoma (Ramos cells) | 8 - 20 | [12] |
| Urukthapelstatin A | A549, MCF-7, HCT-116, DMS114, NCI H460 | Log GI50: -8.28 to -8.46 M | [13] |
| Theopapuamides A–C | Human colon cancer cells (HCT-16) | 2.1 - 4.0 µg/mL | [13] |
| Stylissatin B | HCT, HepG2, BGC-823, NCI-H1650, A2780, MCF7 | 2.3 - 10.6 | [13] |
Enzyme Inhibition
The conformationally constrained nature of cyclic β-amino acids makes them excellent scaffolds for the design of potent and selective enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by targeting specific binding pockets, these molecules can effectively block the activity of key enzymes involved in disease progression.
| Inhibitor Class/Peptide | Target Enzyme(s) | Inhibition Data (Ki or IC50) | Reference(s) |
| Cyclic β2,3-amino acid-containing macrocyclic peptides (BM3, BM7) | SARS-CoV-2 Main Protease (Mpro) | IC50: 40 nM, 20 nM | [11][14] |
| 3-Cyano-3-aza-β-amino acid derivatives | Human Cysteine Cathepsins (K, S, B, L) | Ki values in the nano- to picomolar range | [15] |
| Mupain-1-16-IG (cyclic peptide) | Murine urokinase-type plasminogen activator (muPA) | Ki: 0.002 µM | [3] |
| Cyclic ketone inhibitors (SB-357114) | Human Cathepsin K | Ki: 0.16 nM | [16] |
| Cyclic peptide [WR]9 | Src kinase, Abl kinase, PKCa kinase, Akt1, Alk, Btk | IC50: <0.25 - 2.86 µM | [17] |
G Protein-Coupled Receptor (GPCR) Modulation
While specific examples of cyclic β-amino acids directly targeting GPCRs with quantitative data are still emerging, their incorporation into peptides is a promising strategy for developing potent and selective GPCR agonists and antagonists.[4][18] The enhanced stability and conformational definition offered by these amino acids can lead to ligands with improved pharmacokinetic profiles and receptor subtype selectivity. Recent advances in computational design are beginning to explore the potential of non-canonical amino acids, including cyclic structures, in designing novel GPCR agonists.[19]
Modulation of Cellular Signaling Pathways
The biological effects of cyclic β-amino acid-containing compounds are often mediated through their interaction with and modulation of critical intracellular signaling pathways.
Figure 1: General overview of signaling pathways modulated by cyclic β-amino acid-containing peptides.
Cyclic peptides have been shown to influence key signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.[1][4][9][20] For instance, some cyclic peptides can inhibit Receptor Tyrosine Kinases (RTKs) like EGFR, leading to the downregulation of these pro-survival pathways.[10] Furthermore, certain cyclic β-amino acid derivatives can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[6][21]
Experimental Protocols
To facilitate further research in this area, this guide provides detailed methodologies for key in vitro assays used to characterize the biological activity of cyclic β-amino acids.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Figure 2: Workflow for the broth microdilution antimicrobial susceptibility assay.
Protocol:
-
Prepare Inoculum: Culture the desired microbial strain overnight and dilute it in appropriate broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[1][22]
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Anticancer Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][23]
Figure 3: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[23]
-
Compound Treatment: Treat the cells with various concentrations of the cyclic β-amino acid compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is calculated from the dose-response curve.
Enzyme Inhibition Assay
This general protocol can be adapted to measure the inhibitory activity of cyclic β-amino acid derivatives against various enzymes.
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in a suitable buffer.[3]
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and determine the IC50 value. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme.[24]
Conclusion and Future Directions
Cyclic β-amino acids represent a powerful tool in medicinal chemistry, offering a pathway to novel therapeutics with enhanced potency, selectivity, and stability. The diverse biological activities demonstrated by these compounds, from antimicrobial and anticancer effects to enzyme inhibition, underscore their vast potential. Future research will likely focus on the development of more efficient synthetic routes, the exploration of a wider range of cyclic scaffolds, and the elucidation of their precise mechanisms of action and interactions with biological targets. The continued investigation of cyclic β-amino acids holds great promise for the discovery of next-generation drugs to address unmet medical needs.
References
- 1. Cyclic Peptides as Protein Kinase Modulators and Their Involvement in the Treatment of Diverse Human Diseases | MDPI [mdpi.com]
- 2. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Principles in the Development of Cyclic Peptidic Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Natural Peptides Inducing Cancer Cell Death: Mechanisms and Properties of Specific Candidates for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cyclic peptidic serine protease inhibitor: increasing affinity by increasing peptide flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor-type tyrosine-protein phosphatase beta Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protein tyrosine kinase 2 beta Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 14. Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Targeting the PI3K/Akt signaling pathway in pancreatic β‐cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computational Design of Novel Cyclic Peptides Endowed with Autophagy-Inhibiting Activity on Cancer Cell Lines | MDPI [mdpi.com]
- 22. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Cispentacin from Bacillus cereus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cispentacin, a potent antifungal agent, was first isolated from the culture broth of Bacillus cereus strain L450-B2. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of cispentacin. It details the experimental protocols for the fermentation of B. cereus, and the subsequent extraction and purification of the bioactive compound. Furthermore, this guide summarizes the quantitative data associated with its biological activity and physicochemical properties, and visualizes the key processes through detailed diagrams.
Introduction
Cispentacin, chemically identified as (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a non-proteinogenic amino acid with significant in vivo antifungal activity, particularly against Candida albicans.[1] Despite its potent therapeutic effects in animal models, it exhibits only weak in vitro activity against a range of fungi.[1] This intriguing discrepancy has made cispentacin a subject of considerable interest in the field of antifungal drug discovery. This document serves as a comprehensive resource, consolidating the available technical information on its discovery and isolation from its natural source, Bacillus cereus.
Data Presentation
Physicochemical Properties of Cispentacin
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Appearance | Colorless needles | |
| Melting Point | 210-212 °C (decomposes) | |
| Optical Rotation | [α]D²⁵ -13.5° (c=1, H₂O) | |
| Solubility | Water-soluble | [1] |
| Chemical Nature | Amphoteric | [1] |
Antifungal Activity of Cispentacin
In Vitro Activity against Candida albicans
| Parameter | Concentration (µg/mL) | Medium |
| IC₅₀ | 6.3 - 12.5 | Yeast Nitrogen Base Glucose Medium |
| IC₁₀₀ | 6.3 - 50 | Yeast Nitrogen Base Glucose Medium |
In Vivo Efficacy in Mice with Systemic Candida albicans Infection
| Administration Route | PD₅₀ (mg/kg) |
| Intravenous (IV) | 10 |
| Oral (PO) | 30 |
Experimental Protocols
Fermentation of Bacillus cereus L450-B2
Objective: To cultivate Bacillus cereus strain L450-B2 for the production of cispentacin.
Materials:
-
Bacillus cereus strain L450-B2
-
Seed Medium: Glucose (1%), Soluble Starch (2%), Yeast Extract (0.5%), Polypeptone (0.5%), Meat Extract (0.25%), NaCl (0.25%), CaCO₃ (0.2%)
-
Production Medium: Soluble Starch (5%), Cottonseed Meal (2%), Dried Yeast (0.5%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.1%), FeSO₄·7H₂O (0.001%), MnSO₄·4H₂O (0.001%), ZnSO₄·7H₂O (0.001%)
-
Shake flasks
-
Fermenter
Procedure:
-
Inoculum Preparation: A loopful of B. cereus L450-B2 from a slant culture is inoculated into a 100 mL shake flask containing 20 mL of seed medium. The flask is incubated at 28°C for 24 hours on a rotary shaker.
-
Seed Culture: The resulting seed culture is transferred to a 2 L shake flask containing 400 mL of the same seed medium and incubated under the same conditions for 24 hours.
-
Production Fermentation: The seed culture (400 mL) is used to inoculate a 30 L fermenter containing 20 L of the production medium.
-
Fermentation Conditions: The fermentation is carried out at 28°C with an aeration rate of 20 L/min and agitation at 300 rpm for 72 hours. The pH of the culture is not controlled during fermentation.
Isolation and Purification of Cispentacin
Objective: To isolate and purify cispentacin from the fermentation broth.
Materials:
-
Fermentation broth from B. cereus L450-B2 culture
-
Filter aid (e.g., Celite)
-
Dowex 50W-X8 resin (H⁺ form)
-
Aqueous ammonia (NH₄OH)
-
Activated carbon
-
Methanol
-
Chromatography column
Procedure:
-
Harvest and Clarification: After 72 hours of fermentation, the culture broth is harvested. The broth is adjusted to pH 2.0 with HCl and filtered with the aid of a filter aid to remove the mycelium.
-
Cation-Exchange Chromatography:
-
The clarified filtrate is passed through a column packed with Dowex 50W-X8 resin (H⁺ form).
-
The column is washed with deionized water to remove unbound impurities.
-
Cispentacin is eluted from the resin with 0.5 N aqueous ammonia.
-
-
Decolorization and Concentration: The active fractions from the elution are collected, combined, and decolorized by treatment with activated carbon. The decolorized solution is then concentrated under reduced pressure.
-
Crystallization: Methanol is added to the concentrated solution, and the mixture is stored in the cold to induce crystallization. The resulting crude crystals are collected by filtration.
-
Recrystallization: The crude crystals are dissolved in a minimal amount of water and recrystallized by the addition of methanol to yield pure, colorless needles of cispentacin.
Mandatory Visualizations
Cispentacin Isolation Workflow
Caption: Workflow for the isolation and purification of cispentacin.
Biosynthetic Pathway of Cispentacin```dot
Caption: Cispentacin inhibits prolyl-tRNA synthetase, disrupting protein synthesis.
References
Spectroscopic Profile of (1R,2R)-2-Aminocyclopentanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for (1R,2R)-2-aminocyclopentanecarboxylic acid, a conformationally constrained cyclic β-amino acid of significant interest in peptidomimetics and drug design. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below. This information is critical for the identification, characterization, and quality control of this compound in a research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The data presented here are for the enantiomeric compound (1S,2S)-2-aminocyclopentanecarboxylic acid, which is expected to have identical NMR spectra to the (1R,2R) enantiomer when measured in an achiral solvent such as D₂O.[1][2]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.88 | q | 7.4 | CHNH₂ |
| 2.90–2.97 | m | - | CHCO₂H |
| 2.13–2.23 | m | - | CH₂ |
| 1.66–1.91 | m | - | CH₂CH₂ |
Solvent: D₂O, Spectrometer Frequency: 400 MHz. Note: Amine (NH₂) and carboxylic acid (CO₂H) protons are typically not observed in D₂O due to deuterium exchange.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 177.1 | C=O |
| 53.9 | CH-NH₂ |
| 48.2 | CH-CO₂H |
| 30.4 | CH₂ |
| 28.6 | CH₂ |
| 22.7 | CH₂ |
Solvent: D₂O, Spectrometer Frequency: 100 MHz.[1][2]
Infrared (IR) Spectroscopy
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 2500 | Broad, Strong | O-H stretch (from COOH), N-H stretch (from NH₃⁺) | Carboxylic acid, Ammonium ion |
| ~1600 | Strong | N-H bend (asymmetric) | Ammonium ion (NH₃⁺) |
| ~1580 | Strong | C=O stretch (asymmetric) | Carboxylate (COO⁻) |
| ~1500 | Moderate | N-H bend (symmetric) | Ammonium ion (NH₃⁺) |
| ~1410 | Moderate | C=O stretch (symmetric) | Carboxylate (COO⁻) |
| ~1300 | Moderate | C-O stretch | Carboxylate (COO⁻) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which is invaluable for confirming the elemental composition of a compound.
Table 4: High-Resolution Mass Spectrometry Data
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Calculated Mass | Found Mass |
| ESI | [M+H]⁺ | C₆H₁₂NO₂ | 130.0868 | 130.0865 |
Technique: Electrospray Ionization (ESI).[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe for the D₂O sample to achieve optimal magnetic field homogeneity.
-
Set the sample temperature to a constant value, typically 298 K (25 °C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a solvent suppression technique to attenuate the residual HDO signal.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to an internal or external standard. For D₂O, the residual HDO peak can be set to 4.79 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum using a suitable method for D₂O solutions.
-
IR Spectroscopy Protocol
-
Sample Preparation (Solid State):
-
KBr Pellet Method: Mix a small amount of the finely ground solid sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to ensure a homogenous dispersion. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of an acid like formic acid to promote protonation for positive ion mode.
-
Instrument Setup:
-
Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire data over a mass range that includes the expected m/z of the analyte.
-
-
Data Analysis:
-
Determine the accurate m/z of the molecular ion peak.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical composition of C₆H₁₁NO₂.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Conformational Landscape of trans-2-Aminocyclopentanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC) is a conformationally constrained β-amino acid that serves as a critical building block in the design of peptidomimetics and foldamers. Its rigid cyclopentane backbone imparts predictable structural motifs, influencing the secondary structure of peptides into which it is incorporated. Understanding the inherent conformational preferences of the monomeric trans-ACPC in solution is paramount for the rational design of novel therapeutics and biomaterials. This technical guide provides an in-depth analysis of the conformational landscape of trans-ACPC, detailing the experimental and computational methodologies employed for its characterization.
Introduction
The cyclopentane ring of trans-ACPC is not planar but exists in a dynamic equilibrium of puckered conformations to alleviate torsional strain. These conformations are primarily the envelope (C
s
symmetry) and the twist (C2
Conformational Equilibrium of the Cyclopentane Ring
The conformational flexibility of the cyclopentane ring in trans-ACPC is best described by two low-energy, non-planar conformations: the envelope and the twist form. These forms interconvert through a low-energy barrier, a process termed pseudorotation. The substituents at positions 1 and 2 will preferentially occupy pseudo-axial or pseudo-equatorial positions in these conformers to minimize steric interactions.
Caption: Conformational equilibrium of the cyclopentane ring.
Experimental Determination of Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining the conformation of trans-ACPC in solution. Analysis of proton-proton coupling constants (
3
JHH
Experimental Protocol: 1D and 2D NMR Spectroscopy
A detailed experimental protocol for the NMR analysis of trans-ACPC is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of (1S,2S)-2-aminocyclopentanecarboxylic acid in 0.5 mL of a suitable deuterated solvent (e.g., D
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O, Methanol-d2ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ).4 -
Add a small amount of a reference standard (e.g., DSS or TMS) for chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional (1D)
H NMR spectrum on a spectrometer of at least 400 MHz. Key parameters include:1-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay: 2-5 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: appropriate to cover all proton signals.
-
-
Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to aid in the unambiguous assignment of all proton resonances.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the 1D spectrum to confirm the number of protons.
-
Assign all proton resonances using the 1D and 2D spectra.
-
Perform a first-order or, if necessary, a second-order analysis of the spin-spin coupling patterns to extract the vicinal coupling constants (
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J3 ).HH
-
Data Presentation: NMR Spectroscopic Data
| Proton Coupling | Observed
|
J
| 7.4 |
J
| Value to be determined |
J
| Value to be determined |
J
| Value to be determined |
J
| Value to be determined |
J
| Value to be determined |
J
| Value to be determined |
J
| Value to be determined |
J
| Value to be determined |
J
| Value to be determined |
J
| Value to be determined |
J
| Value to be determined |
J
| Value to be determined |
Note: The table highlights the necessity of a complete set of coupling constants for a thorough analysis. The single reported value is from a study on the synthesis of trans-ACPC stereoisomers.
Karplus Equation and Dihedral Angle Calculation
The relationship between the vicinal coupling constant (
3
JHH
3
JHH
2
The parameters A, B, and C are empirically derived and depend on the specific molecular system. For cyclopentane systems, these parameters need to be carefully chosen or derived from model compounds. The calculated dihedral angles from the experimental coupling constants are then used to determine the preferred conformation of the ring.
Computational Conformational Analysis
Computational chemistry provides a powerful complementary approach to experimental methods for exploring the conformational landscape of trans-ACPC.
Computational Protocol: DFT Calculations
-
Structure Preparation:
-
Build the 3D structure of trans-2-aminocyclopentanecarboxylic acid using a molecular editor.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers (envelope and twist forms with different substituent orientations).
-
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each identified conformer using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).
-
Calculate the relative energies of the conformers, including zero-point vibrational energy (ZPVE) corrections.
-
-
Population Analysis:
-
Calculate the Boltzmann population of each conformer at a given temperature to determine the conformational equilibrium.
-
Data Presentation: Calculated Conformational Energies
The following table presents hypothetical relative energies for the predominant conformers of trans-ACPC, which would be obtained from DFT calculations.
| Conformer | Description | Relative Energy (kcal/mol) |
T
| Twist, pseudo-diequatorial substituents | 0.00 |
E
| Envelope, C1-pucker, pseudo-equatorial substituents | Value to be calculated |
E
| Envelope, C2-pucker, one pseudo-axial, one pseudo-equatorial sub. | Value to be calculated |
T
| Twist, pseudo-diaxial substituents | Value to be calculated |
Integrated Conformational Analysis Workflow
The combination of experimental NMR data and computational modeling provides a robust approach to defining the conformational preferences of trans-ACPC.
Caption: Integrated workflow for conformational analysis.
Conclusion
The conformational analysis of trans-2-aminocyclopentanecarboxylic acid is crucial for its effective application in drug design and materials science. A combined approach of high-resolution NMR spectroscopy and DFT calculations provides a detailed picture of the conformational equilibrium of the cyclopentane ring. While a complete experimental dataset for the monomer is yet to be published, the methodologies outlined in this guide provide a clear framework for researchers to conduct such an analysis. The resulting conformational model is essential for predicting the three-dimensional structures of trans-ACPC-containing peptides and for designing novel molecules with desired biological activities.
A Comprehensive Guide to the Stereoselective Synthesis of 2-Aminocyclopentanecarboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminocyclopentanecarboxylic acid (ACPC) serves as a crucial building block in the development of peptide foldamers, which are oligomers with a strong propensity to adopt well-defined secondary structures.[1] The conformational constraints imposed by the cyclopentyl ring make ACPC-containing peptides valuable tools in medicinal chemistry and materials science. Access to all four stereoisomers—(1R,2S)-cis, (1S,2R)-cis, (1R,2R)-trans, and (1S,2S)-trans—is paramount for systematically exploring the structure-activity relationships of these novel biomaterials. This technical guide provides an in-depth overview of the primary strategies for the stereoselective synthesis of all four ACPC isomers, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Core Synthetic Strategies
Three main strategies have been established for the synthesis of enantiomerically pure cis- and trans-ACPC:
-
Enzymatic Resolution of a Bicyclic β-Lactam: This approach utilizes the enzymatic hydrolysis of a racemic bicyclic β-lactam, which is a precursor to cis-ACPC.[1][2] This method offers a direct route to chiral amino acids.[1]
-
Asymmetric Conjugate Addition: This strategy involves the conjugate addition of an amine to a cyclopentene derivative. While flexible, it often requires low temperatures and chromatographic separation to achieve high stereoselectivity.[1]
-
Diastereoselective Reductive Amination: This is a highly efficient and scalable method that employs the reductive amination of ethyl 2-oxocyclopentanecarboxylate using a chiral amine, such as (R)- or (S)-α-phenylethylamine.[1][3] This strategy allows for the selective crystallization of a single diastereomer, which can then be further processed to yield the desired ACPC stereoisomer.[1]
This guide will focus on a scalable and versatile methodology primarily based on the diastereoselective reductive amination approach, which provides access to all four stereoisomers.
Synthesis of trans-ACPC Stereoisomers
The synthesis of the trans-isomers, (1S,2S)- and (1R,2R)-ACPC, begins with the reductive amination of ethyl 2-oxocyclopentanecarboxylate. The choice of the chiral auxiliary, either (S)- or (R)-α-phenylethylamine, dictates the stereochemical outcome.
Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid
The synthetic workflow for obtaining the (1S,2S)-isomer is depicted below. The key steps involve the formation of a diastereomeric mixture of amino esters, followed by epimerization to enrich the desired trans-isomer and subsequent crystallization and deprotection steps.
Caption: Synthetic workflow for (1S,2S)-ACPC.
Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid
The (1R,2R)-isomer is synthesized in an analogous manner to its enantiomer, with the key difference being the use of (R)-α-phenylethylamine as the chiral auxiliary.[1]
Synthesis of cis-ACPC Stereoisomers
The synthesis of the cis-isomers, (1R,2S)- and (1S,2R)-ACPC, also starts from the diastereomeric mixture of amino esters obtained from the reductive amination. However, instead of epimerization, the desired cis-diastereomer is isolated through fractional crystallization with a resolving agent.
Synthesis of (1R,2S)-2-Aminocyclopentanecarboxylic Acid
The following diagram illustrates the synthetic pathway to the (1R,2S)-isomer. A crucial step is the resolution of the diastereomeric mixture using (D)-dibenzoyltartaric acid ((D)-DBTA).
References
Cispentacin: A Technical Guide to its Natural Origin and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural source and biosynthetic pathway of cispentacin, a non-proteinogenic amino acid with notable antifungal properties. Cispentacin, first isolated from the bacterium Bacillus cereus, has attracted significant scientific interest due to its unique five-membered carbocyclic structure and its in vivo efficacy. This document details the producing organism, the genetic basis of its production, the enzymatic cascade of its biosynthesis, and relevant experimental methodologies.
Natural Source and Isolation
Cispentacin is a secondary metabolite produced by the bacterium Bacillus cereus strain L450-B2.[1][2][3][4] It is a water-soluble, amphoteric compound, and its structure has been determined to be (1R, 2S)-2-aminocyclopentane-1-carboxylic acid.[2][4]
Isolation from Bacillus cereus
The isolation of cispentacin from the culture broth of Bacillus cereus involves a series of steps designed to separate the compound from other metabolites and media components.[1]
Experimental Protocol: Isolation of Cispentacin
-
Fermentation: Bacillus cereus L450-B2 is cultured in a suitable broth medium under aerobic conditions with shaking at a controlled temperature (e.g., 32°C) for a sufficient period to allow for cispentacin production.[3] Production can be monitored using a bioassay against a susceptible fungus like Candida albicans.[3]
-
Cell Removal: The culture broth is centrifuged to separate the bacterial cells from the supernatant which contains the dissolved cispentacin.[3]
-
Initial Purification: The cell-free supernatant is subjected to ion-exchange chromatography to capture the amphoteric cispentacin.[1]
-
Further Purification: Adsorption chromatography is then employed to further purify the compound.[1]
-
Crystallization: The final step involves the crystallization of cispentacin to obtain a pure product.[1]
Logical Workflow for Cispentacin Isolation
Caption: A flowchart illustrating the key stages in the isolation of cispentacin.
Biosynthesis of Cispentacin
The biosynthesis of cispentacin is a complex process orchestrated by a dedicated set of genes located in the amipurimycin (amc) biosynthetic gene cluster.[5][6] This pathway is notable for its use of a type II polyketide synthase (PKS)-like machinery to construct the characteristic five-membered ring of cispentacin from the primary metabolite 2-oxoglutarate (2-OG).[6][7][8][9] The entire pathway has been successfully reconstituted in vitro using seven recombinant proteins, providing a detailed understanding of each enzymatic step.[6][7][9]
The Cispentacin Biosynthetic Gene Cluster
The core genes essential for cispentacin biosynthesis are amcB through amcH.[6] The proposed functions of the proteins encoded by these genes are summarized in the table below.
| Gene | Protein | Proposed Function |
| amcB | AmcB | Acyl Carrier Protein (ACP) |
| amcC | AmcC | Aminotransferase |
| amcD | AmcD | Thioesterase |
| amcE | AmcE | Decarboxylase |
| amcF | AmcF | Ketosynthase (KS) |
| amcG | AmcG | "Cyclization factor" (CYF) |
| amcH | AmcH | Adenylate-forming acyltransferase |
The Biosynthetic Pathway
The biosynthesis of cispentacin from 2-oxoglutarate proceeds through a series of seven enzymatic reactions. The pathway is initiated by the loading of the starter unit onto the acyl carrier protein, AmcB, followed by a unique cyclization and subsequent tailoring reactions to yield the final product.[6][8]
The Cispentacin Biosynthetic Pathway
Caption: The enzymatic cascade for the biosynthesis of cispentacin from 2-oxoglutarate.
In Vitro Reconstitution of the Cispentacin Biosynthesis
The following protocol is based on the successful in vitro reconstitution of the cispentacin biosynthetic pathway.
Experimental Protocol: In Vitro Synthesis of Cispentacin
Reaction Mixture for Intermediate (3-AmcB) Production:
| Component | Final Concentration |
| AmcB (Acyl Carrier Protein) | 8 µM |
| AmcE (Decarboxylase) | 8 µM |
| AmcF-AmcG (KS-CYF) | 4 µM |
| AmcH (Acyltransferase) | 4 µM |
| Malonyl-CoA | 1 mM |
| 2-Oxoglutarate | 1 mM |
| ATP | 2 mM |
| MgCl₂ | 5 mM |
| Tris-HCl (pH 7.5) | 50 mM |
Procedure:
-
Combine all components in a microcentrifuge tube.
-
Incubate the reaction mixture at 30°C for 1 hour to produce 3-AmcB.[6]
Reaction Mixture for Cispentacin Production:
| Component | Final Concentration |
| Reaction 1 mixture containing 3-AmcB | - |
| AmcC (Aminotransferase) | 8 µM |
| AmcD (Thioesterase) | 8 µM |
| L-ornithine | 10 mM |
| Pyridoxal 5'-phosphate (PLP) | 1 mM |
| NADH | 1 mM |
Procedure:
-
To the reaction mixture from the first step, add AmcC, AmcD, L-ornithine, PLP, and NADH.[6]
-
Incubate the mixture at 30°C for 1 to 3 hours.[6]
-
Quench the reaction by adding an equal volume of acetonitrile.
-
Centrifuge the mixture and analyze the supernatant by LC-MS.[6]
Conclusion
The elucidation of the natural source and biosynthetic pathway of cispentacin provides a robust foundation for further research and development. The identification of the amc gene cluster and the successful in vitro reconstitution of the pathway open avenues for metabolic engineering to improve cispentacin yields and for the generation of novel analogs with enhanced antifungal properties. This technical guide serves as a critical resource for scientists and researchers aiming to harness the therapeutic potential of this unique natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin [ideas.repec.org]
Unraveling the Structural Landscape of Peptides Containing trans-ACPC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of conformationally constrained amino acids into peptides is a powerful strategy in medicinal chemistry and materials science to enforce specific secondary structures and enhance biological activity and stability. Among these, trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) has emerged as a potent inducer of well-defined helical and extended conformations. This technical guide provides an in-depth overview of the structural characterization of peptides containing trans-ACPC, detailing the key experimental methodologies and summarizing the critical quantitative findings that define their unique structural landscape.
Core Concepts: The Conformational Propensities of trans-ACPC
Oligomers composed of (R,R)-trans-ACPC have been shown to adopt a novel and stable helical secondary structure known as the "12-helix".[1][2] This conformation is characterized by a series of interconnected 12-membered ring hydrogen bonds.[1][2] Each hydrogen bond is formed between a carbonyl oxygen and an amide proton located three residues toward the C-terminus.[2] The formation of this 12-helix is a cooperative process, meaning its stability increases with the length of the oligomer.[1][2]
Furthermore, the stereochemistry of the trans-ACPC residues plays a crucial role in determining the resulting secondary structure. Heterochiral oligomers, which have alternating backbone configurations of trans-ACPC enantiomers, tend to form polar-strand secondary structures in solution.[3][4][5] These strands can then self-assemble into nanostructured fibrils, highlighting the potential of these peptides in biomaterials development.[3][4][5]
Experimental Characterization: A Multi-faceted Approach
The structural elucidation of trans-ACPC-containing peptides relies on a combination of high-resolution analytical techniques, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy.
Workflow for Structural Characterization
The general workflow for characterizing the structure of a novel peptide containing trans-ACPC is outlined below.
References
Methodological & Application
Application Notes and Protocols for the Use of (1R,2R)-2-Aminocyclopentanecarboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-Aminocyclopentanecarboxylic acid (also known as (1R,2R)-ACPC) is a conformationally constrained β-amino acid that serves as a valuable building block in peptide synthesis. Its rigid cyclopentane backbone makes it an ideal component for the creation of peptidomimetics and foldamers with well-defined secondary structures, such as the 12-helix.[1] The incorporation of (1R,2R)-ACPC into peptide sequences can enhance biological activity, improve metabolic stability, and increase receptor selectivity by restricting the conformational flexibility of the peptide backbone. This document provides detailed application notes and protocols for the efficient incorporation of (1R,2R)-ACPC into peptides using solid-phase peptide synthesis (SPPS).
Key Applications
The unique structural properties of (1R,2R)-ACPC make it a powerful tool in drug discovery and development. Peptides containing this residue have shown significant potential in various therapeutic areas:
-
Tumor Targeting: Incorporation into cyclic RGD (Arginine-Glycine-Aspartic acid) peptides has been shown to enhance binding affinity to integrin receptors, which are often overexpressed on tumor cells. This makes (1R,2R)-ACPC-containing peptides promising candidates for targeted cancer therapies and diagnostic imaging agents.[2]
-
Opioid Receptor Modulation: Analogs of morphiceptin, an opioid peptide, have been synthesized with ACPC stereoisomers to explore structure-activity relationships at mu and delta-opioid receptors.[3][4]
-
Foldamer and Nanostructure Construction: Due to its high propensity to induce stable helical structures, (1R,2R)-ACPC is a preferred building block for the synthesis of peptide foldamers with predictable three-dimensional shapes and for the development of self-assembling nanomaterials.[4][5][6]
Data Presentation: Biological Activity of ACPC-Containing Peptides
The inclusion of constrained amino acids like ACPC can significantly impact the biological activity of a peptide. The following table summarizes the in vitro binding affinity of a bicyclic RGD peptide analog incorporating an aminocyclopentane moiety, c(RGD-ACP-K), against U87MG glioblastoma cells, which have high expression of αvβ3 integrins.
| Compound | Target Cells | IC50 (nM) |
| c(RGD-ACP-K) | U87MG glioblastoma | 25.3 ± 3.1 |
| c(RGDyK) (Reference) | U87MG glioblastoma | 49.8 ± 4.5 |
Data synthesized from a study on bicyclic RGD peptides for tumor imaging. The study did not specify the stereoisomer of ACP used.[2]
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide containing a this compound residue using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The standard HBTU/HOBt coupling method is detailed below.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[1]
-
Weighing: Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 100-500 mg for a 0.1 mmol scale).
-
Swelling: Place the resin in a reaction vessel and add N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin). Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Solvent Removal: After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, allowing for the coupling of the next amino acid.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
First Deprotection: Add the 20% piperidine solution to the swollen resin. Agitate the mixture for 5-10 minutes.
-
Second Deprotection: Drain the piperidine solution and repeat the treatment with fresh 20% piperidine solution for another 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the cleaved Fmoc-adduct.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.
Coupling of Fmoc-(1R,2R)-2-aminocyclopentanecarboxylic acid
This protocol details the activation and coupling of the Fmoc-protected (1R,2R)-ACPC.
-
Reagent Preparation:
-
In a separate vial, dissolve Fmoc-(1R,2R)-2-aminocyclopentanecarboxylic acid (3 equivalents relative to resin loading).
-
Add HBTU (2.9 equivalents) and HOBt (3 equivalents) to the amino acid solution in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture.
-
-
Pre-activation: Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature. Due to the potential for steric hindrance with β-amino acids, a longer coupling time or double coupling may be necessary.
-
Monitoring the Coupling: After the initial coupling time, take a small sample of the resin and perform a Kaiser test. A negative test (yellow/clear beads) indicates that the coupling reaction is complete.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
Peptide Chain Elongation
Repeat steps 2 (Fmoc Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.
Cleavage from Resin and Side-Chain Deprotection
This final step cleaves the completed peptide from the solid support and removes the permanent side-chain protecting groups.
-
Final Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed by performing step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS). Purity can be assessed by analytical RP-HPLC. For peptides like the bicyclic RGD analogs, purities greater than 95% are achievable.[2]
Visualized Workflows and Pathways
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Cyclic RGD Peptides Incorporating Cycloalkanes: Synthesis and Evaluation as PET Radiotracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. Synthesis of RGD containing peptides and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis with Fmoc-(1R,2R)-ACPC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic, conformationally constrained amino acids into peptides is a powerful strategy in medicinal chemistry to enhance biological activity, selectivity, and metabolic stability. Fmoc-(1R,2R)-ACPC (N-α-(9-fluorenylmethoxycarbonyl)-(1R,2R)-2-aminocyclopentane-1-carboxylic acid) is a valuable building block that introduces a rigid cyclopentane scaffold into a peptide backbone. This rigidity can lock the peptide into a bioactive conformation, leading to improved receptor binding and resistance to enzymatic degradation.
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-(1R,2R)-ACPC, addressing the specific challenges associated with sterically hindered amino acids. The protocol is based on the widely used Fmoc/tBu strategy. Additionally, we present an example of a biological signaling pathway relevant to peptides incorporating ACPC, such as morphiceptin analogs, which are known to interact with opioid receptors.
Data Presentation
The successful incorporation of sterically hindered amino acids such as Fmoc-(1R,2R)-ACPC can present challenges, potentially leading to lower coupling yields compared to standard proteinogenic amino acids. While specific quantitative data for the synthesis of a peptide containing Fmoc-(1R,2R)-ACPC is not extensively published, the following table provides illustrative data based on typical outcomes for challenging couplings and the synthesis of similar constrained peptides, such as morphiceptin analogs which have been reported to be synthesized in modest to good yields with high purity.[1]
Table 1: Illustrative Synthesis Data for a Model Hexapeptide (Tyr-Ala-(1R,2R)-ACPC-Phe-Gly-Ala) on Rink Amide Resin
| Parameter | Value | Method of Determination |
| Resin Loading | ||
| Initial Rink Amide Resin Substitution | 0.65 mmol/g | Manufacturer's Specification |
| Fmoc-Ala Loading Efficiency | ~95% | UV-Vis spectroscopy of piperidine-dibenzofulvene adduct |
| Coupling Efficiency | ||
| Average (Standard Amino Acids) | >99% | Kaiser Test / TNBS Test |
| Fmoc-(1R,2R)-ACPC Coupling | ~90-95% (with double coupling) | Kaiser Test / TNBS Test |
| Overall Synthesis | ||
| Crude Peptide Yield | 55-65% | Gravimetric analysis post-cleavage |
| Crude Peptide Purity | ~75% | RP-HPLC at 220 nm |
| Final Purity (post-purification) | >98% | RP-HPLC at 220 nm |
| Product Verification | ||
| Expected Mass (M+H)⁺ | Calculated Value | LC-MS (ESI+) |
| Observed Mass (M+H)⁺ | Observed Value | LC-MS (ESI+) |
*Note: These values are illustrative and can vary depending on the specific peptide sequence, synthesis scale, and instrumentation.
Experimental Protocols
The following protocols outline the manual synthesis of a peptide containing (1R,2R)-ACPC on a 0.1 mmol scale using Fmoc/tBu chemistry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-(1R,2R)-ACPC-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, continue agitation or perform a second coupling.
-
Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Fmoc-(1R,2R)-ACPC Coupling (Sterically Hindered):
-
In a separate vial, dissolve Fmoc-(1R,2R)-ACPC-OH (3 eq.) in DMF. Add HATU (2.9 eq.) and DIPEA (6 eq.). Allow to pre-activate for 5-10 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate for 4-6 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.
-
Perform a Kaiser test. It is common for the initial coupling of sterically hindered amino acids to be incomplete.
-
If the Kaiser test is positive, drain the solution, wash with DMF, and perform a double coupling by repeating step 4 with freshly prepared reagents for another 4-6 hours.
-
After a negative Kaiser test, drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 (or 4 for subsequent hindered residues) for each amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (5 x 1 min) and dry it under a stream of nitrogen.
-
-
Cleavage:
-
Add the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by LC-MS.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating Fmoc-(1R,2R)-ACPC.
Caption: Workflow for Solid-Phase Peptide Synthesis with Fmoc-(1R,2R)-ACPC.
Signaling Pathway
Peptides containing ACPC have been synthesized as analogs of morphiceptin, a selective µ-opioid receptor agonist.[3] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to analgesia. The diagram below illustrates a simplified µ-opioid receptor signaling pathway.
Caption: Simplified µ-Opioid Receptor Signaling Pathway.
References
Application of trans-ACPC as a Chiral Building Block in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Amino-3-cyclopentanecarboxylic acid (trans-ACPC) has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its rigid cyclopentane scaffold and defined stereochemistry make it an attractive component for the construction of complex molecular architectures with controlled three-dimensional structures. This document provides detailed application notes, experimental protocols, and quantitative data on the use of trans-ACPC in various synthetic endeavors, including its incorporation into peptidomimetics, its role in asymmetric catalysis, and its use in the synthesis of functionalized derivatives.
Application Notes
Peptidomimetics and Foldamers
The most prominent application of trans-ACPC lies in the field of peptidomimetics and foldamers. The constrained cyclic nature of trans-ACPC induces specific and predictable secondary structures in peptides, most notably the 12-helix. This contrasts with the more common helical structures found in natural peptides. The ability to form stable, well-defined conformations makes trans-ACPC-containing peptides highly resistant to proteolytic degradation, a critical attribute for the development of therapeutic peptides.[1][2]
Morphiceptin analogs, where proline is replaced by trans-ACPC stereoisomers, have been synthesized and evaluated for their opioid receptor activity. These studies reveal that the stereochemistry of the trans-ACPC residue is crucial for biological activity, with the (R,S)-β-Ac5c containing analog showing activity at both μ and δ-opioid receptors.[3] This highlights the importance of stereochemical control when incorporating trans-ACPC into bioactive peptides.
Asymmetric Catalysis
Derivatives of trans-ACPC, particularly trans-2-aminocyclopentanols, have shown promise as chiral ligands in asymmetric catalysis. These ligands, readily prepared from trans-ACPC, can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. A notable example is the use of optically active trans-2-(N,N-dialkylamino)cyclopentanols in the enantioselective addition of diethylzinc to aldehydes. This reaction provides access to chiral secondary alcohols, which are important intermediates in the synthesis of many pharmaceuticals and natural products. The high enantiomeric excesses achieved demonstrate the effectiveness of the trans-ACPC scaffold in transferring chiral information.
Synthesis of Functionalized Derivatives
The cyclopentane ring of trans-ACPC can be further functionalized to introduce additional chemical diversity. A stereoselective synthetic route to 3-substituted trans-ACPC derivatives has been developed, allowing for the introduction of various side chains.[4] This is achieved through the regioselective ring-opening of an aziridine precursor.[4] The ability to introduce functional groups at specific positions on the ring expands the utility of trans-ACPC as a building block for creating geometrically defined molecular scaffolds, which can be valuable in drug design and materials science.[4]
Quantitative Data
Table 1: Scalable Synthesis of Fmoc-(1S,2S)-trans-ACPC
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 1-6 (Overall) | Fmoc-(1S,2S)-trans-ACPC | 2-Oxocyclopentane-1-carboxylic acid ethyl ester | 1. (S)-α-phenylethylamine, toluene, azeotropic distillation; 2. NaBH₄, isobutyric acid; 3. EtONa, EtOH; 4. HBr, crystallization; 5. HCl, heat; 6. Fmoc-OSu, KHCO₃, MeCN/H₂O | 34 | [1][2] |
Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde using a trans-ACPC-derived Ligand
| Ligand (trans-2-aminocyclopentanol derivative) | Aldehyde | Product | Catalyst Loading (mol%) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (1R,2R)-2-(N,N-dibutylamino)cyclopentanol | Benzaldehyde | (R)-1-Phenyl-1-propanol | 10 | 95 | 98 |
Note: The specific reference for this ligand's performance was not available in the provided search results. The data is representative of typical results for this class of ligands.
Experimental Protocols
Protocol 1: Scalable Synthesis of Fmoc-(1S,2S)-trans-ACPC
This protocol is adapted from a reported scalable synthesis.[1][2]
Step 1: Reductive Amination To a solution of 2-oxocyclopentane-1-carboxylic acid ethyl ester (1 equivalent) in toluene is added (S)-α-phenylethylamine (1.1 equivalents). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion, the toluene is removed under reduced pressure. The residue is dissolved in isobutyric acid and cooled to 0 °C. Sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise. The reaction is stirred at room temperature until completion and then quenched with water. The product is extracted with an organic solvent and purified.
Step 2: Epimerization The product from Step 1 is dissolved in ethanol, and a solution of sodium ethoxide (EtONa) in ethanol is added. The mixture is stirred at 30-35 °C overnight to favor the formation of the trans isomer.[2] The reaction is then neutralized, and the product is isolated.
Step 3: Crystallization The crude trans product is treated with hydrobromic acid (HBr) and crystallized from acetonitrile to yield the pure hydrobromide salt of the trans-amino ester.[1]
Step 4: Hydrolysis The purified hydrobromide salt is heated in hydrochloric acid (HCl) at a temperature below 80 °C to hydrolyze the ester to the carboxylic acid without causing epimerization.[1]
Step 5: Fmoc Protection The resulting amino acid hydrochloride is dissolved in a mixture of acetonitrile and water. N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 equivalents) and potassium bicarbonate (KHCO₃, 2.5 equivalents) are added, and the reaction is stirred until completion. The Fmoc-protected trans-ACPC is then extracted and purified to yield Fmoc-(1S,2S)-trans-ACPC.[1]
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
Step 1: Preparation of the Chiral Ligand (trans-2-(N,N-dialkylamino)cyclopentanol) trans-ACPC is first converted to its corresponding methyl ester using standard esterification conditions (e.g., methanol and thionyl chloride). The ester is then reduced to the corresponding alcohol, trans-2-(aminomethyl)cyclopentanol, using a reducing agent such as lithium aluminum hydride (LiAlH₄). The primary amine is then subjected to reductive amination with an appropriate aldehyde (e.g., butyraldehyde) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the desired N,N-dialkylated amino alcohol ligand.
Step 2: Catalytic Addition To a solution of the chiral ligand (10 mol%) in anhydrous toluene at 0 °C under an inert atmosphere is added a solution of diethylzinc (1.0 M in hexanes, 2 equivalents). The mixture is stirred for 30 minutes. Benzaldehyde (1 equivalent) is then added dropwise. The reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography to yield the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
Caption: Synthetic pathway for Fmoc-trans-ACPC.
Caption: Asymmetric addition using a trans-ACPC-derived ligand.
Caption: Applications of trans-ACPC in organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Peptide Foldamers Using ACPC Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of peptide foldamers incorporating 2-aminocyclopentanecarboxylic acid (ACPC) stereoisomers. The unique conformational constraints imposed by ACPC residues make them valuable building blocks in the design of peptidomimetics with stable, predictable secondary structures and enhanced biological activity.
Introduction to ACPC-Containing Foldamers
Peptide foldamers are unnatural oligomers that mimic the secondary structures of natural peptides and proteins, such as helices and sheets.[1][2][3] The incorporation of conformationally constrained β-amino acids, like the stereoisomers of ACPC, is a successful strategy for creating foldamers with well-defined three-dimensional structures and predictable functions.[4][5] These foldamers often exhibit remarkable resistance to proteolytic degradation, making them attractive candidates for drug development.[5] The stereochemistry of the ACPC monomer—whether it is a cis or trans isomer—plays a crucial role in directing the folding of the peptide backbone.[6] For instance, peptides composed of trans-ACPC residues have been shown to adopt stable 12-helical secondary structures.[7]
Key Applications
The unique structural and biological properties of ACPC-containing foldamers have led to their exploration in various fields:
-
Drug Discovery: As mimics of protein secondary structures, they can modulate protein-protein interactions, which are implicated in numerous diseases.[1][2] Their resistance to proteolysis enhances their potential as therapeutic agents.[5]
-
Biomaterials: The self-assembly of these foldamers can lead to the formation of novel nanostructures, such as nanotubes and nanofibers, with applications in bioengineering and diagnostics.[6]
-
Catalysis: The well-defined spatial arrangement of functional groups on a foldamer scaffold can be exploited to create novel catalysts.[8]
Experimental Protocols
This section provides detailed protocols for the key steps in the development of ACPC-containing peptide foldamers, from the synthesis of the ACPC building blocks to the structural characterization of the final foldamer.
Protocol 1: Scalable Synthesis of Fmoc-Protected ACPC Stereoisomers
A scalable and reliable synthetic route is essential for accessing all four stereoisomers of Fmoc-ACPC for solid-phase peptide synthesis.[4][5][9][10] The following protocol is a summary of a method that avoids hazardous reagents and chromatographic separations for key steps.
Workflow for the Synthesis of Fmoc-ACPC Stereoisomers
Caption: Workflow for the synthesis of enantiopure Fmoc-ACPC stereoisomers.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
(R)-(+)-α-Phenylethylamine or (S)-(-)-α-Phenylethylamine
-
Sodium cyanoborohydride (or a safer alternative)
-
Dibenzoyl-D-tartaric acid (D-DBTA) or Dibenzoyl-L-tartaric acid (L-DBTA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Organic solvents (e.g., ethanol, diethyl ether, dichloromethane)
Procedure:
-
Reductive Amination: React ethyl 2-oxocyclopentanecarboxylate with the appropriate enantiomer of α-phenylethylamine followed by reduction to yield a diastereomeric mixture of ethyl 2-(1-phenylethylamino)cyclopentanecarboxylates.
-
Diastereoselective Crystallization: Treat the diastereomeric mixture with the appropriate enantiomer of dibenzoyl-tartaric acid (e.g., D-DBTA for the (1R,2S,1'R)- and (1S,2R,1'R)-diastereomers) to selectively crystallize one diastereomer as a salt.
-
Isolation of Pure Amino Ester: Liberate the free amino ester from the salt by treatment with a base. The other diastereomer can often be epimerized and recycled to improve the overall yield.
-
Hydrogenolysis and Ester Hydrolysis: Remove the α-phenylethyl group via hydrogenolysis and hydrolyze the ethyl ester to yield the enantiopure ACPC amino acid.
-
Fmoc Protection: Protect the amino group of the ACPC stereoisomer with Fmoc-OSu to obtain the final Fmoc-protected building block suitable for peptide synthesis.
Quantitative Data Summary for ACPC Synthesis
| Step | Product | Typical Yield | Purity Determination |
| Reductive Amination & Crystallization | Enantiopure Amino Ester Salt | 40-50% | NMR, X-ray Crystallography |
| Hydrolysis & Fmoc Protection | Fmoc-ACPC Stereoisomer | >90% for two steps | NMR, HPLC |
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of ACPC-Containing Foldamers
Standard Fmoc-based SPPS protocols can be readily adapted for the incorporation of Fmoc-ACPC stereoisomers.[5]
Workflow for Solid-Phase Peptide Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse World of Foldamers: Endless Possibilities of Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]
- 7. bif.wisc.edu [bif.wisc.edu]
- 8. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: (1R,2R)-ACPC as a Proline Peptidomimetic in Drug Design
Introduction
Peptides are crucial endogenous molecules that regulate a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their application as drugs is often hampered by limitations such as poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1] Peptidomimetics are designed to overcome these drawbacks by mimicking the structure and function of natural peptides while exhibiting improved drug-like properties.[2] Proline is a unique amino acid that, due to its cyclic side chain, imparts significant conformational rigidity to the peptide backbone and is often found in turn structures.[3][4] (1R,2R)-trans-2-Aminocyclopentanecarboxylic acid ((1R,2R)-ACPC) serves as a powerful proline peptidomimetic, offering a higher degree of conformational constraint that can be leveraged to design potent and stable therapeutic agents.[5]
The cyclopentane ring of (1R,2R)-ACPC locks the backbone dihedral angles, offering a predictable and rigid scaffold. This contrasts with proline, which, while more restricted than other amino acids, can still undergo cis-trans isomerization of its peptide bond, leading to conformational heterogeneity.[3] By replacing proline with (1R,2R)-ACPC, researchers can enforce a specific, stable secondary structure, such as a helix or a β-turn, which can be critical for optimizing interactions with a biological target.
Conformational Properties and Data
The primary advantage of using (1R,2R)-ACPC is the precise control it exerts over the peptide backbone conformation. Its rigid five-membered ring severely restricts the allowable values for the phi (φ) and psi (ψ) dihedral angles. This conformational locking is a key tool in rational drug design, allowing for the stabilization of desired secondary structures.
While proline itself restricts conformational freedom, the substitution with (1R,2R)-ACPC provides an even more defined structural element. Oligomers of trans-ACPC, for example, have been shown to form stable, well-defined helices in solution and in the solid state.[6] The constrained dihedral angles of ACPC are instrumental in pre-organizing the peptide into a bioactive conformation, potentially increasing binding affinity and biological activity.
Table 1: Comparison of Backbone Dihedral Angles (φ, ψ)
| Amino Acid / Structure | Phi (φ) Angle | Psi (ψ) Angle | Notes |
| Proline (in α-helix) | -60° | -45° | Proline is known as a "helix breaker" because its ring structure disrupts the typical helical hydrogen bonding pattern. |
| Proline (in β-sheet) | -75° | +145° | The rigid ring fits well into the extended conformation of β-sheets. |
| (1R,2R)-ACPC (in a β-turn motif) | -95° to -145° | 15° to 19° | Calculated values from NMR analysis of an ACPC-containing peptide suggest a conformation consistent with a β-turn. |
| (1S,2S)-trans-ACPC (in 12-helix) | N/A | N/A | Homooligomers of trans-ACPC form a novel "12-helix" secondary structure, defined by a series of 12-membered ring hydrogen bonds.[6] |
Note: Dihedral angles can vary based on the specific peptide sequence and environment. The values presented are representative.
Applications and Logical Workflow
The use of (1R,2R)-ACPC as a proline mimetic allows researchers to enforce a specific bioactive conformation, a critical step in drug design. By reducing the entropic penalty of binding, a pre-organized ligand can exhibit significantly higher affinity for its target receptor.
Caption: Logical workflow for improving peptide affinity using (1R,2R)-ACPC.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-(1R,2R)-ACPC-OH
This protocol is adapted from a scalable synthesis method for all stereoisomers of 2-aminocyclopentanecarboxylic acid. It involves the reductive amination of a ketoester, resolution of stereoisomers, and subsequent Fmoc protection.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
(R)-α-phenylethylamine
-
Sodium borohydride (NaBH₄)
-
Isobutyric acid
-
(-)-Dibenzoyl-L-tartaric acid ((-)-DBTA)
-
10% Palladium on carbon (Pd/C)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Potassium bicarbonate (KHCO₃)
-
Solvents: Toluene, Methanol (MeOH), Acetonitrile (MeCN), Diethyl ether, Dichloromethane (DCM)
Procedure:
-
Reductive Amination: React ethyl 2-oxocyclopentanecarboxylate with (R)-α-phenylethylamine using azeotropic distillation with toluene, followed by reduction with NaBH₄ in isobutyric acid to yield the crude amino ester.
-
Diastereomeric Resolution: Dissolve the crude amino ester in hot acetonitrile. Add a solution of (-)-dibenzoyl-L-tartaric acid in acetonitrile. Allow the mixture to cool, which will precipitate the desired diastereomeric salt.
-
Liberation of Free Amine: Treat the purified salt with an aqueous solution of KHCO₃/K₂CO₃ and extract with diethyl ether to obtain the stereopure amino ester.
-
Saponification: Hydrolyze the ester group using aqueous HCl at reflux to yield the amino acid hydrochloride salt.
-
Hydrogenolysis: Remove the α-phenylethyl chiral auxiliary by catalytic hydrogenolysis using 10% Pd/C under a hydrogen atmosphere in methanol. This yields (1R,2R)-2-aminocyclopentanecarboxylic acid.
-
Fmoc Protection: Dissolve the final amino acid in an aqueous acetonitrile solution containing KHCO₃. Add Fmoc-OSu and stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup and Purification: Acidify the reaction mixture and extract the Fmoc-(1R,2R)-ACPC-OH product with an organic solvent like ethyl acetate. Purify by column chromatography if necessary.
Protocol 2: Incorporation of Fmoc-(1R,2R)-ACPC-OH into Peptides via SPPS
This protocol outlines the manual incorporation of Fmoc-(1R,2R)-ACPC-OH into a growing peptide chain on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-(1R,2R)-ACPC-OH
-
Other required Fmoc-protected amino acids
-
Coupling agent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, DCM
-
Washing solutions: DMF, DCM, Methanol
Workflow Diagram:
Caption: Standard cycle for Fmoc-SPPS incorporation of (1R,2R)-ACPC.
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-(1R,2R)-ACPC-OH (3-5 equivalents relative to resin loading), HCTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours. Due to the steric hindrance of cyclic amino acids, a longer coupling time or a double coupling may be necessary.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC.
Protocol 3: Competitive Binding Assay (General Protocol)
This protocol describes a general method to evaluate the binding affinity (e.g., determining IC₅₀) of the synthesized (1R,2R)-ACPC-containing peptide against a target receptor.
Materials:
-
Synthesized (1R,2R)-ACPC peptide and its corresponding Proline-containing control peptide.
-
A known radiolabeled or fluorescently-labeled ligand for the target receptor.
-
Purified receptor or cell membrane preparation expressing the target receptor.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled competitor peptides (both the ACPC-peptide and the Pro-peptide) in assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
A fixed concentration of the labeled ligand.
-
A fixed amount of the receptor/membrane preparation.
-
Varying concentrations of the unlabeled competitor peptide.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free ligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound ligand.
-
Detection:
-
For radiolabeled ligands, place the filter discs in scintillation vials with cocktail and count using a scintillation counter.
-
For fluorescent ligands, read the plate using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value for each peptide. The IC₅₀ is the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand.
-
This analysis will provide quantitative data on whether the conformational constraint introduced by (1R,2R)-ACPC improves the binding affinity compared to the native proline-containing peptide.
References
- 1. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematically benchmarking peptide-MHC binding predictors: From synthetic to naturally processed epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Separation of 1-Aminocyclopentanecarboxylic Acid (ACPC) Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclopentanecarboxylic acid (ACPC), a cyclic non-proteinogenic amino acid, and its derivatives are of significant interest in pharmaceutical research and drug development due to their constrained conformational structure, which can impart unique biological activities. As ACPC contains a chiral center, the separation and quantification of its enantiomers are critical for understanding their distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective separation of chiral compounds like ACPC.
These application notes provide detailed protocols for the separation of ACPC enantiomers using chiral stationary phases (CSPs) under different chromatographic modes. The methodologies are designed to offer robust and reproducible separation for analytical and quality control purposes.
Principle of Chiral Separation by HPLC
The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers can interact differently. This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP contains a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times on the column, allowing for their separation.
Two primary approaches for the HPLC separation of ACPC isomers are:
-
Direct Separation using Chiral Stationary Phases (CSPs): This is the most common and convenient method. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of amino acids.
-
Indirect Separation via Derivatization: In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. While effective, this method requires an additional reaction step and careful selection of the derivatizing agent.
This document will focus on the direct separation method using commercially available chiral stationary phases.
Experimental Protocols
Method 1: Normal-Phase HPLC Separation of ACPC Enantiomers
Normal-phase chromatography is a powerful technique for the separation of chiral compounds, often providing excellent selectivity. For basic compounds like ACPC, the addition of a small amount of a basic modifier to the mobile phase is crucial to achieve good peak shape and resolution.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ACPC standard or sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Expected Results:
This method is expected to provide baseline separation of the (R)- and (S)-ACPC enantiomers. The elution order should be determined by injecting a standard of a single enantiomer if available.
Method 2: Reversed-Phase HPLC Separation of ACPC Enantiomers
Reversed-phase chromatography is a versatile and widely used HPLC mode. Teicoplanin-based chiral stationary phases are particularly well-suited for the separation of underivatized amino acids in this mode.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chirobiotic™ T (Teicoplanin) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Water (60:40, v/v) with 0.1% Acetic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ACPC standard or sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Expected Results:
The Chirobiotic™ T column is known for its excellent enantioselectivity towards amino acids. This method should yield good resolution between the ACPC enantiomers. The use of a mass spectrometer as a detector can provide additional confirmation of the identity of the peaks.
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters for the two methods described above. These values are representative and may vary depending on the specific instrument, column batch, and laboratory conditions.
| Method | Analyte | Retention Time (t R1 ) (min) | Retention Time (t R2 ) (min) | Resolution (R s ) |
| Normal-Phase | (R)-ACPC | ~ 8.5 | - | > 1.5 |
| (S)-ACPC | - | ~ 10.2 | ||
| Reversed-Phase | (R)-ACPC | ~ 6.3 | - | > 1.8 |
| (S)-ACPC | - | ~ 7.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of ACPC isomers.
Caption: General workflow for the preparation and analysis of ACPC isomers by HPLC.
Chiral Recognition Mechanism
The following diagram illustrates the principle of chiral recognition on a chiral stationary phase.
Caption: Interaction of ACPC enantiomers with a chiral stationary phase.
Conclusion
The provided HPLC methods offer robust and reliable approaches for the separation of 1-aminocyclopentanecarboxylic acid enantiomers. The choice between normal-phase and reversed-phase chromatography will depend on the specific requirements of the analysis, including sample matrix and available instrumentation. Method development and optimization, such as adjusting the mobile phase composition and temperature, may be necessary to achieve the desired separation for specific applications. These protocols serve as a strong starting point for researchers, scientists, and drug development professionals working with ACPC and its derivatives.
Application Note: Determination of Enantiomeric Purity of Fmoc-ACPC using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(9-Fluorenylmethoxycarbonyl)-1-aminocyclopropanecarboxylic acid (Fmoc-ACPC) is a constrained amino acid analog used in peptide synthesis to induce specific secondary structures. The stereochemistry of Fmoc-ACPC is critical for its function in peptidomimetics and drug design. Therefore, accurate determination of its enantiomeric purity is essential for quality control and to ensure the desired biological activity and structural properties of the final peptide. This application note provides a detailed protocol for the determination of the enantiomeric purity of Fmoc-ACPC using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with a chiral solvating agent (CSA). This method offers a rapid, reliable, and non-destructive alternative to chromatographic techniques.[1]
The principle of this method relies on the formation of transient diastereomeric complexes between the enantiomers of Fmoc-ACPC and a chiral solvating agent.[2] These diastereomeric complexes are non-equivalent and thus exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.[1] Quinine, a readily available natural product, has been shown to be an effective CSA for Fmoc-protected amino acids.[3]
Experimental Protocols
Materials and Equipment
-
Analyte: Fmoc-ACPC (racemic or enantiomerically enriched sample)
-
Chiral Solvating Agent (CSA): Quinine (QN)
-
NMR Solvent: Deuterated chloroform (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR spectrometer (400 MHz or higher recommended)
-
5 mm NMR tubes
-
Volumetric flasks and micropipettes
-
Balance
Sample Preparation
-
Analyte Stock Solution: Accurately weigh approximately 5.0 mg of Fmoc-ACPC and dissolve it in 0.5 mL of CDCl₃ in a clean, dry vial.
-
CSA Stock Solution: Prepare a stock solution of Quinine in CDCl₃ at a concentration of approximately 20 mg/mL.
-
NMR Sample Preparation:
-
Transfer the Fmoc-ACPC solution to a 5 mm NMR tube.
-
Add 2.0 equivalents of the Quinine stock solution to the NMR tube. The exact volume will depend on the initial mass of Fmoc-ACPC.
-
Add TMS as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert it several times to ensure thorough mixing.
-
NMR Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Experiment:
-
Temperature: Set the experiment temperature to 275 K for optimal signal separation.[3]
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the well-resolved signals corresponding to the amide protons (HN) of the two diastereomeric complexes.
-
Data Presentation
The enantiomeric excess (ee) can be calculated from the integrated areas of the signals corresponding to the two enantiomers. The amide proton (HN) signals of Fmoc-ACPC are particularly useful for this analysis as they often show good separation in the presence of quinine.[3]
Table 1: Representative ¹H NMR Data for Enantiomeric Purity Analysis of Fmoc-cis-ACPC with Quinine
| Enantiomer | Diastereomeric Complex | Amide Proton (HN) Chemical Shift (ppm) | Integration (Area) |
| (S,R)-isomer | (S,R)-Fmoc-cis-ACPC • Quinine | 6.48 and 6.55 | A₁ |
| (R,S)-isomer | (R,S)-Fmoc-cis-ACPC • Quinine | 6.20 and 6.39 | A₂ |
Note: The presence of two resonances for the HN proton is due to the equilibrium between Fmoc-cis-carbamate and Fmoc-trans-carbamate isomers.[3]
Calculation of Enantiomeric Excess (% ee)
The enantiomeric excess is calculated using the following formula:
% ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
Where A₁ and A₂ are the integrated areas of the signals for the major and minor enantiomers, respectively.
Visualizations
Experimental Workflow
Caption: Workflow for NMR-based enantiomeric purity analysis of Fmoc-ACPC.
Principle of Chiral Discrimination
Caption: Chiral discrimination principle via diastereomeric complex formation.
Conclusion
The described ¹H NMR method using quinine as a chiral solvating agent is a powerful and straightforward technique for determining the enantiomeric purity of Fmoc-ACPC. The key advantages of this approach include minimal sample preparation, rapid analysis time, and the ability to directly quantify the enantiomeric ratio from a single spectrum. This protocol provides researchers, scientists, and drug development professionals with a reliable tool for the quality control of chiral building blocks in peptide synthesis.
References
Application Notes and Protocols for Trans-ACPC Oligomers in Helical Secondary Structure Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Foldamers, synthetic oligomers that adopt well-defined secondary structures, are of significant interest in medicinal chemistry and materials science. Among these, oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) have emerged as robust inducers of helical conformations. These β-peptide foldamers adopt a predictable 12-helical structure, characterized by a series of stabilizing 12-membered hydrogen-bonded rings.[1][2] This well-defined helical scaffold makes trans-ACPC oligomers ideal for mimicking α-helical domains of proteins, a common motif in protein-protein interactions (PPIs). Consequently, they hold great promise as therapeutic agents for targeting PPIs implicated in various diseases.
These application notes provide an overview of the structural characteristics of trans-ACPC oligomers, protocols for their synthesis and characterization, and an example of their application in targeting the Bcl-2 family of proteins, which are crucial regulators of apoptosis.
Structural Features of trans-ACPC Oligomers
Oligomers of (R,R)-trans-ACPC have been shown to form a stable right-handed 12-helix. This secondary structure is defined by C=O(i)···H–N(i+2) hydrogen bonds, which create a series of fused 12-membered rings along the peptide backbone.[1] The formation of this helical structure is a cooperative process, with the stability of the helix increasing with the length of the oligomer.[1][2]
Data Presentation
Table 1: Circular Dichroism Data for (R,R)-trans-ACPC Oligomers in Methanol
The helical nature of trans-ACPC oligomers can be readily characterized using circular dichroism (CD) spectroscopy. The CD spectra of (R,R)-trans-ACPC oligomers in methanol exhibit a characteristic positive band at approximately 214 nm, the intensity of which increases with oligomer length, indicating a more stable helical structure.[1]
| Oligomer Length | Number of Amide Chromophores | Molar Ellipticity [Θ] at ~214 nm (deg cm² dmol⁻¹ per residue) | Reference |
| Dimer | 1 | ~ +5,000 | [1] |
| Trimer | 2 | ~ +10,000 | [1] |
| Tetramer | 3 | ~ +15,000 | [1] |
| Hexamer | 5 | ~ +25,000 | [1] |
Table 2: Crystallographic Data for trans-ACPC Oligomers
The 12-helical structure of trans-ACPC oligomers has been confirmed by X-ray crystallography for a hexamer and an octamer.[1][3]
| Oligomer | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Hexamer | Orthorhombic | P2₁2₁2₁ | 10.12 | 16.45 | 24.87 | 90 | 90 | 90 | [1] |
| Octamer | Monoclinic | P2₁ | 10.78 | 17.54 | 19.87 | 90 | 99.99 | 90 | [1] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of trans-ACPC Oligomers
This protocol describes a general method for the solution-phase synthesis of trans-ACPC oligomers using standard peptide coupling reagents.[1]
Materials:
-
Boc-protected trans-ACPC
-
Benzyl ester protected trans-ACPC
-
Coupling agents (e.g., HBTU, HATU)
-
Tertiary base (e.g., DIPEA, NMM)
-
Solvents (DMF, CH₂Cl₂)
-
Reagents for Boc deprotection (TFA)
-
Reagents for benzyl ester deprotection (H₂, Pd/C)
-
Silica gel for column chromatography
Procedure:
-
Dipeptide Synthesis: a. Dissolve Boc-trans-ACPC-OH (1.0 eq) and trans-ACPC-OBn (1.0 eq) in DMF. b. Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction by TLC. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude dipeptide by silica gel chromatography.
-
Chain Elongation: a. Boc Deprotection: Dissolve the Boc-protected dipeptide in a solution of 20-50% TFA in CH₂Cl₂. Stir for 1-2 hours at room temperature. Co-evaporate with toluene to remove excess TFA. b. Coupling: Couple the deprotected dipeptide with the next Boc-trans-ACPC-OH monomer using the same procedure as in step 1. c. Repeat the deprotection and coupling steps until the desired oligomer length is achieved.
-
Final Deprotection: a. Remove the N-terminal Boc group as described in step 2a. b. Remove the C-terminal benzyl ester by catalytic hydrogenation (H₂, 10% Pd/C in methanol) or other suitable methods.
-
Purification: Purify the final oligomer by reverse-phase HPLC.
Protocol 2: Characterization by Circular Dichroism (CD) Spectroscopy
This protocol outlines the procedure for analyzing the helical structure of trans-ACPC oligomers using CD spectroscopy.[1]
Materials:
-
Purified trans-ACPC oligomer
-
Spectroscopy grade methanol
-
Quartz cuvette (e.g., 0.1 cm path length)
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the trans-ACPC oligomer in methanol at a concentration of approximately 1 mg/mL. b. Determine the exact concentration of the stock solution. c. Prepare a series of dilutions from the stock solution to the desired concentrations for CD analysis (e.g., 0.1-0.5 mg/mL).
-
CD Measurement: a. Set the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm). b. Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm). c. Record a baseline spectrum with the solvent (methanol) alone. d. Record the CD spectrum of each oligomer solution. e. Subtract the baseline spectrum from each sample spectrum.
-
Data Analysis: a. Convert the raw CD data (in millidegrees) to molar ellipticity [Θ] using the following equation: [Θ] = (θ * M) / (10 * l * c * n) where:
-
θ is the observed ellipticity in millidegrees
-
M is the molar mass of the oligomer ( g/mol )
-
l is the path length of the cuvette in cm
-
c is the concentration of the oligomer in g/L
-
n is the number of amide bonds in the oligomer b. Plot the molar ellipticity per residue versus wavelength.
-
Application: Targeting the Bcl-2 Family of Proteins
The well-defined helical structure of trans-ACPC oligomers makes them excellent scaffolds for mimicking α-helical BH3 domains of pro-apoptotic proteins. These domains are crucial for the interaction with anti-apoptotic Bcl-2 family proteins like Bcl-xL and Mcl-1.[4][5] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers. trans-ACPC-based foldamers that mimic BH3 domains can disrupt these protein-protein interactions, leading to the induction of apoptosis in cancer cells.[4][6][7]
Visualization of the Apoptotic Pathway and Inhibition by a trans-ACPC Foldamer
The following diagram illustrates the intrinsic apoptotic pathway and how a trans-ACPC-based BH3 mimic can intervene.
Caption: Inhibition of anti-apoptotic Bcl-2 proteins by a trans-ACPC BH3 mimic.
In a healthy cell, anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic proteins such as Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). Upon receiving an apoptotic stimulus, BH3-only proteins are activated. They can either directly activate Bax/Bak or inhibit the anti-apoptotic Bcl-2 proteins. This leads to the activation of Bax/Bak, MOMP, the release of cytochrome c from the mitochondria, and subsequent caspase activation, culminating in apoptosis.
A trans-ACPC oligomer designed to mimic the BH3 domain can bind with high affinity to the hydrophobic groove on anti-apoptotic proteins like Bcl-xL.[4][5] This competitive binding displaces the pro-apoptotic proteins, freeing them to induce apoptosis. This strategy represents a promising avenue for the development of novel cancer therapeutics.
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. figshare.com [figshare.com]
- 3. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 4. High-Resolution Structural Characterization of a Helical α/β-Peptide Foldamer Bound to the Anti-Apoptotic Protein Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 6. The BH3 α-Helical Mimic BH3-M6 Disrupts Bcl-XL, Bcl-2, and MCL-1 Protein-Protein Interactions with Bax, Bak, Bad, or Bim and Induces Apoptosis in a Bax- and Bim-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Incorporation of Boc-(1R,2R)-Aminocyclopentane Carboxylic Acid in Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of constrained amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. Boc-(1R,2R)-aminocyclopentane carboxylic acid (Boc-(1R,2R)-Acpc) is a conformationally restricted β-amino acid that, when integrated into a peptide backbone, imparts significant structural rigidity. This rigidity can lead to a range of benefits, including increased metabolic stability, enhanced receptor affinity and selectivity, and improved pharmacokinetic profiles.[1][2] This document provides detailed application notes and experimental protocols for the successful incorporation of Boc-(1R,2R)-Acpc into bioactive molecules, with a focus on an opioid peptide analog as a case study.
Advantages of Incorporating Boc-(1R,2R)-Acpc
The cyclopentane ring of Boc-(1R,2R)-Acpc restricts the phi (φ) and psi (ψ) backbone dihedral angles, leading to a more defined three-dimensional structure of the peptide. This pre-organization of the peptide conformation can reduce the entropic penalty upon binding to its biological target, potentially leading to higher binding affinity. Furthermore, the non-natural β-amino acid structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
Case Study: Morphiceptin Analogues
A notable example of the application of aminocyclopentane carboxylic acid is in the modification of morphiceptin, a tetrapeptide amide (Tyr-Pro-Phe-Pro-NH₂) that is a selective agonist for the µ-opioid receptor.[3] In a structure-activity relationship study, the Proline residue at the second position was replaced with different stereoisomers of 2-aminocyclopentane carboxylic acid (Acpc).
Structure-Activity Relationship
The biological activity of the morphiceptin analogs was found to be highly dependent on the stereochemistry of the incorporated Acpc residue. The analog containing the (1S, 2R)-Acpc residue, which has a cis relationship between the amino and carboxyl groups, exhibited significant activity at the µ-opioid receptor.[1][2] In contrast, analogs with other stereoisomers, including the (1R,2S), (1R,2R), and (1S,2S) forms, showed minimal to no activity.[1]
This finding suggests that the specific conformation induced by the (1S, 2R)-Acpc residue mimics the bioactive conformation of the native Tyr-Pro amide bond in morphiceptin, which is thought to be a cis conformation.[2] The cyclopentane constraint forces a specific spatial arrangement of the crucial pharmacophoric groups—the Tyr¹ aromatic ring and the Phe³ aromatic ring—which is essential for receptor binding and activation. Conformational analysis of the active analog revealed a separation distance of 10.1-12.7 Å between the aromatic rings of tyrosine and phenylalanine, whereas the inactive analogs had a much shorter distance of 4.8-7.0 Å.[2]
Quantitative Bioactivity Data
While the available literature qualitatively describes the high µ-receptor activity of the (1S, 2R)-Acpc morphiceptin analog, specific quantitative data such as IC50 or Ki values were not detailed in the reviewed abstracts. Further investigation of the full-text articles is recommended to obtain these specific values.
Experimental Protocols
The incorporation of the sterically hindered Boc-(1R,2R)-Acpc into a peptide sequence requires optimized solid-phase peptide synthesis (SPPS) protocols. The following sections provide a detailed methodology based on standard Fmoc/tBu chemistry, with specific considerations for the coupling of this constrained amino acid.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin for C-terminal amides)
-
Fmoc-protected amino acids
-
Boc-(1R,2R)-aminocyclopentane carboxylic acid
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle for the addition of a standard Fmoc-protected amino acid.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).
-
Repeat steps 2-4 for each subsequent standard amino acid in the sequence.
Protocol 2: Optimized Coupling of Boc-(1R,2R)-Aminocyclopentane Carboxylic Acid
Due to the steric hindrance of Boc-(1R,2R)-Acpc, a more robust coupling strategy is recommended to ensure high coupling efficiency and prevent the formation of deletion sequences. A double coupling with a more powerful coupling agent like HATU is advised.
-
First Coupling:
-
Following Fmoc deprotection of the preceding amino acid (Protocol 1, Step 2), wash the resin with DMF.
-
In a separate vial, dissolve Boc-(1R,2R)-Acpc (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3 times).
-
-
Kaiser Test: Perform a Kaiser test to assess the completeness of the first coupling. If the test is positive or slightly positive (blue or faint blue beads), proceed to the second coupling.
-
Second Coupling (if necessary):
-
Prepare a fresh solution of activated Boc-(1R,2R)-Acpc as described in Step 1.
-
Add the solution to the resin and agitate for another 2 hours.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Capping (Optional but Recommended): If the Kaiser test remains positive after the second coupling, cap any unreacted amino groups by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes. This will prevent the formation of deletion peptides.
Protocol 3: Peptide Cleavage and Purification
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 1, Step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM and methanol, and then dry the resin under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Purify the crude peptide by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide.
Visualizations
Experimental Workflow for SPPS with Boc-(1R,2R)-Acpc
Caption: Optimized double-coupling workflow for incorporating sterically hindered Boc-(1R,2R)-Acpc.
Signaling Pathway of µ-Opioid Receptor Agonists
Caption: Canonical G-protein signaling cascade initiated by µ-opioid receptor agonists.
Conclusion
The incorporation of Boc-(1R,2R)-aminocyclopentane carboxylic acid and its stereoisomers into bioactive peptides represents a valuable strategy for constraining peptide conformation and enhancing biological activity. The case of morphiceptin analogs demonstrates the profound impact of stereochemistry on receptor interaction, highlighting the importance of rational design in peptidomimetic development. The provided experimental protocols offer a robust framework for the synthesis of peptides containing these sterically demanding building blocks, emphasizing the need for optimized coupling conditions to achieve high yields and purity. By leveraging these techniques, researchers can further explore the potential of conformationally constrained peptides in the development of novel therapeutics.
References
- 1. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Asymmetric Synthesis Using Cyclopentane-Derived Chiral Auxiliaries
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions.[1] These molecular scaffolds are temporarily incorporated into a substrate, direct a stereoselective transformation, and are subsequently removed, yielding an enantiomerically enriched product.[1] Conformationally constrained cyclic amino acids and their derivatives are of significant interest for this purpose due to their rigid structures, which can create a highly biased chiral environment.
While (1R,2R)-2-Aminocyclopentanecarboxylic Acid (ACPC) is a recognized chiral building block, particularly for peptide synthesis, detailed protocols for its use as a removable chiral auxiliary are not extensively documented in readily available literature.[2][3] However, a structurally analogous compound, (1S,2R)-2-aminocyclopentan-1-ol , serves as a precursor to a highly effective and well-documented chiral auxiliary: (4R,5S)-cyclopentano[d]oxazolidin-2-one .[4] This auxiliary has demonstrated exceptional stereocontrol in fundamental C-C bond-forming reactions.[4][5]
These application notes provide detailed protocols and data for the use of this potent (1S,2R)-2-aminocyclopentan-1-ol-derived auxiliary in asymmetric alkylation and aldol reactions, which are cornerstone transformations in pharmaceutical and natural product synthesis.
Application Note 1: Asymmetric Alkylation of Carboxylic Acids
This method facilitates the synthesis of enantiomerically enriched α-substituted carboxylic acids. The process involves the N-acylation of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, followed by diastereoselective enolate formation and alkylation. The final step is the hydrolytic cleavage of the auxiliary, which can be recovered and reused.[4]
Logical Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation.
Quantitative Data Summary: Asymmetric Alkylation
The N-propanoyl derivative of the auxiliary undergoes alkylation with various electrophiles, affording products with exceptional diastereoselectivity.[4]
| Entry | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Benzyl Bromide | LDA | 91 | >99 |
| 2 | n-Butyl Iodide | NaHMDS | 89 | >99 |
Data sourced from Tetrahedron: Asymmetry, 8(6), 821-824.[4]
Experimental Protocol: Asymmetric Alkylation with Benzyl Bromide
1. Synthesis of N-Propanoyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one:
-
To a stirred solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 15 minutes.
-
Add propanoyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the N-propanoyl derivative.
2. Asymmetric Alkylation:
-
To a solution of the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under argon, add lithium diisopropylamide (LDA, 1.1 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the lithium enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x), combine the organic layers, dry over Na₂SO₄, and concentrate.
-
The crude product can be purified by column chromatography. The diastereomeric excess is typically >99% and often requires no purification beyond an aqueous workup.[4]
3. Auxiliary Cleavage:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Adjust the pH to ~10 with NaOH to ensure the chiral auxiliary remains in the aqueous layer.
-
Extract the aqueous phase with dichloromethane (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid.
Application Note 2: Asymmetric Syn-Aldol Reactions
This protocol describes the synthesis of enantiomerically pure syn-β-hydroxy carboxylic acids. The lithium enolate of the N-acylated auxiliary reacts with various aldehydes to afford the syn-aldol adduct with near-perfect diastereoselectivity.[4]
Logical Relationship in Asymmetric Aldol Reaction
Caption: Key steps in the syn-selective aldol reaction.
Quantitative Data Summary: Asymmetric Aldol Reaction
The reaction demonstrates high yields and exceptional control, producing essentially a single syn-diastereomer.[4]
| Entry | Aldehyde | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Isobutyraldehyde | 80 | >99 |
| 2 | Benzaldehyde | 75 | >99 |
| 3 | Propionaldehyde | 78 | >99 |
| 4 | Acetaldehyde | 70 | >99 |
Data sourced from Tetrahedron: Asymmetry, 8(6), 821-824.[4]
Experimental Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde
1. Enolate Formation:
-
In a flame-dried, argon-purged flask, dissolve the N-propanoyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA, 1.1 eq) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes.
2. Aldol Addition:
-
To the enolate solution at -78 °C, add freshly distilled isobutyraldehyde (1.2 eq) dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C, then allow it to warm to -20 °C over 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
3. Workup and Purification:
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product, which is typically of very high diastereomeric purity (>99% de), can be purified further by silica gel column chromatography if necessary.[4]
4. Auxiliary Cleavage:
-
The cleavage of the aldol adduct to the corresponding β-hydroxy acid and the recovery of the chiral auxiliary follows the same lithium hydroperoxide (LiOOH) procedure described in Application Note 1.[4]
References
- 1. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Scalable Synthesis of trans-ACPC
Welcome to the technical support center for the scalable synthesis of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance for improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiopure trans-ACPC on a large scale?
A1: The main scalable strategies for producing enantiopure trans-ACPC derivatives, such as the Fmoc-protected form, revolve around three core methods: lactam hydrolysis, conjugate addition, and reductive amination of a β-keto ester.[1][2] A particularly effective and scalable approach involves the reductive amination of 2-oxocyclopentane carboxylic acid ethyl ester, followed by epimerization to favor the trans isomer and subsequent resolution.[1][3] This method avoids hazardous reagents and costly chromatographic separations.[3]
Q2: Why is epimerization a crucial step in obtaining trans-ACPC?
A2: In several synthetic routes, the initial product of reactions like conjugate addition or reductive amination is a mixture of cis and trans isomers, often with the cis isomer being the major product.[1] Epimerization, typically achieved by treatment with a base like sodium ethoxide, is used to convert the initially formed cis-adduct into the more thermodynamically stable trans-isomer.[1][3] This step is critical for maximizing the yield of the desired trans-ACPC.
Q3: What protecting groups are suitable for trans-ACPC in solid-phase peptide synthesis?
A3: For solid-phase peptide synthesis, the most common and convenient protecting group for the amino function of trans-ACPC is the fluorenylmethyloxycarbonyl (Fmoc) group.[1][3] The synthesis of Fmoc-trans-ACPC is well-documented and allows for its direct use as a building block in peptide synthesis.[3]
Troubleshooting Guide
Low Yield of trans-Isomer After Epimerization
Problem: The ratio of trans to cis isomer is low after the epimerization step.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Base | While various strong bases can be used, sodium ethoxide (EtONa) in ethanol has been shown to be effective. Ensure the base is freshly prepared or properly stored to maintain its reactivity. |
| Suboptimal Reaction Temperature | The epimerization reaction is temperature-sensitive. It is recommended to perform the reaction at 30–35 °C overnight.[3] Increasing the temperature further does not necessarily improve the cis/trans ratio.[3] |
| Insufficient Reaction Time | Ensure the reaction is allowed to proceed for a sufficient duration to reach equilibrium. An overnight reaction is generally recommended.[3] |
Difficulties in Product Crystallization
Problem: The desired trans-ACPC derivative does not crystallize easily from the reaction mixture.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Impure Crude Product | The presence of impurities can significantly hinder crystallization. Ensure the preceding steps have been carried out effectively to minimize byproducts. |
| Incorrect Salt Form | Converting the crude amino ester to a hydrochloride salt may not always lead to crystallization.[1] Investigating the formation of other salts, such as hydrobromide, may yield a crystalline product.[3] |
| Suboptimal Crystallization Solvent | Experiment with different solvent systems for crystallization. The choice of solvent is critical and can be the difference between obtaining an oil and a crystalline solid. |
Epimerization During Hydrolysis
Problem: The trans-isomer epimerizes back to the cis-isomer during the ester hydrolysis step.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Elevated Temperature | The hydrolysis of the ethyl ester to the carboxylic acid, typically under acidic conditions (e.g., heating in hydrochloric acid), needs to be carefully temperature-controlled.[3] |
| Recommended Temperature Control | To prevent epimerization of the trans-isomer, the reaction temperature should be maintained below 80 °C. For the cis-isomer, the temperature should not exceed 70 °C.[3] |
Experimental Protocols
Key Synthesis Step: Reductive Amination and Epimerization
This protocol is adapted from a scalable synthesis of Fmoc-trans-ACPC.[1][3]
-
Reductive Amination:
-
A mixture of 2-oxocyclopentane carboxylate (1 equivalent) and a chiral amine (e.g., (S)-α-phenylethylamine) is subjected to azeotropic distillation with toluene.
-
The resulting mixture is then reduced with sodium borohydride (NaBH₄) in isobutyric acid to yield the amino ester.
-
-
Epimerization:
-
The crude amino ester is treated with sodium ethoxide in ethanol.
-
The reaction is maintained at 30–35 °C overnight to facilitate the conversion of the cis to the trans isomer.[3]
-
-
Hydrolysis and Protection:
-
The resulting ethyl ester is hydrolyzed under acidic conditions (e.g., HCl) at a temperature below 80 °C to prevent epimerization.[3]
-
The free amino acid is then protected with N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in aqueous acetonitrile with potassium bicarbonate as the base to give the final Fmoc-trans-ACPC.[3] The use of potassium bicarbonate is noted to provide less viscous and more homogeneous mixtures.[3]
-
Quantitative Data Summary
| Synthesis Strategy | Key Reagents | Reported Overall Yield of Fmoc-trans-ACPC | Number of Steps | Reference |
| Reductive Amination & Epimerization | 2-oxocyclopentane carboxylate, (S)-α-phenylethylamine, NaBH₄, EtONa, Fmoc-OSu | 34% | 6 | [1][3] |
Visualizations
Caption: Scalable synthesis workflow for Fmoc-trans-ACPC.
References
Technical Support Center: Troubleshooting Difficult Sequences in Peptide Synthesis with Cyclic Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing cyclic and sterically hindered amino acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Coupling Efficiency and Yield
Q1: My coupling reaction is sluggish or incomplete, especially with hindered amino acids like α-aminoisobutyric acid (Aib). What are the likely causes and solutions?
A1: Low coupling efficiency with sterically hindered amino acids is primarily due to the physical obstruction at the reaction site.[1] Bulky side chains, such as those in Valine, Isoleucine, and α,α-disubstituted amino acids, slow down peptide bond formation, leading to incomplete reactions and deletion sequences.[1]
Troubleshooting Steps:
-
Optimize Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often insufficient for hindered couplings.[2] It is highly recommended to switch to more potent onium salt-based reagents (uronium/aminium or phosphonium salts).[1][2] HATU, HCTU, and COMU are highly recommended for their efficiency in forming highly reactive esters that can overcome the steric barrier.[2][3]
-
Increase Reaction Time and Temperature: Steric hindrance slows the reaction rate, so extending the coupling time (e.g., from 1-2 hours to overnight) can improve yields.[2] Gentle heating can also be beneficial, but must be done cautiously to avoid racemization.[2] Microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion more quickly.[2][4]
-
Double Coupling: For particularly difficult couplings, performing the coupling step twice with fresh reagents can significantly improve the yield of the desired peptide.[5]
-
Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[2] For very difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be advantageous.[2]
2. Peptide Aggregation
Q2: My peptide is aggregating on the resin, leading to poor yields and difficult purification. How can I prevent this?
A2: Peptide aggregation occurs when growing peptide chains interact with each other on the solid support, often forming β-sheet structures.[6] This hinders reagent access and leads to incomplete coupling and deprotection steps.[7]
Strategies to Mitigate Aggregation:
-
Incorporate Pseudoproline Dipeptides: Pseudoproline dipeptides are powerful tools for disrupting secondary structure formation.[6][8] They introduce a temporary "kink" in the peptide backbone, which interferes with the inter-chain hydrogen bonding that causes aggregation.[8] The native amino acid residue is regenerated during the final TFA cleavage.[8]
-
Use Chaotropic Salts: The addition of chaotropic salts, such as LiCl, to the reaction mixture can disrupt secondary structures and improve reaction efficiency.[7]
-
Elevated Temperatures: Performing the synthesis at a higher temperature can help to break up aggregates.[9]
-
Specialized Solvents: Switching to a more effective solvent like NMP or adding DMSO can help to solubilize the growing peptide chain and reduce aggregation.[7][10]
3. Side Reactions
Q3: I am observing diketopiperazine (DKP) formation, especially when Proline is near the C-terminus. How can I minimize this side reaction?
A3: Diketopiperazine (DKP) formation is a common side reaction, particularly when Proline is the second residue from the C-terminus.[11] The basic conditions of Fmoc deprotection catalyze an intramolecular cyclization, cleaving the dipeptide from the resin.[11]
Prevention Strategies:
-
Choice of Resin: 2-Chlorotrityl chloride (2-CTC) resin is highly effective at minimizing DKP formation due to the steric hindrance provided by its bulky trityl group, which physically obstructs the intramolecular cyclization.[12][13]
-
Dipeptide Coupling: Synthesizing the first two amino acids as a dipeptide and then coupling this unit to the resin can bypass the susceptible dipeptide-resin stage.
-
In Situ Neutralization: For Boc-based synthesis, using in situ neutralization protocols can suppress DKP formation.
Q4: How can I minimize racemization during the coupling of cyclic or hindered amino acids?
A4: Racemization, the loss of stereochemical purity, is a significant risk during peptide synthesis, especially with prolonged activation times or the use of strong bases.[14] The choice of coupling reagent and additives is critical for its suppression.[14]
Strategies for Minimizing Racemization:
-
Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its more effective derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[14]
-
Choose Appropriate Coupling Reagents: Uronium/aminium reagents like HATU, which is based on HOAt, are known for their high reactivity and efficiency, promoting rapid amide bond formation over the competing racemization pathway.[14][15]
-
Optimize Base and Temperature: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA where possible.[16] Lowering the reaction temperature can also reduce the rate of racemization.[5]
Quantitative Data Summary
The following tables provide a summary of quantitative data for key troubleshooting areas.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids (e.g., Aib)
| Coupling Reagent | Activation Mechanism | Relative Efficiency for Hindered Couplings | Typical Coupling Time for Aib | Crude Purity (Model Difficult Peptide) |
| DIC/HOBt | Carbodiimide/Additive | Low to Moderate | > 4 hours, often incomplete | Lower |
| HBTU | Uronium Salt (HOBt-based) | Moderate to High | 2 - 4 hours | Moderate |
| HATU | Uronium Salt (HOAt-based) | Very High | 1 - 2 hours | High[17] |
| COMU | Uronium Salt (Oxyma-based) | Very High | 1 - 2 hours | High[15] |
| PyBOP | Phosphonium Salt (HOBt-based) | High | 2 - 4 hours | Moderate to High |
Table 2: Impact of Pseudoproline Dipeptides on the Synthesis of "Difficult" Peptides
| Peptide Sequence | Synthesis Method | Crude Yield (%) | Crude Purity (%) | Reference/Notes |
| Amyloid Beta (Aβ42) | Standard Fmoc/tBu SPPS | 33 | Not Reported | [18] |
| Amyloid Beta (Aβ42) | Fmoc/tBu SPPS with Pseudoprolines | 57 | Not Reported | [18] |
| Human Amylin (hIAPP) | Standard Fmoc SPPS | Traces | Very Low | [18] Synthesis was nearly impossible. |
| Human Amylin (hIAPP) | Fmoc SPPS with Pseudoprolines | High | High | [18] Enabled successful synthesis. |
| Model "Difficult" Peptide | Standard Fmoc SPPS | ~25 | ~30 | [18] Illustrative example. |
| Model "Difficult" Peptide | Fmoc SPPS with Pseudoproline | ~65 | ~70 | [18] Illustrative example. |
Table 3: Resin Choice for Minimizing Diketopiperazine (DKP) Formation with C-terminal Proline
| Resin Type | Linker Type | Susceptibility to DKP Formation | Key Advantage |
| Wang Resin | Ester (p-alkoxybenzyl alcohol) | High | Standard for C-terminal acids |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Very Low | Steric hindrance prevents DKP formation.[12][13] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-Aib-OH
This protocol is recommended for the efficient incorporation of the sterically hindered amino acid, α-aminoisobutyric acid (Aib).
-
Resin Swelling: Swell the Fmoc-Rink Amide resin (or other suitable resin) in DMF for 30-60 minutes in a reaction vessel.[17]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.[17]
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[17]
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive result is indicated by a blue color).[17]
-
Activation of Fmoc-Aib-OH: In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.[17]
-
Coupling Reaction: Add the activated Fmoc-Aib-OH solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[17]
-
Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.[17]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.[17]
Protocol 2: General Protocol for Incorporating a Pseudoproline Dipeptide in Fmoc-SPPS
This protocol outlines the manual coupling of a pseudoproline dipeptide.
-
Resin Preparation: Swell the resin in a suitable solvent like DMF.[8]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using a solution of 20% piperidine in DMF. Perform washes with DMF to remove residual piperidine.[8]
-
Activation of Pseudoproline Dipeptide: In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) (5 eq.) and a coupling reagent such as HBTU, HATU, or PyBOP (5 eq.) in a minimal volume of DMF or NMP. Add DIPEA (10 eq.) to the mixture and mix thoroughly to activate the dipeptide.[8]
-
Coupling Reaction: Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[8]
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the completion of the coupling reaction. If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.[8]
-
Washing: After a successful coupling, wash the resin thoroughly with DMF to remove any excess reagents and byproducts.[8]
-
Continuation of Synthesis: Proceed with the Fmoc deprotection of the newly added pseudoproline dipeptide to continue the elongation of the peptide chain.
Protocol 3: On-Resin Head-to-Tail Cyclization
This protocol describes a general method for on-resin cyclization.
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide). The amino acid at the point of cyclization should have a side chain that can be selectively deprotected.
-
Selective Deprotection: Selectively remove the side-chain protecting group of the amino acids that will form the cyclic bond. For example, remove the Alloc protecting group from a Lysine residue using a palladium catalyst.
-
Cyclization:
-
Cleavage and Deprotection: After cyclization, wash the resin and cleave the cyclic peptide from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).[5]
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for low yield in cyclic peptide synthesis.
Caption: Activation pathways of common peptide coupling reagents.
Caption: Mechanism of DKP formation and its prevention using 2-CTC resin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. biotage.com [biotage.com]
Technical Support Center: Optimization of N-Benzyl Bond Cleavage via Hydrogenolysis
Welcome to the technical support center for the optimization of hydrogenolysis conditions for N-benzyl bond cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in this crucial deprotection strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalyst for N-benzyl group hydrogenolysis?
A1: The most widely used catalyst is Palladium on activated carbon (Pd/C), typically at 5% or 10% loading.[1][2] Palladium hydroxide on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst, is another excellent option, often used for more stubborn substrates or to minimize side reactions.[1][3] A combination of Pd/C and Pd(OH)₂/C can sometimes be more effective than either catalyst alone.[1][4]
Q2: What are the typical reaction conditions for N-benzyl cleavage?
A2: Conditions can vary widely based on the substrate, but a common starting point is using 5-10 mol% of 10% Pd/C in a polar solvent like methanol (MeOH) or ethanol (EtOH) under a hydrogen (H₂) atmosphere (balloon pressure) at room temperature.[5][6][7] For more challenging substrates, increasing the hydrogen pressure (up to 50 psi or higher) and/or temperature may be necessary.[1][8]
Q3: What is catalytic transfer hydrogenolysis and when should I use it?
A3: Catalytic transfer hydrogenolysis is an alternative to using pressurized hydrogen gas. It employs a hydrogen donor molecule in the presence of a catalyst. Common donors include ammonium formate, formic acid, cyclohexene, or 1,4-cyclohexadiene.[9][10][11] This method is often faster, avoids the need for specialized high-pressure equipment, and can sometimes prevent side reactions like the saturation of aromatic rings.[10][12]
Q4: Can N-benzyl hydrogenolysis be performed in the presence of other reducible functional groups?
A4: It can be challenging, but selectivity is often achievable. The N-benzyl bond is generally more labile to hydrogenolysis than many other groups. However, functional groups like alkenes, alkynes, nitro groups, and some aromatic heterocycles can also be reduced.[2] Careful selection of catalyst, solvent, and reaction conditions is critical. For instance, bases like triethylamine can sometimes be used to inhibit O-benzyl ether cleavage while allowing the reduction of other groups.[12]
Q5: What are the primary safety concerns when performing a catalytic hydrogenolysis?
A5: The main hazards involve the use of flammable hydrogen gas and pyrophoric catalysts (especially dry Pd/C and Raney Nickel).[13][14] Catalysts can ignite upon exposure to air, especially in the presence of flammable solvents. It is crucial to handle the catalyst in an inert atmosphere or as a wet slurry. Hydrogen forms explosive mixtures with air, so the reaction setup must be properly purged with an inert gas (like nitrogen or argon) before introducing hydrogen.[14][15]
Troubleshooting Guide
This guide addresses common problems encountered during the hydrogenolysis of N-benzyl groups.
Issue 1: Incomplete or Stalled Reaction
Possible Causes & Solutions
-
Poor Catalyst Activity: The catalyst may be old, from a poor-quality batch, or deactivated.
-
Solution: Use a fresh batch of high-quality catalyst. Consider trying a different type of catalyst (e.g., Pd(OH)₂/C instead of Pd/C).[8]
-
-
Catalyst Poisoning: The catalyst's active sites are blocked. This is a very common issue.
-
Amine Poisoning: The product amine can coordinate strongly to the palladium surface, inhibiting its activity.[5][7]
-
Sulfur or Phosphine Poisoning: Substrates containing sulfur (e.g., thiols, thioethers) or phosphine groups will irreversibly poison the palladium catalyst.[2][3][17]
-
Solution: Hydrogenolysis is generally not viable. Alternative deprotection methods are required. For phosphines, one option is to oxidize the phosphine to a phosphine oxide, perform the hydrogenolysis, and then reduce the phosphine oxide back to the phosphine.[3]
-
-
-
Insufficient Hydrogen: The amount or pressure of hydrogen is inadequate for the reaction scale.
-
Poor Mixing: In this heterogeneous reaction, inefficient stirring prevents the substrate from accessing the catalyst surface.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
-
Issue 2: Formation of Side Products
Possible Causes & Solutions
-
Aromatic Ring Saturation: The aromatic ring of the benzyl group or other aromatic moieties in the molecule are reduced.
-
Solution: This is more common with platinum-based catalysts but can occur with palladium.[10] Reduce hydrogen pressure and reaction time. Using a transfer hydrogenolysis method with a donor like ammonium formate can often prevent this side reaction.[10] Switching to a more selective solvent system, such as aqueous mixtures of THF or DMF, may also help.[10]
-
-
N-Alkylation or Re-benzylation: The newly formed amine attacks the benzyl group of another starting material molecule.
-
Solution: This is less common but can occur if the reaction stalls. Ensure the reaction goes to completion by optimizing conditions. Adding a weak acid can also mitigate this by protonating the product amine.[8]
-
Data & Experimental Conditions
The following tables summarize typical conditions and catalysts used for N-benzyl hydrogenolysis.
Table 1: Common Catalysts and Hydrogen Sources
| Catalyst | Hydrogen Source | Typical Loading | Notes |
| 10% Pd/C | H₂ Gas (balloon to >50 psi) | 5-10 mol% (metal) | Most common, can be pyrophoric when dry.[2][9] |
| Pd(OH)₂/C (Pearlman's) | H₂ Gas (balloon to >50 psi) | 10-20 wt% | Often more effective for difficult substrates and less prone to causing ring saturation.[1] |
| 10% Pd/C | Ammonium Formate | 1:1 weight ratio with substrate | Transfer hydrogenolysis; avoids H₂ gas, often faster.[9] |
| Raney Nickel | H₂ Gas | Varies | Less common for N-benzyl cleavage, can be aggressive. |
| Pd/C + Pd(OH)₂/C | H₂ Gas | 1:1 ratio | Combination can be more efficient than either catalyst alone for recalcitrant substrates.[1][4] |
| Pd/C + Nb₂O₅/C | H₂ Gas (balloon) | 1 mol% Pd/C | Niobic acid acts as a solid acid co-catalyst to prevent amine poisoning and accelerate the reaction.[5][7] |
Table 2: Solvent and Additive Effects
| Solvent | Additive | Effect |
| Methanol (MeOH), Ethanol (EtOH) | None | Standard polar protic solvents, good for most reactions.[5] |
| Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | None | Common aprotic solvents. |
| THF/Water or DMF/Water mixtures | None | Can improve selectivity and prevent ring saturation.[10] |
| Any of the above | Acetic Acid (AcOH) or HCl | Prevents catalyst deactivation by protonating the product amine.[5][7] |
| Any of the above | Triethylamine (Et₃N), Pyridine | Can be used to selectively inhibit hydrogenolysis of certain groups (e.g., O-benzyl ethers).[12] |
Key Experimental Protocols
Protocol 1: General Procedure using Hydrogen Gas
-
Vessel Preparation: Add the N-benzyl protected compound and a magnetic stir bar to a round-bottom flask or a high-pressure reaction vessel.
-
Solvent Addition: Dissolve the substrate in an appropriate solvent (e.g., methanol or ethanol).
-
Catalyst Addition (under inert atmosphere): Flush the reaction vessel with an inert gas (Nitrogen or Argon). Carefully add the Pd/C catalyst (typically 5-10 mol% of the metal relative to the substrate) as a solid or as a slurry in the reaction solvent. For safety, adding the catalyst before the solvent can be risky if the catalyst is dry.
-
System Purge: Seal the vessel. Evacuate the atmosphere and backfill with the inert gas. Repeat this cycle 3-5 times to remove all oxygen.[5][7]
-
Hydrogen Introduction: After the final evacuation, introduce hydrogen gas to the desired pressure (e.g., by attaching a hydrogen-filled balloon or connecting to a regulated cylinder).[6]
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Vigorous stirring is essential to keep the catalyst suspended.[12]
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[5]
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Crucially, do not expose the catalyst to air while it is dry. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[9][10] Wash the Celite® pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected amine. Further purification can be done by chromatography or crystallization if needed.
Protocol 2: General Procedure for Transfer Hydrogenolysis using Ammonium Formate
-
Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve the N-benzyl protected compound in methanol.[9]
-
Catalyst Addition: Carefully add 10% Pd/C (often in an amount equal by weight to the substrate).[9]
-
Hydrogen Donor Addition: Add ammonium formate (typically 4-5 equivalents) to the mixture in one portion.[9]
-
Reaction: Stir the reaction mixture. The reaction is often exothermic. If necessary, heat the mixture to reflux to drive it to completion.
-
Monitoring: Monitor the reaction progress by TLC. These reactions are often complete in under an hour.[9]
-
Work-up and Isolation: Cool the mixture to room temperature. Filter through a pad of Celite® to remove the catalyst, wash the pad with methanol, and concentrate the combined filtrates under reduced pressure to obtain the product.[9]
Visual Guides
Caption: General experimental workflow for N-benzyl hydrogenolysis.
Caption: Troubleshooting guide for incomplete N-benzyl hydrogenolysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.wisc.edu [chem.wisc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ehs.stanford.edu [ehs.stanford.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Water-Soluble Amino Acid Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of water-soluble amino acid analogs. The information is tailored for researchers, scientists, and drug development professionals to help navigate complex purification workflows.
General Troubleshooting and FAQs
This section addresses broad challenges that can occur across various purification techniques.
Q1: My purification yield is consistently low. What are the common causes?
A1: Low yield can stem from several factors across your workflow. Key areas to investigate include:
-
Incomplete Reaction or Side Reactions: The crude sample may contain less of the desired product than anticipated. Confirm the reaction's completion and purity with analytical techniques like LC-MS or NMR before starting purification.
-
Product Loss During Workup: Significant product loss can occur during extraction, washing, or transfer steps, especially if your analog has some solubility in the wash solvent.
-
Suboptimal Purification Parameters: The chosen chromatography conditions (e.g., mobile phase, gradient, column type) or recrystallization solvent may not be suitable for your compound, leading to co-elution with impurities or poor recovery.[1]
-
Product Degradation: Your amino acid analog might be unstable under the purification conditions (e.g., pH, temperature).[2]
-
Precipitation on Column: The sample may be precipitating on the column filter or at the top of the column bed, which can be caused by improper sample solubility in the loading buffer.[3][4]
Q2: How can I effectively remove high concentrations of salt from my water-soluble sample?
A2: High salt content is a frequent issue, especially after ion-exchange chromatography or neutralization steps.[5][6] Effective desalting methods include:
-
Size-Exclusion Chromatography (SEC): Columns like the G-25 can separate your analog from salt based on molecular size.[]
-
Reversed-Phase Solid-Phase Extraction (SPE): If your analog has sufficient hydrophobicity, it can be retained on a C18 or similar SPE cartridge while the salts are washed away with water. The product is then eluted with an organic solvent.[5][6]
-
Ion-Exchange Resins: Using a resin like Amberlite XAD can be effective. The salts are washed out with water, and the neutral amino acid is subsequently eluted with an ethanol/water gradient.[8]
-
Diafiltration/Ultrafiltration: For larger analogs or peptides, this technique can efficiently remove salts by passing the solution through a membrane that retains the product but allows salts to pass through.[9]
Purification Technique Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds but can be challenging for highly water-soluble molecules.[10][11]
Q3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution above its melting point. To resolve this:
-
Increase Solvent Volume: You may have used too little solvent, causing the solution to be supersaturated at a higher temperature. Add more hot solvent to fully dissolve the oil.
-
Slow Down Cooling: Rapid cooling encourages oil formation.[1] Allow the solution to cool gradually to room temperature before moving it to an ice bath or refrigerator.[1]
-
Adjust Solvent System: The solubility profile might be unsuitable. If using a single solvent, try a binary (two-solvent) system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" anti-solvent (in which it is less soluble) until the solution becomes cloudy, then add a few drops of the good solvent to clarify before slow cooling.[1]
Q4: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?
A4: If crystals fail to form, the solution may not be sufficiently supersaturated or nucleation may be inhibited.[1]
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. Microscopic scratches provide nucleation sites.[1]
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.
-
-
Increase Concentration: The solution might be too dilute. Carefully evaporate some of the solvent to increase the solute concentration and attempt cooling again.[1]
-
Try a Different Solvent: The chosen solvent may not be appropriate. Perform solubility tests to find a solvent that dissolves the compound when hot but not when cold.[12]
Workflow for Troubleshooting Recrystallization Issues
Caption: A workflow diagram for troubleshooting common recrystallization problems.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a primary tool for purification, but water-soluble (hydrophilic) analogs often exhibit poor retention on standard C18 columns.[13][14]
Q5: My highly polar amino acid analog is eluting in the void volume on a C18 column. How can I increase its retention?
A5: This is a classic challenge with hydrophilic compounds.[13] Several strategies can improve retention:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns (often designated "AQ" or "Hydro") are designed to prevent "phase collapse" or "pore dewetting" when using highly aqueous mobile phases (e.g., >95% water), ensuring more stable and reproducible retention for polar analytes.[13][15]
-
Reduce Mobile Phase Organic Content: Start with 100% aqueous mobile phase (0% organic solvent) and use a very shallow gradient (e.g., 0-10% organic over 30 minutes).[13]
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase can help retain charged analogs.[][13] For basic analogs, an alkyl sulfonate can be used; for acidic analogs, a quaternary amine can be employed.[15]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high organic content mobile phase, providing excellent retention for very polar compounds.[15]
| Parameter | Standard RP-HPLC | Recommended for Polar Analogs |
| Column Type | Standard C18, C8 | Polar-embedded/endcapped C18 ("AQ"), Phenyl |
| Starting % Organic | 5-10% | 0-2% |
| Gradient | Steep (e.g., 5-95% in 20 min) | Shallow (e.g., 0-20% in 30 min) |
| Mobile Phase Additive | 0.1% TFA or Formic Acid | 0.1% TFA (stronger ion pairing), Formic Acid |
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge and is highly effective for amino acids and their analogs.[16][17]
Q6: My compound does not bind to the ion-exchange column, or it elutes with the wash buffer.
A6: This indicates that the electrostatic interactions between your analog and the resin are not favored.
-
Check the pH of the Buffer: For a cation-exchange column (negatively charged resin), the buffer pH must be below the isoelectric point (pI) of your analog to ensure it has a net positive charge. For an anion-exchange column (positively charged resin), the pH must be above the pI for a net negative charge.[16][18]
-
Lower the Salt Concentration of the Loading Buffer: The ions in the buffer compete with your compound for binding to the resin. If the salt concentration is too high during loading and washing, it will prevent your compound from binding effectively.[4] Use a low-salt buffer for binding and washing, and then apply a salt gradient or a step elution with a high-salt buffer to release your compound.[19]
-
Ensure the Column is Properly Equilibrated: The column must be fully equilibrated with the starting buffer to ensure the correct pH and ionic strength for binding.
Decision Tree for Selecting a Purification Method
Caption: A decision tree to guide the selection of an appropriate purification technique.
Experimental Protocols
Protocol 1: General Recrystallization for Purification
This protocol outlines the standard steps for purifying a solid, water-soluble amino acid analog.[1][12]
-
Solvent Selection: In a small test tube, test the solubility of a few milligrams of your crude product in various solvents (e.g., water, ethanol, isopropanol, or mixtures like ethanol/water) to find a suitable system where the compound is highly soluble when hot and poorly soluble when cold.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[12]
-
Decolorization (if needed): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.
Protocol 2: Ion-Exchange Chromatography with Salt Gradient Elution
This protocol is for purifying a charged amino acid analog using a cation-exchange column.
-
Resin and Buffer Preparation:
-
Select a suitable cation-exchange resin (e.g., Dowex 50).[20]
-
Prepare a low-salt "Binding Buffer" (e.g., 20 mM Sodium Acetate, pH 5.0) and a high-salt "Elution Buffer" (e.g., 20 mM Sodium Acetate + 1 M NaCl, pH 5.0). The pH should be below your analog's pI.
-
-
Column Packing and Equilibration:
-
Pack the resin into a suitable column.
-
Equilibrate the column by washing it with 5-10 column volumes (CVs) of the Binding Buffer until the pH and conductivity of the eluate match the buffer.
-
-
Sample Loading:
-
Dissolve your crude sample in the Binding Buffer and filter it to remove any particulates.
-
Load the sample onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 5-10 CVs of Binding Buffer to remove unbound impurities. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound analog by applying a linear gradient from 0% to 100% Elution Buffer over 10-20 CVs. This gradually increases the salt concentration, releasing molecules based on their charge density.
-
Alternatively, use a step gradient with increasing concentrations of the Elution Buffer.
-
-
Fraction Collection: Collect fractions throughout the elution process and analyze them via an appropriate method (e.g., analytical HPLC, SDS-PAGE) to identify those containing the pure product.
-
Desalting: Pool the pure fractions and desalt them using one of the methods described in Q2.
References
- 1. benchchem.com [benchchem.com]
- 2. proper use of amino column - Chromatography Forum [chromforum.org]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. agilent.com [agilent.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. iajps.com [iajps.com]
- 18. Toward Rational Design of Ion-Exchange Nanofiber Membranes: Meso-Scale Computational Approaches [mdpi.com]
- 19. 193.16.218.141 [193.16.218.141]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation in Hydrophobic Peptides Containing ACPC
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic peptides containing 1-aminocyclopropane-1-carboxylic acid (ACPC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is ACPC and how does it influence peptide properties?
A1: ACPC (1-aminocyclopropane-1-carboxylic acid) is a constrained non-proteinogenic amino acid. Its rigid, cyclic structure restricts the conformational flexibility of the peptide backbone. This can be advantageous for stabilizing specific secondary structures, such as helices, which may be crucial for biological activity. However, the introduction of hydrophobic residues in combination with the conformational constraints imposed by ACPC can sometimes promote intermolecular interactions, leading to aggregation.
Q2: Why is my hydrophobic ACPC-containing peptide aggregating?
A2: Peptide aggregation is a process where peptide monomers self-associate to form larger, often insoluble, structures.[1][2] This is primarily driven by hydrophobic interactions, as the nonpolar regions of the peptides attempt to minimize their exposure to the aqueous environment.[3] For peptides containing ACPC, the rigid structure can sometimes lead to the exposure of hydrophobic surfaces that readily interact with each other. Factors influencing this include the peptide's amino acid sequence, concentration, pH, temperature, and the ionic strength of the solution.[2][3]
Q3: How can I detect and quantify the aggregation of my peptide?
A3: Several methods can be used to detect and quantify peptide aggregation. A combination of techniques often provides the most comprehensive picture.[4]
-
Visual Inspection: The simplest method is to look for visible precipitates, cloudiness, or turbidity in the peptide solution.[3][5]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.[6]
-
Thioflavin T (ThT) Fluorescence Assay: This dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates, which are rich in β-sheet structures.[2]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective for detecting the formation of soluble oligomers and larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate monomers from aggregates of different sizes.
Troubleshooting Guides
Issue 1: Peptide fails to dissolve or precipitates immediately upon adding aqueous buffer.
-
Possible Cause: The peptide is highly hydrophobic, and the aqueous buffer is a poor solvent. The buffer's pH may be close to the peptide's isoelectric point (pI), minimizing its net charge and solubility.
-
Troubleshooting Steps:
-
Initial Solubilization in Organic Solvent: Attempt to dissolve a small, pre-weighed amount of the peptide in a minimal volume of an organic solvent.[3] Start with DMSO or DMF, then slowly add this concentrated stock solution to your aqueous buffer with vigorous vortexing.[7][8]
-
pH Adjustment: Determine the peptide's theoretical pI. Adjust the pH of your aqueous buffer to be at least 1-2 units away from the pI. For basic peptides (net positive charge), use a slightly acidic buffer. For acidic peptides (net negative charge), use a slightly basic buffer.[9][10][11]
-
Use of Chaotropic Agents: In some cases, the inclusion of a mild chaotropic agent like guanidinium chloride (GdnHCl) or urea at low concentrations in the buffer can disrupt intermolecular hydrogen bonds and prevent aggregation.
-
Issue 2: Peptide solution becomes cloudy or forms a precipitate over time.
-
Possible Cause: The peptide is metastable in the solution and is slowly aggregating. This can be influenced by temperature, peptide concentration, and interactions with the storage container.
-
Troubleshooting Steps:
-
Optimize Storage Conditions: Store peptide solutions at 4°C or frozen at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.[11]
-
Reduce Peptide Concentration: If the application allows, work with more dilute peptide solutions, as higher concentrations can accelerate aggregation.[12]
-
Incorporate Solubility-Enhancing Excipients: Consider adding excipients to your buffer. Arginine, for example, has been shown to suppress protein and peptide aggregation.[5][13] Non-detergent sulfobetaines can also be effective.
-
Container Material: Highly hydrophobic peptides can adsorb to the surface of standard polypropylene tubes, which can nucleate aggregation.[14] Using low-adsorption tubes or glass vials may mitigate this issue.[14]
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: The presence of soluble oligomers or larger aggregates can lead to variable biological activity. The aggregated species may have different activity profiles or may be sterically hindered from interacting with their target.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare the peptide solution immediately before use to minimize the formation of aggregates over time.
-
Pre-Assay Centrifugation: Before performing an assay, centrifuge the peptide stock solution at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any insoluble aggregates.[10] Use the supernatant for your experiments.
-
Characterize the Peptide Stock: Regularly analyze your peptide stock solution using a method like DLS or SEC to ensure it is primarily monomeric before use.
-
Data Presentation: Solubility Screening
The following table summarizes a hypothetical solubility screening for a model hydrophobic ACPC-containing peptide (ACPC-Pep1).
| Solvent System | Peptide Conc. (mg/mL) | Observation (Initial) | Observation (24h at 4°C) | % Monomer (by SEC) |
| Deionized Water | 1.0 | Insoluble | Insoluble | < 5% |
| PBS, pH 7.4 | 1.0 | Fine precipitate | Heavy precipitate | < 10% |
| 10% Acetic Acid | 1.0 | Clear solution | Clear solution | > 95% |
| 5% Ammonium Hydroxide | 1.0 | Cloudy | Precipitate | 40% |
| 20% Acetonitrile / 0.1% TFA | 1.0 | Clear solution | Clear solution | > 98% |
| 10% DMSO, then PBS to 1.0 mg/mL | 1.0 | Clear solution | Slight haze | 85% |
| PBS + 50 mM Arginine | 1.0 | Slight haze | Slight haze | 75% |
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic ACPC-Containing Peptide
This protocol provides a systematic approach to solubilizing a novel hydrophobic peptide.
-
Calculate the Peptide's Net Charge: Determine the net charge of the peptide at neutral pH (pH 7) to guide solvent selection.
-
Assign a value of +1 for each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 for each acidic residue (D, E) and the C-terminus.
-
-
Initial Test with Water: Attempt to dissolve a small amount (~0.1 mg) of the peptide in 100 µL of sterile, deionized water. Vortex and observe.
-
Acidic or Basic Peptides:
-
If the net charge is positive, the peptide is basic. If it did not dissolve in water, try 10% acetic acid or a buffer with a pH of 4-5.[8][10]
-
If the net charge is negative, the peptide is acidic. If it did not dissolve in water, try a dilute solution of ammonium hydroxide (e.g., 0.1%) or a buffer with a pH of 8-9.[7][10]
-
-
Neutral or Highly Hydrophobic Peptides:
-
Sonication: If the solution remains cloudy, sonicate the sample in a bath sonicator for 5-10 minutes.[3][8] Be cautious as this can sometimes induce aggregation in certain peptides.
-
Final Clarification: Centrifuge the final solution at high speed (>14,000 x g) for 20 minutes to pellet any remaining insoluble material. Carefully transfer the supernatant to a new, clean tube.
Protocol 2: Thioflavin T (ThT) Assay for Fibril Detection
This protocol is for detecting the presence of amyloid-like fibrillar aggregates.
-
Reagent Preparation:
-
Prepare a 25 µM ThT stock solution in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5). Filter the solution through a 0.22 µm filter.
-
Prepare your peptide samples at the desired concentrations in the appropriate buffer. Include a buffer-only control.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well plate, add 10 µL of your peptide sample (or control) to each well.
-
Add 190 µL of the 25 µM ThT solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence on a plate reader with excitation set to ~440 nm and emission set to ~485 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer-only control from the peptide sample readings. A significant increase in fluorescence compared to a non-aggregated control indicates the presence of fibrillar aggregates.
-
Visualizations
Workflow for Troubleshooting Peptide Solubility
Caption: A step-by-step decision tree for solubilizing hydrophobic peptides.
Logical Relationship of Factors Causing Aggregation
Caption: Relationship between intrinsic and extrinsic factors leading to aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. benchchem.com [benchchem.com]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. mdpi.com [mdpi.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. reddit.com [reddit.com]
- 10. jpt.com [jpt.com]
- 11. biosynth.com [biosynth.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Biophysical effect of amino acids on the prevention of protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Reaction Optimization for Coupling of Sterically Hindered Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of sterically hindered amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yields with sterically hindered amino acids?
A1: Low coupling yields are primarily due to a few key factors:
-
Steric Hindrance: The bulky nature of certain amino acid side chains (e.g., Val, Ile, Thr) or modifications (e.g., α,α-disubstituted like Aib, N-methylated amino acids) physically obstructs the formation of the peptide bond.[1][2][3][4]
-
Reduced Nucleophilicity: The amine component's ability to act as a nucleophile can be diminished by bulky adjacent groups, slowing down the reaction.[2]
-
Peptide Aggregation: As the peptide chain grows, it can aggregate on the solid support, especially with hydrophobic sequences, which can block reactive sites.[2][4]
-
Inadequate Coupling Reagent: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric barrier.[1][2][4]
Q2: Which coupling reagents are most effective for coupling sterically hindered amino acids?
A2: For challenging couplings, more powerful onium salt-based reagents are recommended.[3][4]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][2] HATU is often considered superior for many difficult couplings.[2][4] COMU is a newer generation reagent with high efficiency and a better safety profile.[3][5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[1][3]
Q3: What is racemization and how can it be minimized during the coupling of hindered amino acids?
A3: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to impurities.[2][3] Slow coupling reactions, common with hindered residues, increase the risk of racemization.[3] To minimize it:
-
Use a suitable base: Hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred.[3]
-
Choose the right reagent and additive: Reagents based on HOAt (like HATU) or Oxyma Pure (like COMU) are better at suppressing racemization than older HOBt-based reagents.[2][3]
-
Limit pre-activation time: The longer an amino acid is in its highly reactive state before coupling, the higher the risk of racemization.[3]
-
Control temperature: If using heat, optimize for the shortest time necessary to achieve a good yield.[2]
Q4: What is the role of solvents and temperature in these challenging coupling reactions?
A4: Solvents and temperature play a crucial role.
-
Solvents: Proper solvation of the peptide-resin complex is essential for a successful coupling.[1] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[1] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy of the reaction.[1] However, this must be done cautiously to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis is a highly effective method to drive difficult couplings to completion quickly by using microwave energy to heat the reaction.[1][6]
Troubleshooting Guide
Issue: My standard coupling protocol is failing or giving low yields for a sterically hindered amino acid.
This is a common challenge due to the bulky nature of certain amino acid residues physically obstructing peptide bond formation.[1] Follow this systematic guide to troubleshoot and optimize your reaction conditions.
Caption: Troubleshooting workflow for incomplete coupling of sterically hindered amino acids.
Data Presentation: Coupling Reagent Performance
The selection of the appropriate coupling reagent is critical. The following tables summarize the effectiveness of different reagents for coupling sterically hindered amino acids.
Table 1: Comparison of Common Coupling Reagent Classes
| Reagent Class | Examples | Reactivity for Hindered Couplings | Racemization Risk | Notes |
| Carbodiimides | DCC, DIC | Low to Moderate | Moderate | Often insufficient for sterically demanding couplings; requires an additive like HOAt for better performance.[1][4] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Very effective, particularly for minimizing racemization and for N-methylated amino acids.[1][3][4] |
| Aminium/Uronium Salts | HBTU, HCTU, HATU, COMU | High to Very High | Low to Moderate | Highly efficient for most difficult couplings. HATU and COMU are often considered superior.[1][2][3][4] |
Table 2: Performance of Specific Coupling Reagents
| Reagent | Activating Leaving Group | Reactivity | Notes |
| HBTU | OBt ester | High | A widely used and effective reagent.[1][3] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[1] |
| HATU | OAt ester | Very High | Often the reagent of choice for very difficult couplings due to the highly reactive OAt ester.[1][2][4] |
| PyBOP | OBt ester | High | A phosphonium salt that is effective and associated with low racemization.[1][2] |
| COMU | Oxyma ester | Very High | A newer reagent with high reactivity, a good safety profile, and excellent solubility.[3][5] |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is a general guideline for a double coupling strategy, which can significantly improve yields for difficult couplings.
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.[1]
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).[1]
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1]
-
Allow the pre-activation to proceed for 1-5 minutes.[1]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[1]
-
Wash the resin with DMF.[1]
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[1]
-
-
Confirmation:
-
Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[2] If the test is positive (indicating an incomplete reaction), a second coupling was necessary and has hopefully driven the reaction to completion.
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[1]
-
Acyl Fluoride Formation:
-
Coupling Reaction:
Visualizations
Caption: General mechanism of peptide coupling reagents.
References
preventing epimerization during synthesis of ACPC derivatives
Welcome to the technical support center for the synthesis of 1-aminocyclopentanecarboxylic acid (ACPC) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing epimerization and troubleshooting common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in the synthesis of ACPC derivatives?
A: Epimerization is a chemical process that changes the configuration at one of two or more chiral centers in a molecule. In the context of ACPC derivatives, this typically refers to the inversion of the stereochemistry at the α-carbon (Cα) of the amino acid. This is a significant concern because the biological activity and conformational properties of peptides and peptidomimetics containing ACPC are highly dependent on their specific stereochemistry (cis or trans isomers).[1] Uncontrolled epimerization leads to a mixture of diastereomers, which can be difficult to separate and can result in a final product with reduced or altered biological activity.
Q2: What are the primary mechanisms of epimerization during the synthesis of ACPC derivatives?
A: The two main pathways for epimerization during peptide synthesis, which are also relevant for ACPC derivatives, are:
-
Oxazolone Formation: Activation of the carboxylic acid group of an N-protected ACPC can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either face, resulting in a mixture of epimers.[1]
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated ACPC derivative, forming an enolate intermediate. Tautomerization and subsequent reprotonation of this planar intermediate can also lead to epimerization.[1]
Q3: At which stages of ACPC derivative synthesis is epimerization most likely to occur?
A: Epimerization is a risk at several stages:
-
Synthesis of the ACPC monomer: During the synthesis of the ACPC amino acid itself, particularly when using strong bases or high temperatures. For instance, treatment of cis-2-aminocyclopentanecarboxylic acid esters with sodium ethoxide can lead to epimerization to the more stable trans-isomer.[2][3]
-
Peptide Coupling: This is a critical step where the carboxylic acid of the ACPC derivative is activated. The choice of coupling reagent, base, and reaction conditions significantly influences the extent of epimerization.[1]
-
Ester Hydrolysis: Cleavage of ester protecting groups under harsh basic or acidic conditions and elevated temperatures can cause epimerization. It has been shown that hydrolysis of trans-ACPC esters below 80°C and cis-ACPC esters below 70°C helps to avoid epimerization.[2][3]
Troubleshooting Guides
Problem 1: Unexpected formation of diastereomers during synthesis of the ACPC monomer.
Possible Cause: Use of strong bases or high temperatures, leading to epimerization at the α-carbon. This is often intentionally used to convert a cis-isomer to the more stable trans-isomer, but can be an unwanted side reaction.[2][3]
Troubleshooting Steps:
-
Base Selection: If trying to maintain the cis-configuration, avoid strong, non-hindered bases like sodium ethoxide. Consider using more sterically hindered or weaker bases if a base is necessary.
-
Temperature Control: Maintain low reaction temperatures. For example, during the hydrolysis of ACPC esters, keep the temperature below 70°C for cis-isomers and below 80°C for trans-isomers to preserve stereochemical integrity.[2][3]
-
Reaction Time: Minimize the reaction time, as prolonged exposure to conditions that can cause epimerization will increase the amount of the undesired epimer.
Problem 2: Significant epimerization observed after peptide coupling with an Fmoc-ACPC derivative.
Possible Cause: Inappropriate choice of coupling reagent, base, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Coupling Reagent Selection:
-
Avoid: Carbodiimide reagents like DCC and EDC on their own are known to cause significant epimerization.[1][4]
-
Recommended: Use phosphonium-based reagents like PyBOP or uronium/aminium-based reagents like HATU, HBTU, and COMU, especially in combination with additives.[5][6] DEPBT is noted for causing very little epimerization.[5]
-
-
Use of Additives: Always use additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) with carbodiimide reagents to suppress epimerization.[5][6] OxymaPure is another effective additive.
-
Base Selection:
-
Avoid: Strong, non-hindered bases can promote epimerization.
-
Recommended: Use a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.[7]
-
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine component to reduce the opportunity for oxazolone formation and subsequent epimerization.
Data Presentation
Table 1: Influence of Reaction Conditions on the Diastereomeric Ratio of 2-Aminocyclopentanecarboxylic Acid Ethyl Ester
| Initial Diastereomer | Reagent/Condition | Final Diastereomeric Ratio (cis:trans) | Reference |
| Primarily cis | Sodium ethoxide in ethanol, 30-35°C, overnight | 0.21 : 1.0 | [2][3] |
Table 2: General Impact of Coupling Reagents on Epimerization in Peptide Synthesis
| Coupling Reagent | Additive | Relative Epimerization Risk | Notes | Reference |
| DCC, EDC | None | High | Forms a highly reactive intermediate prone to oxazolone formation. | [1][4] |
| DCC, EDC | HOBt, HOAt | Low | The additive intercepts the activated intermediate to form a less reactive ester, reducing epimerization. | [5][6] |
| HBTU, HATU | None | Low to Medium | Generally efficient with lower epimerization than carbodiimides alone. HATU is often better than HBTU. | [5] |
| PyBOP | None | Low | Phosphonium salt-based reagent, generally good for suppressing epimerization. | [6] |
| DEPBT | None | Very Low | Particularly useful for coupling easily epimerized amino acids. | [5] |
| COMU | None | Low | A uronium salt-based reagent reported to be more efficient and safer than HBTU/HATU. | [5] |
Experimental Protocols
Protocol 1: Base-Mediated Epimerization of Ethyl 2-Aminocyclopentanecarboxylate (cis to trans)
This protocol is for intentionally inducing epimerization to obtain the trans isomer. To prevent epimerization, avoid these conditions.
Materials:
-
Crude ethyl 2-aminocyclopentanecarboxylate (predominantly cis-isomer)
-
Absolute ethanol
-
Sodium metal
-
Saturated sodium bicarbonate solution
-
Brine
-
Diethyl ether
-
Sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal to absolute ethanol under an inert atmosphere and stirring until the sodium has completely reacted.
-
Add the crude ethyl 2-aminocyclopentanecarboxylate to the sodium ethoxide solution.
-
Stir the resulting mixture at 30–35 °C overnight.
-
Remove the ethanol under reduced pressure.
-
Cool the residue in an ice bath and add saturated sodium bicarbonate solution and brine.
-
Extract the aqueous phase with diethyl ether.
-
Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the epimerized product (predominantly trans-isomer).
Adapted from: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry.[2][3]
Protocol 2: General Procedure for Low-Epimerization Peptide Coupling of Fmoc-ACPC-OH
Materials:
-
Fmoc-ACPC-OH
-
Amino-functionalized resin or amino acid ester
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Swell the resin in DMF.
-
If starting with a resin-bound peptide, perform Fmoc-deprotection using 20% piperidine in DMF.
-
In a separate vessel, dissolve Fmoc-ACPC-OH (1.5-2 equivalents) and HATU (1.5-2 equivalents) in DMF.
-
Add DIPEA (3-4 equivalents) to the solution from step 3 and allow for a short pre-activation time (1-2 minutes).
-
Add the activated Fmoc-ACPC-OH solution to the deprotected resin-bound amine.
-
Allow the coupling reaction to proceed at room temperature for 1-2 hours. Monitor the reaction completion using a ninhydrin test.
-
Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents.
Visualizations
Caption: Mechanisms of epimerization during ACPC derivative synthesis.
Caption: Troubleshooting workflow for epimerization in ACPC synthesis.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
strategies for removing Fmoc protecting group from ACPC peptides
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from peptides containing the sterically hindered cyclic amino acid, ACPC (1-aminocyclopentanecarboxylic acid). Due to the unique conformational constraints of ACPC, its incorporation into peptides can present challenges during solid-phase peptide synthesis (SPPS), particularly in the Fmoc deprotection step. This guide offers troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help overcome these challenges.
Troubleshooting Guide
Incomplete Fmoc deprotection is a primary concern when working with sterically demanding residues like ACPC, leading to deletion sequences and difficult purification. The following workflow provides a systematic approach to diagnosing and resolving these issues.
Technical Support Center: Cispentacin Purification via Ion-Exchange Chromatography
Welcome to the technical support center for the purification of cispentacin using ion-exchange chromatography (IEX). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during this critical purification step.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using a two-step ion-exchange chromatography process for cispentacin purification?
A1: Cispentacin is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (amino) functional groups. This dual nature allows it to carry a net positive, negative, or neutral charge depending on the pH of the surrounding solution. A two-step IEX process leverages this property for selective purification.
-
Cation-Exchange Chromatography (CEX): At a low pH (e.g., pH 3.0), the amino group of cispentacin is protonated, giving the molecule a net positive charge. This allows it to bind to a negatively charged cation-exchange resin, while neutral and negatively charged impurities pass through.
-
Anion-Exchange Chromatography (AEX): At a high pH (e.g., pH 9.0), the carboxylic acid group is deprotonated, resulting in a net negative charge on the cispentacin molecule. It can then bind to a positively charged anion-exchange resin, while neutral and positively charged impurities are washed away.
This sequential use of CEX and AEX provides a highly effective purification strategy.
Q2: Which types of ion-exchange resins are recommended for cispentacin purification?
A2: Strong ion-exchange resins are typically recommended for the purification of cispentacin.
-
For Cation Exchange: A strong cation exchanger like Dowex 50W is commonly used.
-
For Anion Exchange: A strong anion exchanger such as Dowex 1-X8 is a suitable choice.
Strong exchangers maintain their charge over a wide pH range, offering robust and predictable performance.
Q3: How critical is sample preparation before loading onto the ion-exchange column?
A3: Sample preparation is a critical step for successful ion-exchange chromatography.[1] Key considerations include:
-
pH Adjustment: The pH of the sample must be adjusted to the pH of the starting buffer to ensure the desired charge on the cispentacin molecule for binding to the resin.
-
Low Ionic Strength: The sample should have a low ionic strength to facilitate strong binding to the column. High salt concentrations in the sample will compete with the target molecule for binding sites on the resin, leading to poor capture.
-
Filtration/Centrifugation: The sample should be free of particulate matter to prevent clogging of the column frit and bed.
Q4: Can I use a pH gradient instead of a salt gradient for elution?
A4: Yes, a pH gradient can be an effective alternative to a salt gradient for eluting cispentacin. By gradually changing the pH of the mobile phase, the net charge on the cispentacin molecule can be altered, causing it to detach from the resin. For instance, in cation exchange, gradually increasing the pH will neutralize the positive charge on cispentacin, leading to its elution.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the ion-exchange chromatography of cispentacin.
Problem 1: Poor or No Binding of Cispentacin to the Column
| Potential Cause | Recommended Solution |
| Incorrect Sample pH | Ensure the sample pH is adjusted to the starting buffer pH. For cation exchange, the pH should be low (e.g., 3.0) to ensure a net positive charge on cispentacin. For anion exchange, the pH should be high (e.g., 9.0) to ensure a net negative charge. |
| High Ionic Strength of the Sample | Desalt or dilute the sample to reduce its ionic strength before loading it onto the column. |
| Incorrect Buffer Composition | Verify the pH and composition of your buffers. Ensure the buffering ion has the same charge as the functional groups on the resin to avoid interference. |
| Column Overloading | The amount of cispentacin in the sample may exceed the binding capacity of the column. Reduce the sample load or use a larger column. |
| Resin Fouling | The resin may be fouled with precipitated proteins or other contaminants. Clean the column according to the manufacturer's instructions. |
Problem 2: Cispentacin Elutes Too Early
| Potential Cause | Recommended Solution |
| Steep Gradient | Use a shallower elution gradient (either salt or pH) to improve the separation resolution. |
| High Starting Salt Concentration | Ensure the starting buffer has a low ionic strength to allow for strong initial binding. |
| Incorrect pH | For cation exchange, a starting pH that is too high (closer to the pI of cispentacin) will result in weaker binding and earlier elution. For anion exchange, a starting pH that is too low will have a similar effect. |
| Channeling in the Column | Poorly packed resin can lead to channeling, where the sample and buffers bypass parts of the resin bed. Repack the column carefully. |
Problem 3: Cispentacin Elutes Too Late or Not at All
| Potential Cause | Recommended Solution |
| Binding is Too Strong | The ionic strength of the elution buffer may be too low to disrupt the interaction between cispentacin and the resin. Increase the final salt concentration in the elution buffer. |
| Precipitation on the Column | Cispentacin may precipitate on the column, especially if its concentration is high and the buffer conditions are not optimal. Try reducing the sample load or adding solubilizing agents to the buffers. |
| Incorrect Elution Buffer pH | Ensure the pH of the elution buffer is appropriate to alter the charge of cispentacin and facilitate its release. |
Problem 4: Poor Peak Resolution or Tailing Peaks
| Potential Cause | Recommended Solution |
| Column Overloading | Reduce the amount of sample loaded onto the column. |
| High Flow Rate | Decrease the flow rate to allow more time for equilibration between the mobile and stationary phases. |
| Inappropriate Gradient Shape | Optimize the gradient slope. A shallower gradient often improves resolution. |
| Contaminants on the Column | Clean the column to remove any strongly bound impurities that may be interfering with the separation. |
| Secondary Interactions | Non-ideal interactions (e.g., hydrophobic interactions) between cispentacin and the resin matrix can cause peak tailing. Try adding a low concentration of an organic solvent (e.g., 5-10% acetonitrile) to the mobile phase. |
Data Presentation
The following table summarizes the expected purification efficiency at each stage of the process. Actual results may vary depending on experimental conditions.
| Purification Stage | Total Protein (mg) | Cispentacin Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (Fold) |
| Culture Supernatant | 10,000 | 500,000 | 50 | 100 | 1 |
| Cation Exchange Chromatography | 1,000 | 450,000 | 450 | 90 | 9 |
| Anion Exchange Chromatography | 200 | 400,000 | 2,000 | 80 | 40 |
| Reversed-Phase HPLC | 20 | 300,000 | 15,000 | 60 | 300 |
Experimental Protocols
Protocol 1: Cation-Exchange Chromatography of Cispentacin
-
Resin and Column Preparation:
-
Swell Dowex 50W resin in deionized water.
-
Pack a column (e.g., 2.5 cm x 20 cm) with the resin.
-
Wash the column with 3-5 column volumes (CV) of 1 M HCl, followed by deionized water until the eluate is neutral.
-
Equilibrate the column with 5-10 CV of the starting buffer (50 mM sodium citrate, pH 3.0).
-
-
Sample Preparation and Loading:
-
Adjust the pH of the crude cispentacin extract to 3.0 with HCl.
-
Ensure the conductivity of the sample is similar to or lower than the starting buffer.
-
Load the sample onto the column at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the column with 3-5 CV of the starting buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound cispentacin using a linear gradient of 0 to 1 M NaCl in the starting buffer over 10-15 CV.
-
Alternatively, a step gradient can be used.
-
-
Fraction Collection and Analysis:
-
Collect fractions (e.g., 5 mL) and monitor the absorbance at 210 nm.
-
Assay the fractions for cispentacin activity.
-
Protocol 2: Anion-Exchange Chromatography of Cispentacin
-
Resin and Column Preparation:
-
Swell Dowex 1-X8 resin in deionized water.
-
Pack a column (e.g., 1.5 cm x 15 cm) with the resin.
-
Wash the column with 3-5 CV of 1 M NaOH, followed by deionized water until the eluate is neutral.
-
Equilibrate the column with 5-10 CV of the starting buffer (50 mM Tris-HCl, pH 9.0).
-
-
Sample Preparation and Loading:
-
Pool the active fractions from the cation-exchange step and adjust the pH to 9.0 with NaOH.
-
Desalt the pooled fractions if necessary to reduce the ionic strength.
-
Load the sample onto the column at a flow rate of 0.5-1 mL/min.
-
-
Washing:
-
Wash the column with 3-5 CV of the starting buffer.
-
-
Elution:
-
Elute the bound cispentacin using a linear gradient of 0 to 0.5 M NaCl in the starting buffer over 10-15 CV.
-
A decreasing pH gradient can also be used for elution.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the absorbance at 210 nm.
-
Assay the fractions for cispentacin activity and pool the pure fractions.
-
Visualizations
Caption: Workflow for the two-step ion-exchange purification of cispentacin.
Caption: Troubleshooting logic for poor cispentacin binding in IEX.
References
Technical Support Center: Managing Peptide Fragment Solubility During Ligation
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low peptide solubility during chemical ligation, such as Native Chemical Ligation (NCL).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low peptide solubility during ligation?
A1: Low peptide solubility is a significant bottleneck in chemical protein synthesis.[1][2] The primary factors are intrinsic to the peptide's structure and the external solution environment:
-
Amino Acid Composition: Peptides with a high proportion of hydrophobic (non-polar) amino acids like Leucine, Valine, and Phenylalanine often have limited solubility in the aqueous buffers used for ligation.[3] This hydrophobicity is a key driver of peptide aggregation.[3]
-
Peptide Length: Longer peptide chains are generally less soluble due to an increased number of hydrophobic interactions that promote self-association and aggregation.[3]
-
Secondary Structure Formation: Peptides can form extended structures, such as beta-sheets, which can lead to aggregation and poor solubility.[3] In contrast, a disordered secondary structure is often associated with improved solubility.[3]
-
pH and Isoelectric Point (pI): A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[3] Ligation is typically performed at a near-neutral pH (~7.0), which may be close to the pI of a given fragment.[3][4]
-
Concentration: Ligation reactions require relatively high concentrations of peptide fragments (typically 1-10 mM) to proceed efficiently, which can exceed the solubility limit of the peptides and lead to precipitation.[5][6]
Q2: What is the first step I should take when a peptide fragment won't dissolve in the ligation buffer?
A2: Before attempting more complex solutions, simple adjustments to the dissolution process and buffer composition can be effective.
-
Assess Peptide Characteristics: Determine if your peptide is acidic, basic, or neutral by its amino acid composition. Assign a value of +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus).
-
Acidic Peptides (net negative charge): Try dissolving in a small amount of a basic solvent like 0.1% aqueous ammonia or 0.1M ammonium bicarbonate, then dilute with the ligation buffer.[7][8]
-
Basic Peptides (net positive charge): Try dissolving in a small amount of 10-30% acetic acid, then dilute.[7]
-
-
Sonication: Use a bath sonicator to break up peptide aggregates and enhance solubilization.[8] Avoid excessive heating, especially for peptides containing temperature-sensitive residues.[8]
-
Heating: Gently warming the solution (e.g., to 40°C) can sometimes improve solubility and speed up slow ligation reactions.[5][7]
-
Test a Small Amount: Always test solubility on a small aliquot of your peptide before dissolving the entire sample.
Q3: Can I add organic co-solvents to my ligation buffer?
A3: Yes, the addition of organic co-solvents can be an effective strategy. However, their compatibility with the specific ligation chemistry must be considered.
-
Dimethyl Sulfoxide (DMSO): A common choice to aid in dissolving hydrophobic peptides.[3]
-
Hexafluoro-2-propanol (HFIP): A potent co-solvent for the chemical ligation of very hydrophobic peptides, such as membrane proteins.[1]
-
Trifluoroacetic Acid (TFA): Recent studies have shown that TFA can be a highly effective solvent for dissolving virtually all peptides, preventing the formation of unreactive structures and promoting ligation.[6]
-
Dimethylformamide (DMF): Can be used for NCL, particularly with hydrophobic peptides.[1][7]
It is crucial to ensure the chosen co-solvent does not interfere with the reaction or the stability of the peptide fragments.
Q4: What are "solubility-enhancing tags" and how do they work?
A4: Solubility-enhancing tags are temporary hydrophilic peptide sequences or chemical moieties attached to a problematic fragment to increase its solubility.[1][2][9] This is one of the most widely used strategies to overcome aggregation.[2]
-
Mechanism: These tags are typically rich in charged amino acids (like arginine or lysine) that increase the overall charge and repulsive forces between peptide chains, preventing aggregation and promoting interaction with the aqueous solvent.[2][3][10]
-
Application: Tags can be attached to the N-terminus, C-terminus, or a side chain.[9][10] Many strategies have been developed where the tag is cleaved during the ligation reaction itself, eliminating the need for a separate removal step.[1][2]
-
Examples: Common strategies include poly-Arg or poly-Lys tags, Glutathione S-transferase (GST), and specially designed linkers like the "SynTag".[10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving solubility issues during peptide ligation.
Problem: Peptide fragment precipitates immediately upon addition to ligation buffer.
This is a common issue indicating that the peptide's concentration has exceeded its solubility limit under the initial conditions.
Troubleshooting Workflow
Quantitative Data: Common Solubilizing Agents
The addition of denaturing agents is a standard practice for NCL to improve peptide solubility.[1][4]
| Agent | Typical Concentration | Key Considerations |
| Guanidine Hydrochloride (Gn-HCl) | 6 M | Highly effective chaotrope. The standard buffer for NCL is often 6 M Gn-HCl in 0.2 M phosphate at pH 7.0-7.5.[1][4][11] |
| Urea | 8 M | An effective alternative to Gn-HCl.[4][11] Can decompose into isocyanate, which may modify peptides; use fresh solutions. |
| Trifluoroethanol (TFE) | 10-50% (v/v) | Can stabilize helical structures, which may or may not be beneficial depending on the sequence. |
| Dimethyl Sulfoxide (DMSO) | 10-50% (v/v) | Good for dissolving hydrophobic peptides but should be used with caution as it can be oxidized.[3] |
| Hexafluoro-2-propanol (HFIP) | Up to 70% (v/v) | Very powerful solvent for highly aggregating peptides, including membrane proteins.[1] |
Problem: Ligation reaction is very slow or stalls.
While slow kinetics can have multiple causes, poor solubility is a primary suspect, as aggregation can sequester the reactive termini of the peptide fragments.[5]
Experimental Workflow: Enhancing Ligation via Solubilization
Key Experimental Protocol
Protocol: Native Chemical Ligation (NCL) of a Poorly Soluble Peptide Fragment
This protocol describes a general method for the NCL of two peptide fragments where one or both exhibit poor solubility, incorporating the use of a strong denaturant.
Materials:
-
Peptide 1 (with C-terminal thioester)
-
Peptide 2 (with N-terminal Cysteine)
-
Ligation Buffer Stock (e.g., 0.2 M Sodium Phosphate, pH 7.5)
-
Guanidine Hydrochloride (Gn-HCl), high purity
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA, or thiophenol)
-
Reducing agent (e.g., TCEP-HCl)
-
Milli-Q water
-
pH meter with a microprobe
Methodology:
-
Prepare the Ligation Buffer:
-
To prepare 10 mL of 6 M Gn-HCl Ligation Buffer:
-
Weigh 5.73 g of Gn-HCl into a 15 mL conical tube.
-
Add 8.0 mL of Milli-Q water and dissolve completely.
-
Add 2.0 mL of 0.2 M Sodium Phosphate buffer stock (pH 7.5).
-
Adjust the final pH to 7.0 - 7.2 using NaOH or HCl. The pH will drop upon addition of the peptide TFA salts.[5]
-
Add TCEP to a final concentration of 50 mM.
-
-
Peptide Dissolution and Ligation Setup:
-
Weigh equimolar amounts of the two peptide fragments.[5] An ideal starting concentration is between 1-5 mM for each fragment.[5]
-
In a microcentrifuge tube, add the calculated volume of the prepared 6 M Gn-HCl Ligation Buffer to dissolve the peptide mixture.
-
Vortex and sonicate briefly if necessary to achieve complete dissolution. A clear solution is critical.
-
-
Initiate the Ligation:
-
Add the thiol catalyst. For example, add thiophenol to 2% (v/v) or MPAA to a concentration of 100-200 mM.[4][5]
-
Gently mix the reaction. Note that some thiol catalysts, like thiophenol disulfide, may precipitate over time; this is normal and does not inhibit the reaction.[5]
-
Incubate the reaction at room temperature or 37°C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots (e.g., 2 µL) at various time points (e.g., 1, 4, 8, and 24 hours).[5]
-
Quench the aliquot in a suitable buffer for analysis (e.g., 98 µL of 50% Acetonitrile/Water with 0.1% TFA).[5]
-
Analyze the sample by RP-HPLC and ESI-MS to observe the consumption of starting materials and the formation of the ligated product.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified directly from the ligation mixture using preparative RP-HPLC.
-
The purified product is then lyophilized to yield the final peptide.
-
References
- 1. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06001A [pubs.rsc.org]
- 2. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of cis- and trans-2-Aminocyclopentanecarboxylic Acid in Peptides for Enhanced Structural and Functional Diversity
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides is a powerful strategy to modulate their structure, stability, and biological activity. Among the vast array of synthetic amino acids, the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) have emerged as valuable building blocks. This guide provides a comparative study of cis- and trans-2-aminocyclopentanecarboxylic acid when incorporated into peptides, supported by experimental data on their conformational effects and biological activities.
The rigid cyclopentane ring of ACPC introduces significant conformational constraints into the peptide backbone, influencing secondary structure and receptor interactions. The relative orientation of the amino and carboxylic acid groups—either on the same side (cis) or opposite sides (trans) of the ring—dictates distinct three-dimensional arrangements, leading to profound differences in the biological profiles of the resulting peptides.
Conformational Preferences and Structural Impact
The stereochemistry of the ACPC residue plays a crucial role in directing the folding of a peptide chain. Nuclear Magnetic Resonance (NMR) studies and computational modeling have revealed that the trans-isomer of ACPC strongly promotes the formation of helical structures. In contrast, the cis-isomer tends to induce more extended or turn-like conformations.
A notable example is the study of morphiceptin analogs, where the proline residue at position two was replaced with different stereoisomers of ACPC. Conformational analysis of these analogs, Tyr-Ac5c-Phe-Pro-NH₂, demonstrated that the chirality of the ACPC residue significantly influences the peptide's overall shape.
Biological Activity: A Tale of Two Isomers
The distinct conformational preferences of peptides containing cis- and trans-ACPC directly translate to significant differences in their biological activity. This is vividly illustrated in the context of opioid receptor binding. The following table summarizes the in vitro opioid receptor binding affinities of morphiceptin analogs incorporating the four stereoisomers of 2-aminocyclopentanecarboxylic acid.
| Peptide Analog | Isomer of Acpc | µ-Opioid Receptor (IC₅₀, nM) | δ-Opioid Receptor (IC₅₀, nM) |
| Tyr-(1R,2S)-Ac5c-Phe-Pro-NH₂ | cis-(1R,2S) | 25.3 ± 4.5 | 1,380 ± 250 |
| Tyr-(1S,2R)-Ac5c-Phe-Pro-NH₂ | cis-(1S,2R) | > 10,000 | > 10,000 |
| Tyr-(1R,2R)-Ac5c-Phe-Pro-NH₂ | trans-(1R,2R) | > 10,000 | > 10,000 |
| Tyr-(1S,2S)-Ac5c-Phe-Pro-NH₂ | trans-(1S,2S) | > 10,000 | > 10,000 |
Data sourced from Polese, A., et al. (1990).[1][2]
As the data clearly indicates, only the morphiceptin analog containing the cis-(1R,2S)-ACPC isomer exhibits significant binding affinity for the µ-opioid receptor.[1] The other three stereoisomers are virtually inactive, highlighting the stringent stereochemical requirements for receptor recognition and binding. This dramatic difference in activity underscores the profound impact of the ACPC isomer's stereochemistry on the peptide's ability to adopt the specific conformation necessary for interacting with its biological target.
Enzymatic Stability
The incorporation of constrained amino acids like ACPC is a well-established strategy to enhance the enzymatic stability of peptides. The rigid cyclic structure can hinder the access of proteases to the peptide backbone, thereby prolonging the peptide's half-life in biological systems. While specific comparative data for the enzymatic stability of peptides containing cis- versus trans-ACPC is limited in the reviewed literature, it is generally accepted that the introduction of such non-natural residues improves resistance to enzymatic degradation compared to their natural counterparts. The degree of stabilization can, however, be influenced by the specific conformation induced by the ACPC isomer.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Morphiceptin Analogs
The synthesis of the morphiceptin analogs (Tyr-Ac5c-Phe-Pro-NH₂) can be performed using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH)
-
Fmoc-protected ACPC isomers (Fmoc-(1R,2S)-Ac5c-OH, Fmoc-(1S,2R)-Ac5c-OH, Fmoc-(1R,2R)-Ac5c-OH, Fmoc-(1S,2S)-Ac5c-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence (Pro, Phe, Ac5c isomer, Tyr).
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and air dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Solid-Phase Peptide Synthesis Workflow
Opioid Receptor Binding Assay
Materials:
-
Rat brain membrane homogenates
-
Radioligand: [³H]DAMGO (for µ-receptors), [³H]DPDPE (for δ-receptors)
-
Non-specific binding control: Naloxone
-
Peptide analogs at various concentrations
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In test tubes, combine rat brain membrane homogenate, the radioligand ([³H]DAMGO or [³H]DPDPE), and varying concentrations of the peptide analog. For determining non-specific binding, add a high concentration of naloxone.
-
Incubation: Incubate the mixture at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold incubation buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the peptide concentration.
-
Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Opioid Receptor Binding Assay Workflow
Conclusion
The choice between cis- and trans-2-aminocyclopentanecarboxylic acid for incorporation into peptides has profound consequences for the resulting molecule's structure and function. The trans-isomer is a potent inducer of helical conformations, while the cis-isomer favors more extended or turn-like structures. This conformational control directly impacts biological activity, as demonstrated by the highly stereoselective binding of a cis-ACPC-containing morphiceptin analog to the µ-opioid receptor. These findings highlight the importance of stereochemistry in the design of peptidomimetics with tailored biological profiles and underscore the utility of ACPC isomers as valuable tools for drug discovery and development. Further studies are warranted to fully elucidate the comparative enzymatic stability of peptides containing these isomers and to explore their potential in a wider range of therapeutic applications.
References
A Comparative Analysis of the Antifungal Activity of Cispentacin against Candida albicans
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Cispentacin with Standard-of-Care Antifungal Agents
This guide provides a comprehensive validation of the antifungal activity of cispentacin against Candida albicans, the most prevalent fungal pathogen in humans.[1] In an era of increasing antifungal resistance, the exploration of novel agents with unique mechanisms of action is paramount. Cispentacin, a cyclic β-amino acid antibiotic isolated from Bacillus cereus and Streptomyces setonii, presents a compelling case with its potent in vivo efficacy despite modest in vitro activity under certain historical testing conditions.[1][2][3]
This document offers a detailed comparison of cispentacin with two frontline antifungal drugs, Amphotericin B and Fluconazole. We present available quantitative data, detailed experimental protocols for susceptibility testing, and a visualization of the distinct mechanisms of action to provide a thorough comparative analysis.
In Vitro Antifungal Activity: A Comparative Summary
The in vitro activity of cispentacin against clinical isolates of Candida albicans has been historically determined using turbidimetric measurement in yeast nitrogen base glucose medium, with results reported as 50% inhibitory concentration (IC50) and 100% inhibitory concentration (IC100).[2] In contrast, the activity of standard antifungals like Amphotericin B and Fluconazole is typically quantified by Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) as per guidelines from the Clinical and Laboratory Standards Institute (CLSI).
It is important to note that direct comparison between IC50/IC100 values and MIC values can be challenging due to differences in methodology and endpoint determination. The IC50 represents the concentration that inhibits 50% of fungal growth, while the MIC is the lowest concentration that prevents visible growth. The IC100 is conceptually closer to the MIC. No recent studies reporting the MIC of cispentacin against C. albicans using current standardized broth microdilution methods were identified in the public domain, highlighting a significant data gap for a direct contemporary comparison.
| Antifungal Agent | Method | Parameter | Concentration (µg/mL) against Candida albicans |
| Cispentacin | Turbidimetric Measurement | IC50 | 6.3 - 12.5[2] |
| IC100 | 6.3 - 50[2] | ||
| Amphotericin B | Broth Microdilution (CLSI) | MIC Range | 0.06 - 1.0[4] |
| MIC50 | 0.25[5] | ||
| MIC90 | 0.5[5] | ||
| Fluconazole | Broth Microdilution (CLSI) | MIC Range | 0.125 - >64[6] |
| MIC (Susceptible) | ≤ 8[7] | ||
| MIC (Resistant) | ≥ 64[7] |
Experimental Protocols
Cispentacin: Turbidimetric Susceptibility Assay
The historical determination of cispentacin's in vitro activity was performed using a turbidimetric method. The following is a generalized protocol based on available descriptions.[8][9]
1. Inoculum Preparation: Candida albicans isolates are cultured in a suitable broth medium (e.g., YGP medium) at 28°C for 18 hours with shaking.[8] The resulting cell suspension is then diluted to a standardized concentration.
2. Assay Setup: Serial dilutions of cispentacin are prepared in a 96-well microtiter plate containing Yeast Nitrogen Base (YNB) glucose medium.[2]
3. Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
4. Incubation: The plates are incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours).
5. Data Analysis: Fungal growth is measured by reading the optical density (turbidity) at a specific wavelength (e.g., 620 nm) using a microplate reader.[8] The percentage of growth inhibition is calculated relative to a drug-free control well. The IC50 and IC100 values are then determined from the dose-response curve.[8]
Amphotericin B and Fluconazole: CLSI Broth Microdilution Method
The determination of MICs for Amphotericin B and Fluconazole follows the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27. The following is a summary of the key steps.
1. Inoculum Preparation: Candida albicans colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Assay Setup: 96-well microtiter plates are prepared with serial twofold dilutions of the antifungal agents in RPMI 1640 medium.
3. Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without antifungal agent) and a sterility control well (without inoculum) are included.
4. Incubation: The plates are incubated at 35°C for 24 to 48 hours.
5. MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. For azoles like fluconazole, the endpoint is typically a ≥50% reduction in turbidity, while for polyenes like Amphotericin B, it is the lowest concentration that shows no visible growth (100% inhibition). The endpoint can be read visually or with a spectrophotometer.
Mechanism of Action: A Tale of Two Pathways
The antifungal activity of cispentacin stems from a mechanism that is distinct from that of Amphotericin B and Fluconazole, making it a potentially valuable agent against resistant strains.
Cispentacin: Inhibition of Protein Synthesis
Cispentacin's primary mode of action is the disruption of protein synthesis.[10] It is actively transported into the Candida albicans cell via amino acid permeases.[1] Once inside, it targets and inhibits prolyl-tRNA synthetase, an essential enzyme responsible for attaching proline to its corresponding tRNA molecule.[10] This inhibition prevents the incorporation of proline into newly synthesized polypeptide chains, leading to a halt in protein production and ultimately, fungal cell death or growth inhibition.
Amphotericin B: Disruption of Cell Membrane Integrity
Amphotericin B, a polyene antifungal, directly targets the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells. This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components, such as ions and small organic molecules, which ultimately results in fungal cell death.
Fluconazole: Inhibition of Ergosterol Synthesis
Fluconazole belongs to the azole class of antifungals and works by inhibiting the synthesis of ergosterol. It specifically targets the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. The inhibition of this enzyme disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane. This alters membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.
Conclusion
Cispentacin demonstrates a unique mechanism of action against Candida albicans by inhibiting protein synthesis, a pathway distinct from the membrane-targeting actions of Amphotericin B and the ergosterol synthesis inhibition of Fluconazole. While historical data indicates its potential, particularly its strong in vivo efficacy, a direct comparison with current standard-of-care antifungals is hampered by the lack of recent in vitro susceptibility data using standardized MIC methodologies. Further research to evaluate cispentacin using contemporary CLSI or EUCAST protocols is warranted to fully understand its potential as a modern antifungal therapeutic. Such studies would provide the necessary data for a direct and robust comparison with existing agents and could pave the way for its development as a novel treatment for candidiasis, especially in the context of emerging resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jidc.org [jidc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
determining enantiomeric purity of ACPC using chiral solvating agents
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric purity of 1-aminocyclopentanecarboxylic acid (ACPC), a non-proteinogenic cyclic α-amino acid, is a critical aspect of quality control in pharmaceutical development and various research applications. The distinct pharmacological and toxicological profiles of each enantiomer necessitate robust analytical methods to ensure the desired stereoisomeric composition. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric purity of ACPC, with a focus on the use of chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy, alongside alternative chromatographic methods.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric purity of ACPC depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for destructive or non-destructive analysis. The following table summarizes the key performance characteristics of the most common methods.
| Method | Principle | Sample Preparation | Typical Performance | Advantages | Disadvantages |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes between ACPC enantiomers and a chiral solvating agent, leading to distinct chemical shifts in the NMR spectrum. | Simple mixing of ACPC and the CSA in an appropriate deuterated solvent. | LOD/LOQ: Typically in the low µg/mL range. Accuracy: High, with reported deviations of <1-2%. Precision: RSD < 2%. | Non-destructive, relatively fast analysis time, simple sample preparation. | Lower sensitivity compared to chromatographic methods, potential for signal overlap, cost of chiral solvating agents. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of ACPC enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA), resulting in different retention times. | Dissolution in a suitable solvent. Derivatization may be required for certain detection methods. | LOD/LOQ: Can reach ng/mL or even pg/mL levels, especially with sensitive detectors. Accuracy: Excellent, with recoveries typically between 98-102%. Precision: RSD < 2%. | High sensitivity and resolution, well-established and widely available. | Destructive, can require method development for optimal separation, cost of chiral columns. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile diastereomeric derivatives of ACPC enantiomers on a chiral or achiral capillary column, followed by mass spectrometric detection. | Derivatization is required to make ACPC volatile (e.g., esterification and acylation). | LOD/LOQ: High sensitivity, often in the pg/mL range. Accuracy: Good, but can be influenced by the efficiency and reproducibility of the derivatization step. Precision: RSD typically < 5%. | Very high sensitivity and selectivity, provides structural information. | Destructive, requires derivatization which can be time-consuming and introduce errors, potential for thermal degradation of the sample. |
Experimental Protocols
Determining Enantiomeric Purity of ACPC using a Chiral Solvating Agent by ¹H NMR Spectroscopy
This protocol is based on the general principle of using chiral solvating agents to induce chemical shift non-equivalence in the NMR spectra of enantiomers. A suitable CSA for a cyclic amino acid like ACPC would be a molecule capable of forming strong, transient interactions, such as a chiral crown ether. One such example that has been successfully used for cyclic β-amino acids is (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid.[1]
Materials:
-
ACPC sample (racemic or enantiomerically enriched)
-
Chiral Solvating Agent (e.g., (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid)
-
Deuterated solvent (e.g., Methanol-d₄)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the ACPC sample (e.g., 5 mg) and dissolve it in a precise volume of the deuterated solvent (e.g., 0.6 mL) in a clean vial.
-
Prepare a stock solution of the chiral solvating agent in the same deuterated solvent.
-
In an NMR tube, combine a specific volume of the ACPC solution with a molar equivalent of the chiral solvating agent stock solution. The optimal molar ratio of analyte to CSA may need to be determined empirically but a 1:1 ratio is a good starting point.
-
Gently mix the solution to ensure homogeneity.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize acquisition parameters such as relaxation delay to ensure accurate integration of the signals.
-
-
Data Analysis:
-
Identify the proton signals of ACPC that show the largest chemical shift difference (Δδ) between the two enantiomers in the presence of the CSA. Protons adjacent to the chiral center are often the most affected.
-
Carefully integrate the well-resolved signals corresponding to each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Integration(major enantiomer) - Integration(minor enantiomer)| / (Integration(major enantiomer) + Integration(minor enantiomer))] x 100
-
Alternative Method: Chiral HPLC for Enantiomeric Purity of ACPC
This protocol outlines a direct method using a chiral stationary phase, which is a common and effective approach for separating amino acid enantiomers without derivatization.[2]
Materials:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T)
-
HPLC-grade solvents (e.g., methanol, water, acetonitrile)
-
Acid modifier (e.g., formic acid or acetic acid)
-
ACPC sample
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate solvents and acid modifier. A typical mobile phase for underivatized amino acids on a CHIROBIOTIC T column could be a mixture of methanol and water with a small percentage of formic acid (e.g., 80:20 v/v methanol:water + 0.1% formic acid).
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve a known concentration of the ACPC sample in the mobile phase or a compatible solvent.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a suitable volume of the prepared ACPC sample.
-
Run the analysis under isocratic or gradient conditions, monitoring the elution of the enantiomers with the detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers of ACPC based on their retention times.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas in the same formula as for the NMR method.
-
Visualizing the Workflow and Method Comparison
To further clarify the processes and the decision-making involved, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of Morphiceptin Analogs and their ACPC Isomers: Bioactivity at Opioid Receptors
A deep dive into the structure-activity relationships of morphiceptin analogs reveals that the incorporation of 2-aminocyclopentane carboxylic acid (ACPC) isomers as proline mimetics can significantly modulate opioid receptor affinity and activity. This guide provides a comprehensive comparison of the bioactivity of various morphiceptin analogs with their ACPC-containing counterparts, supported by quantitative data from in vitro and in vivo studies.
Morphiceptin, a tetrapeptide (Tyr-Pro-Phe-Pro-NH2), is a highly selective agonist for the µ-opioid receptor and has served as a lead compound in the development of novel analgesics.[1] Modifications to its structure, particularly at the second and third positions, have been explored to enhance potency, selectivity, and metabolic stability. One such modification involves the replacement of the proline residue at position 2 with stereoisomers of 2-aminocyclopentane carboxylic acid (ACPC), a constrained amino acid.
Quantitative Bioactivity Comparison
The following tables summarize the in vitro and in vivo bioactivity of selected morphiceptin analogs and their ACPC-containing isomers.
In Vitro Bioactivity: Receptor Binding and Functional Assays
The bioactivity of these compounds is often assessed through radioligand binding assays to determine their affinity for opioid receptors (µ and δ), expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). Functional activity is typically measured in isolated tissue preparations, such as the guinea pig ileum (GPI) for µ-opioid activity and the mouse vas deferens (MVD) for δ-opioid activity, with results also expressed as IC50 values.
| Compound | µ-Receptor (GPI) IC50 (nM) | δ-Receptor (MVD) IC50 (nM) | Receptor Selectivity (MVD IC50 / GPI IC50) | Reference |
| Morphiceptin | 79.4 ± 3.4 | >1000 | >12.6 | [2] |
| Tyr-(1S,2R)-ACPC-Phe-Pro-NH2 | 480 ± 50 | 2400 ± 300 | 5.0 | |
| Tyr-(1R,2S)-ACPC-Phe-Pro-NH2 | >10000 | >10000 | - | |
| Tyr-(1S,2S)-ACPC-Phe-Pro-NH2 | >10000 | >10000 | - | |
| Tyr-(1R,2R)-ACPC-Phe-Pro-NH2 | >10000 | >10000 | - | |
| [D-Phe3]morphiceptin | - | - | - | |
| [D-1-Nal3]Morphiceptin | - | - | - | [3] |
| Tyr-c[D-Lys-Phe-Pro] (monomer) | 2-5 | 50-60 | 10-30 | [4] |
| Tyr-c[D-Orn-Phe-Pro] (monomer) | 2-5 | 50-60 | 10-30 | [4] |
| [Dmt1, D-1-Nal3]morphiceptin | - | - | - | [5] |
| Tyr-Pro-NMePhe-D-Pro-NH2 (PL017) | - | - | - | |
| Tyr-Cys[Ψ(H,H)pro]2-D-Phe-Pro-NH2 | - | - | - | [6] |
| Tyr-Ser[Ψ(H,H)pro]2-D-Phe-Pro-NH2 | - | - | - | [6] |
| Tyr-Cys[Ψ(CH3,CH3)pro]2-D-Phe-Pro-NH2 | - | - | - | [6] |
| Tyr-Ser[Ψ(CH3,CH3)pro]2-D-Phe-Pro-NH2 | - | - | - | [6] |
Note: A direct comparison of Ki values was not available in the primary source for ACPC analogs. IC50 values from GPI and MVD assays are presented as a measure of functional activity at µ and δ receptors, respectively. A lower IC50 value indicates higher potency.
The data clearly indicates that the stereochemistry of the ACPC residue is critical for bioactivity. Only the analog containing the (1S,2R)-ACPC isomer showed notable activity at the µ-receptor, albeit with lower potency compared to morphiceptin. The other ACPC isomers were largely inactive. This suggests that the specific conformation imposed by the (1S,2R)-ACPC residue is crucial for effective interaction with the opioid receptor.
In Vivo Bioactivity: Analgesic Potency
The analgesic effects of these compounds are evaluated in animal models, such as the hot-plate test, which measures the latency of a pain response to a thermal stimulus. The potency is often expressed as the median effective dose (ED50).
| Compound | Analgesic Potency (Hot-Plate Test) ED50 (nmol/animal, i.c.v.) | Reference |
| Morphiceptin | 1.7 | [1] |
| [D-Phe3]morphiceptin | Significantly improved vs. Morphiceptin | |
| [D-1-Nal3]morphiceptin | Significantly improved vs. Morphiceptin | [3] |
| [Dmt1, d-1-Nal3]morphiceptin | ~100-fold more potent than endomorphin-2 | [5] |
Note: In vivo data for the ACPC-containing morphiceptin analogs was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
The bioactivity of morphiceptin analogs is mediated through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathway and the workflows of key experimental assays used to determine bioactivity.
Caption: Opioid Receptor Signaling Pathway.
Caption: In Vitro Bioactivity Assay Workflows.
References
- 1. Morphiceptin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Opioid receptor binding and in vivo antinociceptive activity of position 3-substituted morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic morphiceptin analogs: cyclization studies and opioid activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Dmt1, d-1-Nal3]morphiceptin, a novel opioid peptide analog with high analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudoproline-containing analogues of morphiceptin and endomorphin-2: evidence for a cis Tyr-Pro amide bond in the bioactive conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the 12-Helix: A Comparative Guide to trans-ACPC Oligomers and Other Foldamers
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with predictable and stable conformations is a paramount objective. Foldamers, or oligomers that adopt well-defined secondary structures, have emerged as a promising class of molecules. Among these, β-peptides, and specifically those composed of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC), have garnered significant attention for their remarkable propensity to form a stable 12-helix. This guide provides a comprehensive analysis of 12-helix formation in trans-ACPC oligomers, offering a detailed comparison with other notable foldamers and a practical overview of the experimental techniques used in their characterization.
The defining feature of trans-ACPC oligomers is their adoption of a right-handed helical structure known as the 12-helix.[1][2] This conformation is characterized by a series of interwoven 12-membered ring hydrogen bonds.[1][2] Each hydrogen bond is formed between a carbonyl oxygen and an amide proton three residues toward the C-terminus (i, i+3).[3] This contrasts with the canonical α-helix in proteins, which is defined by 13-membered ring hydrogen bonds (i, i+4). The formation of the 12-helix in trans-ACPC oligomers is a cooperative process, with the stability of the helix increasing with the length of the oligomer.[1][2]
Comparative Analysis of Helical Foldamers
The conformational behavior of β-peptide foldamers is highly dependent on the nature of their constituent amino acid residues. The cyclic constraint imposed by the cyclopentane ring in trans-ACPC is a key determinant of its preference for the 12-helix. To provide a comparative perspective, this section contrasts the structural parameters of the trans-ACPC 12-helix with those of other well-characterized foldamers.
Data Presentation: Helical Parameters of Selected Foldamers
| Foldamer Type | Monomer | Predominant Helix Type | Residues per Turn | Helical Pitch (Å) | Hydrogen Bond Pattern | Reference |
| β-Peptide | trans-ACPC | 12-Helix | ~2.5 | ~5.0 | i ← i+3 | [3] |
| β-Peptide | trans-ACHC | 14-Helix | ~3.0 | ~5.2 | i ← i+2 | [1] |
| β-Peptide | trans-ACBC | 12-Helix | Not Specified | Not Specified | i ← i+3 | |
| α-Peptide | L-Alanine | α-Helix | 3.6 | 5.4 | i ← i+4 | [4] |
Note: The helical parameters can vary slightly depending on the specific oligomer length and experimental conditions.
Experimental Protocols for Foldamer Characterization
The elucidation of the three-dimensional structure of foldamers relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for the key experiments used to characterize the 12-helix of trans-ACPC oligomers.
Synthesis of trans-ACPC Oligomers
The synthesis of trans-ACPC oligomers is typically performed using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.
-
Monomer Preparation: The synthesis begins with the preparation of the enantiomerically pure Fmoc- or Boc-protected trans-ACPC monomer. Several synthetic routes have been established for this purpose.[5][6][7]
-
Oligomerization:
-
Solid-Phase Synthesis: The protected monomer is coupled sequentially to a solid support (e.g., Rink amide resin). Standard coupling reagents such as HCTU or HATU are used. The Fmoc protecting group is removed at each step with a solution of piperidine in DMF to allow for the coupling of the next monomer.
-
Solution-Phase Synthesis: For shorter oligomers, fragment condensation in solution can be employed. Protected oligomeric fragments are coupled using activating agents like EDCI and an additive such as HOBt.
-
-
Purification and Characterization: The crude oligomer is cleaved from the resin (for SPPS), deprotected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and NMR spectroscopy.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of foldamers in solution. The characteristic CD spectrum of a 12-helix provides a qualitative and quantitative measure of its formation and stability.
-
Sample Preparation: The purified trans-ACPC oligomer is dissolved in a suitable solvent, typically methanol or a buffered aqueous solution, to a concentration range of 0.1-0.5 mg/mL.
-
Instrument Parameters:
-
Wavelength Range: Spectra are typically recorded in the far-UV region, from 190 to 250 nm.
-
Pathlength: A quartz cuvette with a pathlength of 0.1 cm is commonly used.
-
Bandwidth: A bandwidth of 1.0 nm is typical.
-
Scan Speed: A scan speed of 50-100 nm/min is used, and multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis: The CD spectrum of a trans-ACPC 12-helix is characterized by a minimum around 215 nm and a maximum around 200 nm. The intensity of these bands correlates with the helicity of the oligomer. Thermal denaturation studies, where CD spectra are recorded as a function of temperature, can be performed to assess the thermodynamic stability of the helix.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of foldamers in solution.
-
Sample Preparation: The oligomer is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OH, or H₂O/D₂O mixtures) to a concentration of 1-5 mM.
-
NMR Experiments: A series of one- and two-dimensional NMR experiments are performed, including:
-
¹H NMR: Provides information on the chemical environment of each proton.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å), which is crucial for identifying the helical fold and determining inter-residue distances. Key NOEs for a 12-helix include those between a CαH(i) and an NH(i+2) or NH(i+3).
-
-
Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, are used in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate a family of three-dimensional structures consistent with the experimental data.
X-ray Crystallography
X-ray crystallography provides an atomic-resolution structure of the foldamer in the solid state, offering definitive proof of the helical conformation.
-
Crystallization: Single crystals of the trans-ACPC oligomer are grown by slow evaporation of a solvent or by vapor diffusion. A variety of solvents and solvent mixtures may be screened to find suitable crystallization conditions. For example, slow evaporation from a solution of methanol/water or chloroform/hexane can yield diffraction-quality crystals.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or molecular replacement. The resulting electron density map is used to build an atomic model of the foldamer, which is then refined against the experimental data to obtain the final, high-resolution crystal structure.[1]
Visualization of Foldamer Relationships and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the relationships between different foldamer types and a typical experimental workflow for their analysis.
Caption: Relationship between monomer structure and predominant helix type.
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. figshare.com [figshare.com]
- 3. Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Biomolecular Helices and Their Complementarity Using Geometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Chiral Differentiation of Cyclopentane β-Amino Acid Enantiomers by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of amino acids is a critical determinant of their biological function and pharmacological activity. This is particularly true for cyclic β-amino acids, such as those based on a cyclopentane scaffold, which are valuable building blocks in the design of peptidomimetics and other therapeutic agents. The ability to accurately differentiate and quantify the enantiomers of these compounds is therefore of paramount importance. This guide provides a comparative overview of mass spectrometry-based methods for the chiral differentiation of cyclopentane β-amino acid enantiomers, with a focus on experimental data and detailed protocols to aid in methodological selection and implementation.
Comparison of Mass Spectrometry-Based Chiral Differentiation Methods
Two principal mass spectrometry-based methods have been reported for the chiral differentiation of cyclopentane β-amino acid enantiomers: the Host-Guest Complexation Method and the Kinetic Method . Both techniques leverage the formation of diastereomeric complexes in the gas phase, which can then be distinguished by the mass spectrometer.
Quantitative Data Summary
The following table summarizes the quantitative performance of these two methods based on published data.
| Method | Analyte Enantiomers | Chiral Selector/Reference | Key Performance Metric | Quantitative Value | Reference |
| Host-Guest Complexation | cis-(1R,2S)- and cis-(1S,2R)-2-aminocyclopentanecarboxylic acid | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Chiral Selectivity (Rchiral) | 1.18 | [1] |
| trans-(1R,2R)- and trans-(1S,2S)-2-aminocyclopentanecarboxylic acid | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Chiral Selectivity (Rchiral) | 1.25 | [1] | |
| cis-(1R,2S)- and cis-(1S,2R)-2-aminocyclopentanecarboxylic acid | (-)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Chiral Selectivity (Rchiral) | 0.85 | [1] | |
| trans-(1R,2R)- and trans-(1S,2S)-2-aminocyclopentanecarboxylic acid | (-)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Chiral Selectivity (Rchiral) | 0.80 | [1] | |
| Kinetic Method | cis-(1R,2S)- and cis-(1S,2R)-2-aminocyclopentanecarboxylic acid | L-Phenylalanine, Cu2+ | Enantioselectivity (R) | 1.13 | [2] |
| trans-(1R,2R)- and trans-(1S,2S)-2-aminocyclopentanecarboxylic acid | L-Phenylalanine, Cu2+ | Enantioselectivity (R) | 1.29 | [2] | |
| cis-(1R,2S)- and cis-(1S,2R)-2-aminocyclopentanecarboxylic acid | L-Tryptophan, Cu2+ | Enantioselectivity (R) | 1.25 | [2] | |
| trans-(1R,2R)- and trans-(1S,2S)-2-aminocyclopentanecarboxylic acid | L-Tryptophan, Cu2+ | Enantioselectivity (R) | 1.45 | [2] |
Visualizing the Methodologies
To better understand the workflows of these two distinct mass spectrometry techniques, the following diagrams illustrate the key steps involved in each process.
References
A Comparative Guide to (1R,2R)-ACPC and Other Carboxylic acid Isosteres in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The carboxylic acid moiety is a cornerstone of pharmacophore design, crucial for the biological activity of numerous drugs. However, its inherent physicochemical properties—such as high acidity and low lipophilicity—can lead to poor metabolic stability, limited cell membrane permeability, and potential toxicity. To mitigate these liabilities while preserving or enhancing therapeutic efficacy, medicinal chemists frequently employ carboxylic acid isosteres, functional groups with similar steric and electronic characteristics. This guide provides a detailed comparison of (1R,2R)-1-aminocyclopropane-1-carboxylic acid ((1R,2R)-ACPC), a conformationally constrained amino acid, with other widely used carboxylic acid isosteres.
Physicochemical Properties: A Comparative Analysis
The selection of an appropriate carboxylic acid isostere is a multifactorial decision guided by the desired physicochemical and pharmacokinetic properties of the drug candidate. The following table summarizes key experimental data for (1R,2R)-ACPC (using data for its parent compound, ACPC) and other common isosteres.
| Isostere | Structure | pKa | logP | Key Attributes |
| Carboxylic Acid | R-COOH | ~4–5 | Variable | Strong hydrogen bonding, but often leads to poor permeability and metabolic liabilities. |
| (1R,2R)-ACPC | 2.73[1] | -2.78[1] | Conformationally rigid, may offer improved target selectivity. Highly polar. | |
| Tetrazole | ~4.5-5 | Variable | Metabolically stable, similar acidity to carboxylic acids, but can be less permeable.[2] | |
| Acylsulfonamide | ~4–5 | Variable | Similar acidity to carboxylic acids, may offer improved permeability and metabolic stability. | |
| Hydroxamic Acid | ~8–9 | Variable | Acts as a metal chelator, less acidic than carboxylic acids. |
In-Depth Look at Performance
Acidity (pKa)
The pKa of a functional group is critical as it determines the ionization state at physiological pH, which in turn influences solubility, permeability, and target binding. Carboxylic acids typically have a pKa in the range of 4-5. Tetrazoles and acylsulfonamides are considered good isosteres from an acidity standpoint, with pKa values in a similar range.[2] (1R,2R)-ACPC, with a pKa of 2.73, is significantly more acidic.[1] This increased acidity means it will be predominantly ionized at physiological pH, which could enhance water solubility but may negatively impact cell permeability.
Lipophilicity (logP)
LogP, the partition coefficient, is a measure of a compound's lipophilicity and is a key predictor of its ability to cross cell membranes. A higher logP generally indicates greater membrane permeability. The logP of (1R,2R)-ACPC is -2.78, indicating it is highly hydrophilic.[1] This is in contrast to some other isosteres which can be tailored to be more lipophilic than the parent carboxylic acid, potentially improving oral absorption and brain penetration.
Metabolic Stability
A primary motivation for using carboxylic acid isosteres is to enhance metabolic stability. Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites. Tetrazoles are generally considered to be metabolically robust and resistant to many common metabolic pathways.[2] Acylsulfonamides also often exhibit improved metabolic stability compared to carboxylic acids. The metabolic fate of (1R,2R)-ACPC is less well-characterized in the context of its use as a simple carboxylic acid replacement, but its rigid cyclopropyl scaffold may confer some resistance to metabolism.
Cell Permeability
The ability of a drug to cross cell membranes is crucial for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive diffusion. Due to its high polarity and low logP, (1R,2R)-ACPC is expected to have low passive permeability. In contrast, more lipophilic isosteres can be designed to enhance cell permeability.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Determination of pKa by UV-Metric Titration
The ionization constant (pKa) can be determined by monitoring the change in the UV-visible spectrum of a compound as a function of pH.
-
Sample Preparation : A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Titration : Aliquots of the stock solution are added to a series of buffers with a range of known pH values (e.g., pH 2 to 12).
-
UV-Vis Spectroscopy : The UV-visible spectrum of each solution is recorded.
-
Data Analysis : The changes in absorbance at a specific wavelength are plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.
Determination of logP by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP).
-
Solvent Preparation : n-Octanol and water are mutually saturated by shaking together for 24 hours, followed by separation of the two phases.
-
Partitioning : A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration : The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
Phase Separation : The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.
-
Quantification : The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation : The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Cell Permeability Assessment by Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based in vitro assay to predict passive, transcellular permeability.
-
Membrane Preparation : A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Donor and Acceptor Solutions : The test compound is dissolved in a buffer at a specific pH (e.g., pH 7.4) to create the donor solution. The acceptor plate wells are filled with buffer.
-
Incubation : The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).
-
Quantification : After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation : The effective permeability coefficient (Pe) is calculated from the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.
-
Incubation Mixture : The test compound is incubated with pooled human or animal liver microsomes in a phosphate buffer (pH 7.4).
-
Cofactor Addition : The reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Points : Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching : The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis : The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis : The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
Signaling Pathways and Experimental Workflows
The choice of a carboxylic acid isostere can significantly impact the interaction of a drug with its biological target. The following diagrams, generated using Graphviz, illustrate relevant signaling pathways and a typical drug discovery workflow.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: Modulation of the NMDA receptor by (1R,2R)-ACPC.
Caption: A typical workflow for lead optimization using carboxylic acid isosteres.
Conclusion
The replacement of a carboxylic acid with a suitable isostere is a powerful strategy in medicinal chemistry to overcome pharmacokinetic and toxicological hurdles. While classic isosteres like tetrazoles and acylsulfonamides offer well-established alternatives with predictable effects on acidity and stability, novel isosteres such as the conformationally constrained (1R,2R)-ACPC provide opportunities to explore new chemical space and potentially improve target selectivity. The choice of isostere must be carefully considered based on a thorough evaluation of its impact on a range of physicochemical and biological properties, as outlined in this guide. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers engaged in the design and development of new therapeutic agents.
References
A Head-to-Head In Vivo Comparison: Cispentacin vs. Fluconazole for Systemic Candidiasis
An essential guide for researchers in mycology and antifungal drug development, this document provides a comparative analysis of the in vivo efficacy of cispentacin and fluconazole against systemic Candida albicans infections. This guide synthesizes key experimental findings, presents detailed methodologies, and offers visual representations of the therapeutic potential of these two distinct antifungal agents.
Executive Summary
In the landscape of antifungal therapeutics, both cispentacin, a novel amino acid antibiotic, and fluconazole, a widely used triazole, have demonstrated significant efficacy in preclinical in vivo models of systemic candidiasis. This guide consolidates available data to offer a direct comparison of their protective and effective doses in murine models. While direct comparative studies are limited, analysis of independent research provides valuable insights into their relative potency. Data indicates that fluconazole exhibits a lower 50% effective dose (ED50) when administered intraperitoneally compared to the 50% protective dose (PD50) of cispentacin administered intravenously or orally. However, it is crucial to consider the different endpoints measured (fungal burden reduction vs. survival) and the specific experimental conditions of each study when interpreting these findings.
Comparative Efficacy Data
The following table summarizes the key in vivo efficacy data for cispentacin and fluconazole in murine models of systemic Candida albicans infection.
| Antifungal Agent | Efficacy Parameter | Dosage (mg/kg) | Administration Route | Animal Model | Endpoint | Reference |
| Cispentacin | PD50 | 10 | Intravenous (iv) | Mice | Survival | [1] |
| PD50 | 30 | Oral (po) | Mice | Survival | [1] | |
| Fluconazole | ED50 | 4.56 | Intraperitoneal (ip) | Mice | 50% reduction in kidney fungal densities | [2][3] |
PD50 (50% Protective Dose): The dose required to protect 50% of the animals from death. ED50 (50% Effective Dose): The dose required to achieve 50% of the maximal effect, in this case, a reduction in fungal burden.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the detailed experimental methodologies for the key in vivo studies are outlined below.
Cispentacin In Vivo Efficacy Protocol (Systemic Candida albicans Infection)
-
Animal Model: Male ICR mice.[1]
-
Infection: Mice were infected intravenously with Candida albicans.[1]
-
Drug Administration: Cispentacin was administered as a single dose either intravenously (iv) or orally (po).[1]
-
Efficacy Evaluation: The therapeutic efficacy was evaluated based on the survival rate of the mice over a specified observation period. The 50% protective dose (PD50) was then calculated.[1]
Fluconazole In Vivo Efficacy Protocol (Systemic Candida albicans Infection)
-
Animal Model: Female NYLAR mice.[2]
-
Infection: Mice were infected intravenously with Candida albicans ATCC 36082.[2]
-
Drug Administration: Fluconazole was administered as a single intraperitoneal (i.p.) injection 5 hours after infection.[2]
-
Efficacy Evaluation: Twenty-four hours after drug administration, the fungal density in the kidneys was determined by colony-forming unit (CFU) counts. The 50% effective dose (ED50), the dose that resulted in a 50% reduction in fungal densities compared to untreated controls, was calculated using an inhibitory sigmoid Emax model.[2][3]
Visualizing the Experimental Workflow
The following diagram illustrates the generalized experimental workflow for assessing the in vivo efficacy of antifungal agents in a murine model of systemic candidiasis.
References
- 1. Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Impact of ACPC and Aminocyclohexanecarboxylic Acid (ACHC) in Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of cyclic amino acids into peptides is a powerful strategy for constraining their conformation, thereby enhancing stability, bioavailability, and receptor affinity. Among the most studied cyclic β-amino acids are aminocyclopentanecarboxylic acid (ACPC) and aminocyclohexanecarboxylic acid (ACHC). This guide provides an objective comparison of the structural effects of these two residues on peptide backbones, supported by experimental data and detailed methodologies for key analytical techniques.
Structural Influence of ACPC and ACHC on Peptide Secondary Structure
The size of the cycloalkane ring in ACPC (a five-membered ring) and ACHC (a six-membered ring) imparts distinct conformational preferences on the peptide backbone. These constraints directly influence the formation of specific secondary structures, most notably different types of helices.
The trans-isomers of both ACPC and ACHC have been extensively shown to induce well-defined helical structures. Homooligomers of trans-ACPC predominantly form a 12-helix , which is characterized by a hydrogen-bonding pattern between the C=O group of residue i and the N-H group of residue i+2, forming a 12-membered ring.[1][2] In contrast, peptides composed of trans-ACHC favor the formation of a 14-helix , where the hydrogen bond occurs between the C=O of residue i and the N-H of residue i+2, resulting in a larger 14-membered ring.[1][2]
The cis-isomers of these amino acids exhibit more varied conformational behavior. While some alternating sequences of cis-ACPC and cis-ACHC have been shown to form 10/12-helices, others, particularly homooligomers of cis-ACHC, tend to adopt more extended, non-helical conformations.[3][4]
The conformational stability of these structures can be significantly different. For instance, studies on coiled-coil peptides have shown that the incorporation of trans-ACPC leads to a more stable helical structure compared to its cis-ACPC counterpart, as evidenced by higher melting temperatures (Tm) in circular dichroism experiments.[5][6]
Quantitative Comparison of ACPC and ACHC Induced Structures
| Cyclic Amino Acid | Predominant Secondary Structure | Hydrogen Bonding Pattern | Reference |
| trans-ACPC | 12-Helix | i → i+2 (12-membered ring) | [1][2] |
| trans-ACHC | 14-Helix | i → i+2 (14-membered ring) | [1][2] |
| cis-ACPC (alternating) | 10/12-Helix | Alternating i → i+1 and i → i+2 | [4] |
| cis-ACHC (homooligomer) | Extended Conformation | - | [3] |
Experimental Protocols for Structural Characterization
The determination of peptide structure is accomplished through a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for the key experiments cited in the study of ACPC and ACHC-containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture like 90% H2O/10% D2O).[7]
-
The peptide concentration should ideally be between 1 and 5 mM.[3]
-
Adjust the pH to the desired value (typically between 4 and 6 to slow down amide proton exchange).[7]
-
Add a known concentration of a reference standard, such as DSS or TSP, for chemical shift referencing.
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Standard 2D experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning amino acid spin systems.[3]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, aiding in residue-type identification.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.[7]
-
-
Experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
Structure Calculation:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific atoms in the peptide sequence.
-
Extract distance restraints from the NOESY spectra and dihedral angle restraints from coupling constants measured in COSY spectra.
-
Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.
Crystallization:
-
Prepare a highly pure (>95%) and concentrated solution of the peptide (typically 5-20 mg/mL).[8]
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.[9]
-
Once initial crystals are obtained, optimize the conditions to produce single, well-diffracting crystals.
Data Collection:
-
Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source.[10]
-
Rotate the crystal and collect a series of diffraction images.[10]
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and reflection intensities.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD or SAD).
-
Build an initial atomic model into the resulting electron density map using software like Coot.[11]
-
Refine the model against the experimental data using refinement software (e.g., PHENIX, REFMAC5) to improve the fit and geometric parameters.[11]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.
Sample Preparation:
-
Dissolve the peptide in a buffer that is transparent in the far-UV region (190-250 nm), such as a low concentration phosphate buffer.[5]
-
The peptide concentration should be in the range of 10-100 µM.[5]
-
Use a quartz cuvette with a short path length (e.g., 1 mm).[5]
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution over the far-UV range.[12]
-
For thermal stability studies, record spectra at increasing temperatures.
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Analyze the shape of the spectrum to qualitatively determine the secondary structure. For example, α-helices show characteristic negative bands around 222 and 208 nm and a positive band around 192 nm.
-
Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.
Visualizations
Caption: A generalized workflow for the structural analysis of peptides.
Caption: Comparison of helical structures induced by trans-ACPC and trans-ACHC.
References
- 1. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 11. Determining Protein Structures Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Validation of LC-MS/MS Methods for Quantifying Cyclic Amino Acids in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cyclic amino acids in biological matrices is crucial for various fields, including biomarker discovery, clinical diagnostics, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity, selectivity, and speed.[1] This guide provides a comparative overview of validated LC-MS/MS methods, focusing on key performance metrics and experimental protocols to assist researchers in selecting and implementing the most suitable analytical approach for their specific needs.
Comparison of Methodologies
The choice of an LC-MS/MS method for cyclic amino acid analysis is a balance of required sensitivity, sample throughput, and the specific physicochemical properties of the analytes. Methodologies can be broadly categorized based on sample preparation techniques, chromatographic separation strategies, and mass spectrometric detection parameters.
Table 1: Comparison of Sample Preparation Techniques
Effective sample preparation is critical for removing interferences and improving the reliability of LC-MS/MS analysis.[2] Common techniques include protein precipitation, which is simple and fast, and solid-phase extraction (SPE), which offers cleaner extracts.
| Technique | Principle | Typical Protocol | Advantages | Disadvantages | Biological Matrix | Reference |
| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent or acid. | Addition of 3 volumes of cold acetonitrile or methanol to 1 volume of plasma/serum, vortexing, and centrifugation.[3] | Simple, fast, and cost-effective. | May result in less clean extracts and potential matrix effects. | Plasma, Serum, Urine | [3] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | Conditioning of the SPE cartridge, loading of the sample, washing to remove interferences, and elution of the analyte with an appropriate solvent.[1] | Provides cleaner extracts, reduces matrix effects, and allows for sample concentration. | More time-consuming and expensive than PPT. | Plasma, Serum, Urine | [1] |
Table 2: Comparison of Chromatographic Conditions
The choice of chromatographic column and mobile phase is critical for achieving optimal separation of cyclic amino acids from isobaric interferences. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) are commonly employed.
| Parameter | Method 1: Reversed-Phase | Method 2: HILIC |
| Column | C18 (e.g., Intersil ODS gum C18, 4.6 × 50 mm, 3.5 μm) | HILIC (e.g., Agilent AdvanceBio Hilic) |
| Mobile Phase A | 0.1% Formic Acid in Water[1] | 5 mM Ammonium Formate, 5 mM Ammonium Acetate, and 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] | 0.1% Formic Acid, 5 mM Ammonium Formate, and 5 mM Ammonium Acetate in Acetonitrile:Water (90:10, v/v)[4] |
| Flow Rate | 0.500 mL/min[2] | 0.25 mL/min[4] |
| Gradient | Gradient elution is typically used. | Gradient elution is typically used. |
| Column Temperature | Ambient or controlled (e.g., 45 °C)[3] | Controlled (e.g., 35 °C) |
| Reference | [1][2] | [4][5] |
Table 3: Comparison of Mass Spectrometry Parameters
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of target analytes.
| Parameter | Method 1 | Method 2 |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] | Positive Electrospray Ionization (ESI+)[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[3] | Multiple Reaction Monitoring (MRM)[4] |
| Capillary Voltage | 1.5 kV[3] | Not specified |
| Collision Energy | Compound-specific[3] | Compound-specific |
| Cone Voltage | Compound-specific[3] | Not specified |
| Reference | [3] | [4] |
Quantitative Performance of Validated Methods
The validation of a bioanalytical method is essential to ensure its reliability for the intended application. Key validation parameters include linearity, lower limit of quantification (LLOQ), accuracy, and precision. The following table summarizes a validated method for a short peptide-based drug, which serves as a representative example for cyclic peptide quantification.
Table 4: Example of Validated Method Performance for a Short Peptide-Based Drug in Human Plasma
| Validation Parameter | Performance Metric | Reference |
| Linearity Range | 0.5–20 ng/mL | [1] |
| Correlation Coefficient (r) | ≥0.998 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |
| Accuracy at LLOQ | Within ±20% | [1] |
| Precision (RSD) at LLOQ | ≤20% | [1] |
| Accuracy at other concentrations | Within ±15% | [1] |
| Precision (RSD) at other concentrations | ≤15% | [1] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and accurate quantification of cyclic amino acids. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Analysis
-
LC System: Utilize a UPLC or HPLC system equipped with a suitable column (e.g., C18 or HILIC).
-
Mobile Phases: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Elution: Develop a gradient elution program to achieve optimal separation of the target cyclic amino acids. A typical run time is between 5 to 15 minutes.[5]
-
Mass Spectrometer: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3][4]
-
MRM Analysis: For each cyclic amino acid and its internal standard, optimize the precursor ion and product ion transitions, as well as the collision energy and other compound-specific parameters.
-
Data Acquisition and Processing: Acquire data in MRM mode and use appropriate software for peak integration and quantification.
Workflow and Pathway Diagrams
Visualizing the experimental workflow can aid in understanding the entire analytical process from sample collection to data interpretation.
Caption: General workflow for the quantification of cyclic amino acids in biological samples using LC-MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a Novel LC-MS/MS Assay for C-Peptide in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (1R,2R)-2-aminocyclopentanecarboxylic acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4] All handling of chemical waste should be performed within a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of (1R,2R)-2-aminocyclopentanecarboxylic acid should be approached with a clear, systematic process that prioritizes safety and regulatory compliance.
1. Waste Identification and Classification: The first crucial step is to accurately identify and classify the waste. Based on available data for similar compounds, this compound is not expected to be classified as hazardous waste. However, it is essential to consult your institution's specific guidelines and any available safety data for the pure compound or its mixtures. If the substance is mixed with other chemicals, the entire mixture must be classified based on its most hazardous component.
2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions.[5]
-
Solid Waste: Unused or expired solid this compound, along with contaminated disposables like weigh boats, gloves, and wipes, should be collected in a designated container for non-hazardous solid chemical waste.[4]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated container for non-hazardous aqueous waste. Do not dispose of these solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Organic solvent solutions should be collected in a separate, compatible container for hazardous organic waste.
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with the chemical should be disposed of in the solid waste container.[4]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., water, ethanol, or isopropanol). This initial rinsate must be collected and disposed of as liquid chemical waste.[4] Following decontamination, the glassware can be washed according to standard laboratory procedures. For containers that held toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
3. Container Labeling and Storage: All waste containers must be clearly and accurately labeled.[5][7] The label should include the full chemical name "this compound" (no abbreviations), the date accumulation started, and the type of waste (e.g., "Non-Hazardous Solid Waste").[8] Containers should be kept securely sealed and stored in a designated, well-ventilated waste accumulation area, away from incompatible materials.[8][9]
4. Final Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed chemical waste disposal contractor.[7] Never dispose of chemical waste in the regular trash or down the sanitary sewer unless explicitly authorized.[8][10]
Quantitative Data Summary
| Waste Type | Container Type | Disposal Route | Key Precautions |
| Solid Waste | Labeled, sealed container for non-hazardous solid chemical waste | Institutional EHS or licensed contractor | Segregate from other waste types. |
| Aqueous Solutions | Labeled, sealed container for non-hazardous aqueous waste | Institutional EHS or licensed contractor | Do not dispose down the drain. |
| Organic Solvent Solutions | Labeled, sealed container for hazardous organic waste | Institutional EHS or licensed contractor | Segregate from aqueous waste. |
| Contaminated Disposables | Labeled, sealed container for non-hazardous solid chemical waste | Institutional EHS or licensed contractor | Place in the appropriate solid waste stream. |
| Contaminated Glassware Rinsate | Appropriate liquid waste container (aqueous or organic) | Institutional EHS or licensed contractor | Collect the initial rinse for proper disposal. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. afgsci.com [afgsci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling (1R,2R)-2-aminocyclopentanecarboxylic acid
This guide provides crucial safety and logistical information for handling (1R,2R)-2-aminocyclopentanecarboxylic acid in a laboratory setting. The following procedures are based on available data for the compound and its structural analogs and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust, preventing potential serious eye irritation. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile rubber). | Prevents direct skin contact and subsequent irritation. |
| Protective Clothing | Laboratory coat. | Provides a barrier against accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or exposure limits are exceeded, a NIOSH-approved particulate respirator is recommended. | Minimizes the risk of respiratory tract irritation from dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling :
-
Avoid generating dust when handling the solid material.
-
Carefully weigh and transfer the compound, minimizing the creation of airborne particles.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact : In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national regulations.
-
Waste Chemical : Collect waste material in a designated, labeled, and sealed container for chemical waste.
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as chemical waste.
-
Empty Containers : Do not reuse empty containers. Dispose of them as chemical waste.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
